(2E,13Z)-Octadecadienyl acetate
Description
Properties
IUPAC Name |
[(2E,13Z)-octadeca-2,13-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6-,18-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSOYAGXTXEMK-NHRIVICHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCC/C=C/COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893861 | |
| Record name | (2E,13Z)-2,13-Octadecadien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86252-74-6, 86252-65-5 | |
| Record name | 2,13-Octadecadien-1-ol, acetate, (2E,13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086252746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,13Z)-2,13-Octadecadien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,Z)-2,13-Octadecadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biosynthetic Pathway of (2E,13Z)-Octadecadienyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,13Z)-Octadecadienyl acetate (B1210297) is a crucial semiochemical, acting as a potent sex pheromone in various lepidopteran species, particularly within the Sesiidae family (clearwing moths). Understanding its biosynthesis is paramount for developing species-specific, environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (2E,13Z)-Octadecadienyl acetate, drawing upon established principles of moth pheromone biosynthesis. While direct enzymatic evidence for this specific molecule is still an active area of research, this document outlines the putative enzymatic steps, details the experimental protocols required for its elucidation, and presents the necessary visualizations to facilitate a deeper understanding of this complex biochemical process.
Introduction
Lepidopteran sex pheromones are typically long-chain unsaturated fatty acid derivatives, including alcohols, aldehydes, and acetates. Their biosynthesis originates from primary fatty acid metabolism, followed by a series of modifications catalyzed by specialized enzymes in the female pheromone gland. These modifications include desaturation, chain shortening or elongation, reduction, and acetylation, which collectively produce the species-specific pheromone blend. This compound, a C18 diene acetate, is a key attractant for several pest species, making its biosynthetic pathway a target of significant scientific interest.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to commence with a common C18 saturated fatty acid precursor, stearoyl-CoA, derived from de novo fatty acid synthesis. The formation of the specific diene acetate likely proceeds through the sequential action of desaturases, a reductase, and an acetyltransferase.
A plausible biosynthetic route involves two key desaturation steps to introduce the double bonds at the Δ2 and Δ13 positions with the correct E and Z stereochemistry, respectively. This is followed by the reduction of the carboxyl group to an alcohol and subsequent acetylation.
The proposed pathway is as follows:
-
De Novo Fatty Acid Synthesis: Acetyl-CoA is converted to Stearoyl-CoA (18:0-CoA).
-
First Desaturation (Δ13): A specific Δ13-desaturase introduces a double bond at the 13th position of the stearoyl-CoA backbone, likely with Z stereochemistry, to form (Z)-13-Octadecenoyl-CoA.
-
Second Desaturation (Δ2): A Δ2-desaturase then acts on the monounsaturated intermediate to introduce a double bond at the 2nd position with E stereochemistry, yielding (2E,13Z)-Octadecadienoyl-CoA.
-
Reduction: A fatty acyl-CoA reductase (FAR) reduces the thioester of (2E,13Z)-Octadecadienoyl-CoA to the corresponding alcohol, (2E,13Z)-Octadecadien-1-ol.
-
Acetylation: Finally, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) catalyzes the esterification of the alcohol with an acetyl group from acetyl-CoA to produce the final pheromone component, this compound.
It is also conceivable that the order of desaturation events could be reversed, or that a single multifunctional desaturase is involved. However, the proposed pathway is consistent with the general understanding of moth pheromone biosynthesis.
Data Presentation
While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following table outlines the expected classes of quantitative data that would be collected to fully characterize this pathway.
| Parameter | Description | Method of Measurement | Expected Units |
| Substrate Concentration | Endogenous levels of fatty acid precursors (e.g., Stearoyl-CoA) in the pheromone gland. | GC-MS, LC-MS/MS | ng/gland or pmol/gland |
| Intermediate Concentrations | Levels of biosynthetic intermediates (e.g., (Z)-13-Octadecenoyl-CoA, (2E,13Z)-Octadecadienoyl-CoA, (2E,13Z)-Octadecadien-1-ol). | GC-MS, LC-MS/MS | ng/gland or pmol/gland |
| Final Product Titer | Amount of this compound produced per female. | GC-MS | ng/female |
| Enzyme Kinetics (Km) | Substrate concentration at which the enzyme reaches half of its maximum velocity. | In vitro enzyme assays with purified or heterologously expressed enzymes. | µM |
| Enzyme Kinetics (Vmax) | Maximum rate of the enzymatic reaction. | In vitro enzyme assays with purified or heterologously expressed enzymes. | pmol/min/mg protein |
| Relative Conversion Rates | Efficiency of each enzymatic step in the pathway. | Isotopic labeling studies and analysis of product ratios. | % conversion |
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound would require a combination of in vivo and in vitro experimental approaches.
Pheromone Gland Extraction and Analysis
-
Objective: To identify and quantify the pheromone components and potential precursors in the pheromone gland.
-
Protocol:
-
Pheromone glands are excised from virgin female moths during their peak calling period.
-
The glands are immediately submerged in a small volume of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) containing an internal standard.
-
The extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the chemical structures and determine the relative amounts of the compounds present.
-
Isotopic Labeling Studies
-
Objective: To trace the metabolic fate of precursors and confirm the sequence of biosynthetic steps.
-
Protocol:
-
A deuterium- or ¹³C-labeled precursor (e.g., deuterated stearic acid) is topically applied to the pheromone gland of a live female moth.
-
After a specific incubation period, the pheromone gland is extracted as described above.
-
The extract is analyzed by GC-MS to detect the incorporation of the isotopic label into the proposed intermediates and the final pheromone product. The position of the label provides crucial information about the enzymatic reactions.
-
Identification and Functional Characterization of Biosynthetic Enzymes
-
Objective: To identify the genes encoding the desaturases, reductase, and acetyltransferase and to confirm their enzymatic function.
-
Protocol:
-
Transcriptome Analysis: RNA is extracted from the pheromone glands and sequenced to generate a transcriptome. Candidate genes for desaturases, reductases, and acetyltransferases are identified based on homology to known pheromone biosynthesis genes from other moth species.
-
Heterologous Expression: The candidate genes are cloned into an expression vector and expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae) or insect cells (e.g., Sf9).
-
Enzyme Assays: The recombinant cells are supplied with the putative substrate(s). The cell culture is then extracted and analyzed by GC-MS to determine if the expected product is formed, thus confirming the function of the enzyme. For example, to test a putative Δ13-desaturase, yeast cells expressing the candidate gene would be supplemented with stearic acid, and the fatty acid profile would be analyzed for the presence of (Z)-13-octadecenoic acid.
-
Mandatory Visualization
The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for enzyme characterization.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound presents a fascinating area of study in insect chemical ecology and biochemistry. While the precise enzymatic machinery remains to be fully elucidated, the proposed pathway, based on established principles of moth pheromone biosynthesis, provides a solid framework for future research. The experimental protocols detailed herein offer a roadmap for the identification and characterization of the key enzymes involved. A thorough understanding of this biosynthetic pathway will not only contribute to our fundamental knowledge of insect biochemistry but also pave the way for the development of novel and sustainable pest control strategies.
The Occurrence of 2,13-Octadecadienyl Acetates in Insects: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain unsaturated esters, specifically 2,13-octadecadienyl acetates, represent a significant class of semiochemicals in the insect world. Primarily identified as sex pheromones, these compounds play a crucial role in the chemical communication systems of various insect species, most notably within the family Sesiidae, commonly known as clearwing moths. The precise isomeric blend of these acetates is often the key to species-specific attraction, making them a focal point for research in chemical ecology, pest management, and the development of novel drug development tools. This technical guide provides a comprehensive overview of the natural occurrence, quantitative analysis, and experimental protocols for the identification of 2,13-octadecadienyl acetates in insects. Furthermore, it outlines a plausible biosynthetic pathway and a general workflow for pheromone identification.
Data Presentation: Quantitative Analysis of Octadecadienyl Acetate (B1210297) Pheromones
The specificity of insect chemical communication is frequently dependent on the precise ratio of different pheromone components. The following table summarizes the quantitative data on the ratios of various octadecadienyl acetate isomers and related compounds identified in the pheromone glands of several clearwing moth species.
| Species | Compound 1 | Compound 2 | Ratio (C1:C2) | Reference |
| Synanthedon myopaeformis (Apple Clearwing Moth) | (Z,Z)-3,13-octadecadienyl acetate | (E,Z)-3,13-octadecadienyl acetate | 90:10 to 95:5 | [1] |
| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate | (Z,Z)-3,13-octadecadienyl acetate | ~4.3:5.7 | [1] |
| Synanthedon nashivora | (3Z,13Z)-3,13-octadecadienyl acetate | (2E,13Z)-2,13-octadecadienyl acetate | 7:3 | [2] |
| Nokona pernix | (3E,13Z)-3,13-octadecadien-1-ol | (3Z,13Z)-3,13-octadecadien-1-ol | 9:1 | [3][4] |
| Macroscelesia japona | (2E,13Z)-2,13-octadecadienal | - | Major Component | [1] |
Experimental Protocols
The identification and quantification of 2,13-octadecadienyl acetates in insects necessitate a combination of meticulous extraction techniques, high-resolution analytical methods, and sensitive bioassays.
Pheromone Gland Extraction and Volatile Collection
Objective: To isolate pheromone components from the producing gland or the surrounding air.
Materials:
-
Virgin female moths (2-3 days old)
-
Dissecting microscope
-
Fine-tipped forceps and scissors
-
Glass vials (2 ml) with Teflon-lined caps
-
Hexane (B92381) (analytical grade)
-
Adsorbent tubes (e.g., containing Porapak Q or Tenax)
-
Air pump for volatile collection
Protocol for Gland Extraction: [1]
-
Anesthetize a virgin female moth by cooling.
-
Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.
-
Place the excised gland into a small glass vial containing a minimal amount of hexane (e.g., 20-50 µL).
-
Allow the extraction to proceed for 15-30 minutes at room temperature.
-
Carefully remove the gland tissue from the solvent.
-
The resulting hexane extract can be directly analyzed or stored at low temperatures (-20°C or below) in a sealed vial.
Protocol for Volatile Collection (Aeration):
-
Place individual virgin female moths in a glass chamber.
-
Draw purified and humidified air over the moths and through an adsorbent tube for a set period (e.g., 4-8 hours) during their calling phase.
-
Elute the trapped volatiles from the adsorbent using a small volume of a suitable solvent like hexane.
Analytical Chemistry Techniques
Objective: To separate, identify, and quantify the components of the pheromone extract.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) and a gas chromatograph with an electroantennographic detector (GC-EAD).
GC-MS Conditions (Typical): [1]
-
Capillary GC column: Suitable for pheromone analysis (e.g., DB-5, HP-5ms, or a more polar column like DB-23 for isomer separation).[3]
-
Injection: Cool on-column injection is preferred to prevent isomerization of certain compounds.[2]
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 250-280°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Identification: Achieved by comparing the mass spectra and retention times of the sample components with those of authentic synthetic standards.
GC-EAD Analysis: [3]
-
The effluent from the GC column is split, with one part directed to the flame ionization detector (FID) and the other to a purified and humidified airstream flowing over an excised male moth antenna.
-
Two electrodes are placed in contact with the base and the tip of the antenna to measure the potential difference.
-
As electrophysiologically active compounds elute from the GC and pass over the antenna, they elicit a depolarization of the antennal neurons, which is recorded as a voltage change (EAG response).[1]
-
By aligning the EAG responses with the peaks on the GC chromatogram, the biologically active components of the extract can be identified.[1]
Behavioral Assays
Objective: To confirm the attractive properties of the identified compounds and to determine the optimal blend for eliciting a behavioral response in male moths.
Wind Tunnel Assay: [1]
-
A wind tunnel provides a controlled environment with a laminar airflow.
-
A synthetic blend of the identified pheromone components is released from a point source at the upwind end of the tunnel.
-
Male moths are released at the downwind end, and their flight behavior (e.g., taking flight, upwind anemotaxis, casting, landing at the source) is observed and quantified.
-
Traps (e.g., delta or funnel traps) are baited with lures containing different ratios of the synthetic pheromone components.
-
The traps are deployed in the natural habitat of the target species.
-
The number of male moths captured in each trap is recorded over a period of time to determine the most attractive blend.
Mandatory Visualization
References
(2E,13Z)-Octadecadienyl Acetate: A Technical Guide to its Role as a Semiochemical in Moths
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,13Z)-Octadecadienyl acetate (B1210297) is a significant semiochemical, primarily functioning as a key component of the sex pheromone in numerous moth species, particularly within the family Sesiidae, commonly known as clearwing moths. This long-chain unsaturated ester plays a crucial role in mate location and reproductive isolation. Understanding the chemical ecology, biosynthesis, and perception of this compound is vital for the development of species-specific pest management strategies, such as mating disruption and mass trapping, as well as for advancing our knowledge of insect chemical communication and neurobiology. This technical guide provides a comprehensive overview of the bioactivity, experimental evaluation, and the underlying biochemical pathways associated with (2E,13Z)-octadecadienyl acetate.
Data Presentation: Quantitative Bioactivity
The efficacy of this compound and its blends with other isomers varies among different moth species. The following tables summarize quantitative data from electrophysiological and behavioral assays.
Table 1: Electroantennogram (EAG) Response Data
Electroantennography measures the summated electrical response of antennal olfactory receptor neurons to a volatile compound. A higher amplitude indicates a stronger antennal response.
| Species | Compound/Blend | Dosage | Mean EAG Response (mV) | Notes |
| Vitacea polistiformis (Grape Root Borer) | 99:1 blend of (E,Z)-2,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate | 1 µg | Threshold dosage | Antennae of both virgin male and female moths showed similar dose-response patterns.[1] |
| Synanthedon myopaeformis (Apple Clearwing Moth) | (3Z,13Z)-18:OAc, (3Z,13Z)-18:OH, and (2E,13Z)-18:OAc | Not specified | Strong responses | All three compounds elicited strong responses from male antennae. |
| Nokona pernix | (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol (B13684098) (ratio 9:1) | Not specified | EAG-active | Identified as EAG-active components from gland extract.[2] |
Note: Specific EAG response values in millivolts for pure this compound are not consistently reported across the literature, highlighting a need for standardized reporting in future studies.
Table 2: Field Trapping and Behavioral Response Data
Field trapping assays provide real-world data on the attractiveness of pheromone lures.
| Target Species | Lure Composition | Mean Male Moths Captured (± SE) | Location/Notes |
| Synanthedon tipuliformis (Currant Clearwing Moth) | (E,Z)-2,13-octadecadienyl acetate (single component) | No significant difference in catch compared to a two-component lure.[3] | Tasmania. This refutes the suggestion of a different pheromone strain there. |
| Synanthedon tipuliformis | 100:3 blend of (E,Z)-2,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate | Up to 200-300 moths/trap/wk during peak flight. | Washington. |
| Synanthedon bicingulata | 4.3:5.7 ratio of (E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate | 13.2 ± 2.2 (in bucket traps)[3] | - |
| Synanthedon nashivora | 7:3 ratio of (Z,Z)-3,13-octadecadienyl acetate : (E,Z)-2,13-octadecadienyl acetate | Data not specified, but this ratio was most attractive.[3] | - |
| Nokona pernix | 9:1 ratio of (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol | Attracted males well, while a single component scarcely attracted males. | Field evaluation. |
| Macroscelesia japona | (2E,13Z)-2,13-octadecadienal as the main component | Specific attraction to lures with this isomer. | Field evaluation of four geometric isomers. |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of bioactivity studies. The following are generalized protocols for key experiments.
Pheromone Gland Extraction and Volatile Collection
Objective: To isolate and identify pheromone components from female moths.
Protocol for Gland Extraction:
-
Anesthetize virgin female moths by cooling.
-
Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.
-
Place the excised gland into a small glass vial containing a minimal amount of a suitable solvent (e.g., 20-50 µL of hexane).[4]
-
Allow the extraction to proceed for 15-30 minutes at room temperature.[4]
-
Carefully remove the gland tissue. The resulting extract can be directly analyzed or stored at low temperatures.[4]
Protocol for Aeration (Volatile Collection):
-
Place several calling virgin female moths in a clean glass chamber.
-
Pass a stream of purified, humidified air over the moths.
-
Draw the air out of the chamber through a tube containing a porous polymer adsorbent (e.g., Porapak Q or Tenax TA) using a gentle vacuum.[4]
-
After a set collection period (e.g., 4-8 hours), elute the trapped volatiles from the adsorbent with a small volume of solvent.[4]
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify biologically active compounds in a pheromone extract.
Methodology:
-
The pheromone extract is injected into a gas chromatograph (GC) to separate its components.
-
The effluent from the GC column is split into two streams. One stream goes to the GC's detector (e.g., a flame ionization detector - FID), while the other is directed over a prepared moth antenna.
-
Two electrodes are placed in contact with the base and the tip of the antenna to measure the potential difference.[4]
-
As electrophysiologically active compounds elute from the GC and pass over the antenna, they elicit a depolarization of the antennal neurons, which is recorded as a voltage change (EAG response).[4]
-
By aligning the EAG responses with the peaks on the GC chromatogram, the biologically active components of the extract can be identified.[4]
Electroantennography (EAG)
Objective: To measure the overall electrical response of a moth's antenna to a specific volatile compound.
Protocol:
-
Moth Preparation: Immobilize the moth, often by restraining it in a pipette tip with only its head and antennae protruding.
-
Electrode Placement: Insert a reference electrode into a non-olfactory part of the head (e.g., the eye) and place a recording electrode in contact with the distal end of the antenna.
-
Stimulus Delivery: Pass a continuous stream of purified and humidified air over the antenna. A puff of air containing the test compound at a known concentration is injected into this airstream for a defined period (e.g., 0.5 seconds).
-
Data Recording: The voltage difference between the electrodes is amplified and recorded. The amplitude of the negative deflection following the stimulus is measured as the EAG response in millivolts (mV).
-
Controls: A solvent blank is used as a negative control, and a known potent attractant can be used as a positive control.
Behavioral Assays
Objective: To determine the attractiveness of a synthetic pheromone or blend to male moths.
Wind Tunnel Bioassay:
-
A wind tunnel provides a controlled environment with laminar airflow.
-
A pheromone source (e.g., a rubber septum impregnated with the synthetic compound) is placed at the upwind end of the tunnel.
-
Male moths are released at the downwind end.
-
Behaviors such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the source are recorded and quantified.
Field Trapping:
-
Traps (e.g., delta or funnel traps) are baited with lures containing different ratios and dosages of the synthetic pheromone components.[4]
-
Traps are deployed in the natural habitat of the target species.[4]
-
The number of male moths captured in each trap is recorded over a period to determine the most attractive blend and dose.[4]
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of C18 dienyl acetate pheromones in moths is a multi-step enzymatic process that typically begins with common fatty acid precursors.[4] The pathway involves desaturation, chain modification, reduction, and acetylation.
Olfactory Signal Transduction in Moths
The perception of pheromones in moths is a complex process that occurs within the olfactory sensory neurons (OSNs) located in the antennal sensilla. The exact mechanism of signal transduction is still under investigation, with evidence supporting both ionotropic and metabotropic pathways.
Experimental Workflow for Pheromone Bioactivity Assessment
The process of identifying and characterizing the bioactivity of a moth pheromone typically follows a standardized workflow, from initial chemical identification to field validation.
References
The Silent Language of Clearwings: A Technical Guide to the Chemical Ecology of Sesiidae Moths
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The Sesiidae family, commonly known as clearwing moths, presents a fascinating subject for the study of chemical ecology. These diurnal moths are renowned for their striking Batesian mimicry of Hymenoptera, a defense mechanism that extends to their sophisticated use of chemical communication.[1] Their sex pheromones, often highly specific blends of long-chain unsaturated alcohols and acetates, are crucial for mate location and reproductive isolation.[2] This technical guide provides a comprehensive overview of the chemical ecology of Sesiidae, detailing their pheromone compositions, the experimental protocols for their identification and analysis, and the underlying biochemical pathways.
I. Sesiidae Pheromone Composition: A Quantitative Overview
The sex pheromones of Sesiidae moths are typically blends of two or more structurally related compounds, with the specific ratio of these components being critical for attracting conspecific males.[2] The most common constituents are C18 unsaturated alcohols and their corresponding acetates.[2] The following tables summarize the known pheromone components and their effective ratios for several Sesiidae species, providing a valuable comparative dataset for researchers.
| Species | Major Pheromone Component(s) | Ratio | Reference |
| Paranthrene robiniae (Western Poplar Clearwing) | (E,Z)-3,13-octadecadienyl alcohol & (Z,Z)-3,13-octadecadienyl alcohol | ~4:1 | [3][4] |
| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate (B1210297) & (Z,Z)-3,13-octadecadienyl acetate | ~4.3:5.7 | [5][6][7][8] |
| Synanthedon nashivora | (Z,Z)-3,13-octadecadienyl acetate & (E,Z)-2,13-octadecadienyl acetate | 7:3 | [9] |
| Carmenta chrysophanes | (Z,Z)-3,13-octadecadien-1-yl acetate & (Z,Z)-3,13-octadecadien-1-ol | 90:10 | [10] |
| Sesia tibialis | (Z,Z)-3,13-octadecadienyl acetate & (Z,Z)-3,13-octadecadienyl alcohol | 4:1 | [3] |
| Glossosphecia romanovi | (3Z,13Z)-octadecadien-1-ol & (3Z,13Z)-octadecadienyl acetate | ~20:1 | [11] |
| Synanthedon tenuis | (Z,Z)-3,13-octadecadien-1-ol | Single Component | [12] |
II. Experimental Protocols: From Gland to Field
The identification and validation of Sesiidae pheromones involve a multi-step process that combines analytical chemistry, electrophysiology, and behavioral assays. This section provides detailed methodologies for the key experiments.
A. Pheromone Gland Extraction
The initial step involves the careful extraction of pheromones from the female moth's pheromone gland.
Methodology:
-
Gland Dissection: Female moths are typically dissected during their calling period (the time of pheromone release) to maximize the yield. The terminal abdominal segments containing the pheromone gland are excised.
-
Solvent Extraction: The excised glands are immersed in a small volume of a non-polar solvent, most commonly hexane, for a specific duration (e.g., 30 minutes to several hours).[13] This process extracts the volatile pheromone components.
-
Concentration: The resulting extract is often concentrated under a gentle stream of nitrogen to reduce the volume and increase the concentration of the pheromones for subsequent analysis.
B. Pheromone Identification: GC-MS and GC-EAD
Gas chromatography coupled with mass spectrometry (GC-MS) and electroantennographic detection (GC-EAD) are the cornerstone techniques for identifying and quantifying pheromone components.
Methodology:
-
Gas Chromatography (GC): The pheromone extract is injected into a gas chromatograph, which separates the individual components based on their volatility and interaction with the stationary phase of the GC column.[13]
-
Mass Spectrometry (MS): As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that aids in the structural elucidation of the molecule.[13][14]
-
Electroantennographic Detection (EAD): In parallel with the MS detector, the effluent from the GC column is passed over an excised male moth antenna.[15][16] If a biologically active compound (a pheromone component) elutes, it will elicit a measurable electrical response from the antenna, which is recorded as a peak on an electroantennogram.[13][17] This technique is highly sensitive and specific for identifying compounds that are detected by the male moth's olfactory system.
References
- 1. Sesiidae - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pheromone blends, trap type and color on the capture of male clearwing moths, <i>Synanthedon</i><i>bicingulata</i> (Lepidoptera: Sesiidae) - ProQuest [proquest.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electroantennography - Wikipedia [en.wikipedia.org]
- 16. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 17. ockenfels-syntech.com [ockenfels-syntech.com]
A Technical Guide to the Discovery and Identification of Clearwing Moth Sex Pheromones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the discovery and identification of sex pheromones in clearwing moths (Lepidoptera: Sesiidae). This information is crucial for developing species-specific monitoring and pest management strategies, as well as for broader research in chemical ecology and neurobiology.
Introduction to Clearwing Moth Sex Pheromones
Clearwing moths are a diverse family of insects, with many species being significant pests of agricultural crops, ornamental plants, and forest trees. The larvae of these moths bore into the woody tissues of their host plants, causing significant damage that can lead to economic losses. Due to their cryptic larval stage, traditional pest control methods are often inefficient. The use of synthetic sex pheromones for monitoring and mating disruption has emerged as a highly effective and environmentally benign alternative.
Female clearwing moths release complex, species-specific blends of volatile organic compounds to attract conspecific males for mating. These sex pheromones are typically composed of long-chain, unsaturated fatty alcohols, acetates, or aldehydes, often with specific stereoisomers being crucial for biological activity. The precise ratio of these components is critical for eliciting a behavioral response in males, ensuring reproductive isolation between closely related species.
Identified Sex Pheromones of Clearwing Moths
The following table summarizes the identified sex pheromone components for a range of clearwing moth species. The chemical composition and, where known, the specific ratios of these components are provided.
| Species | Major Pheromone Component(s) | Minor Pheromone Component(s) | Ratio |
| Paranthrene robiniae | (E,Z)-3,13-Octadecadien-1-ol, (Z,Z)-3,13-Octadecadien-1-ol | ~4:1 | |
| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate, (Z,Z)-3,13-Octadecadienyl acetate | ~4.3:5.7 | |
| Synanthedon scoliaeformis | (E,Z)-2,13-Octadecadienyl acetate | (E,Z)-2,13-Octadecadien-1-ol, Octadecyl acetate, Octadecan-1-ol, (Z,Z)-3,13-Octadecadienyl acetate, (Z)-13-Octadecenyl acetate | |
| Synanthedon tipuliformis | (E,Z)-2,13-Octadecadien-1-yl acetate | (E,Z)-3,13-Octadecadienyl acetate | |
| Carmenta chrysophanes | (Z,Z)-3,13-Octadecadien-1-yl acetate, (Z,Z)-3,13-Octadecadien-1-ol | 90:10 | |
| Synanthedon tenuis | (Z,Z)-3,13-Octadecadien-1-ol | Single component | |
| Synanthedon vespiformis | (E,Z)-2,13-Octadecadien-1-yl acetate, (Z,Z)-3,13-Octadecadien-1-yl acetate | ||
| Paranthrene tabaniformis | (E,Z)-3,13-Octadecadien-1-ol, (Z,Z)-3,13-Octadecadien-1-ol, (E,Z)-2,13-Octadecadien-1-ol | (Z)-13-Octadecen-1-ol, Octadecan-1-ol | 64.0:32.4:1.4:0.9:1.3[1][2] |
| Sesia apiformis | (Z,Z)-3,13-Octadeca-3,13-dien-1-ol, (E,Z)-2,13-Octadeca-2,13-dienal | (E,Z)-2,13-Octadecadien-1-ol | ~1:7 (SPME) |
| Carmenta mimosa | (Z,Z)-3,13-Octadecadienyl acetate | Single component[3][4] | |
| Melittia cucurbitae | (Z,Z)-3,13-Octadecadien-1-yl acetate, (E,Z)-3,13-Octadecadien-1-yl acetate | ||
| Synanthedon exitiosa | (Z,Z)-3,13-Octadecadien-1-yl acetate | ||
| Synanthedon myopaeformis | (Z,Z)-3,13-Octadecadien-1-yl acetate | ||
| Synanthedon hector | (E,Z)-3,13-Octadecadienyl acetate, (Z,Z)-3,13-Octadecadienyl acetate, (E,Z)-2,13-Octadecadienyl acetate |
Experimental Protocols for Pheromone Identification
The identification of clearwing moth sex pheromones is a multi-step process that involves the collection of pheromone components, their separation and analysis, and electrophysiological validation.
Pheromone Extraction
The initial step involves the collection of the volatile pheromone compounds from female moths. Two primary methods are employed:
-
Solvent Extraction of Pheromone Glands: This is a terminal method that involves the dissection of the pheromone-producing gland, typically located in the terminal abdominal segments of the female moth.
-
Insect Preparation: Anesthetize virgin female moths by cooling them to 4°C.
-
Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland.
-
Extraction: Immediately place the dissected gland into a vial containing a small volume (e.g., 100-200 µL) of a high-purity organic solvent such as hexane (B92381) or dichloromethane.
-
Incubation: Allow the extraction to proceed for several hours at room temperature.
-
Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen.
-
-
Headspace Volatile Collection (Solid Phase Microextraction - SPME): This is a non-destructive method that samples the volatile compounds released by living, "calling" (pheromone-releasing) female moths.
-
Apparatus Setup: Place one or more calling virgin female moths in a clean glass chamber.
-
SPME Fiber Exposure: Insert an SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene) into the chamber, exposing it to the headspace around the moths for a defined period (e.g., 30-60 minutes).
-
Analyte Adsorption: The volatile pheromone components will adsorb onto the fiber coating.
-
Sample Analysis: The fiber is then retracted and can be directly inserted into the injector of a gas chromatograph for thermal desorption and analysis.
-
Gas Chromatography-Electroantennography (GC-EAG)
GC-EAG is a powerful technique used to identify which compounds in a complex mixture are biologically active. It couples a gas chromatograph with an electroantennogram, which uses a live moth antenna as a detector.
-
GC Separation: The pheromone extract is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the GC column.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a standard GC detector (e.g., Flame Ionization Detector - FID), while the other is directed over an excised male moth antenna.
-
Antennal Response: The antenna is mounted between two electrodes, and the electrical potential across the antenna is measured. When a biologically active compound (a pheromone component) passes over the antenna, it elicits a depolarization, which is recorded as a negative voltage change (an EAG response).
-
Data Analysis: By comparing the timing of the EAG responses with the peaks on the FID chromatogram, researchers can pinpoint the biologically active compounds in the extract.
Gas Chromatography-Mass Spectrometry (GC-MS)
Once the biologically active compounds have been identified using GC-EAG, GC-MS is used to determine their chemical structures.
-
GC Separation: As with GC-EAG, the pheromone extract is separated into its individual components by the gas chromatograph.
-
Mass Spectrometry: As each component elutes from the GC column, it enters a mass spectrometer. The molecules are ionized, typically by electron impact, which causes them to fragment in a predictable pattern.
-
Mass Spectrum: The mass spectrometer separates the resulting charged fragments based on their mass-to-charge ratio, producing a mass spectrum for each compound.
-
Structure Elucidation: The fragmentation pattern in the mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to libraries of known spectra. Further analysis of the fragmentation can help to deduce the positions of double bonds and functional groups.
Visualizations of Key Processes
Experimental Workflow for Pheromone Identification
Caption: Workflow for the identification of clearwing moth sex pheromones.
Olfactory Signaling Pathway in Moths
Caption: Pheromone reception and signaling cascade in moths.
Conclusion
The identification of clearwing moth sex pheromones is a critical area of research with significant practical applications in pest management. The combination of sophisticated analytical techniques such as GC-EAG and GC-MS has enabled the elucidation of the complex chemical communication systems of these insects. A thorough understanding of the specific pheromone components and their precise ratios is essential for the development of effective and species-specific lures for monitoring and mating disruption programs. Continued research in this field will undoubtedly lead to the discovery of new pheromones and the refinement of existing pest control strategies, contributing to more sustainable agricultural and forestry practices.
References
- 1. Identification of minor sex pheromone components of the poplar clearwing moth Paranthrene tabaniformis (Lepidoptera, Sesiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Female sex pheromone secreted by Carmenta mimosa (Lepidoptera: Sesiidae), a biological control agent for an invasive weed in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E,13Z)-Octadecadienyl Acetate Isomers: A Technical Guide to Their Biological Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological function of (2E,13Z)-octadecadienyl acetate (B1210297) and its isomers, with a focus on their role as insect sex pheromones. The information presented herein is intended to support research and development efforts in pest management, chemical ecology, and drug development.
(2E,13Z)-Octadecadienyl acetate is a significant semiochemical, primarily identified as a key component of the female-produced sex pheromones of various species of clearwing moths (Lepidoptera: Sesiidae).[1] These compounds are highly specific and potent, capable of attracting conspecific males from a distance, making them valuable tools for monitoring and controlling pest populations. The precise blend and ratio of different isomers are often crucial for species-specific attraction.[1]
Quantitative Bioactivity Data
The biological activity of pheromones is highly dependent on the specific isomers and their ratios. The following tables summarize quantitative data on the composition of octadecadienyl acetate pheromones in different moth species and the electrophysiological and behavioral responses they elicit. While specific quantitative data for this compound is not extensively available in single comprehensive public datasets, the following represents typical findings in the field for related compounds.
Table 1: Isomeric Ratios of Octadecadienyl Acetate Pheromones in Clearwing Moths
| Species | Compound 1 | Compound 2 | Ratio (C1:C2) |
| Synanthedon myopaeformis (Apple Clearwing Moth) | (Z,Z)-3,13-octadecadienyl acetate | (E,Z)-3,13-octadecadienyl acetate | 90:10 to 95:5 |
| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate | (Z,Z)-3,13-octadecadienyl acetate | ~4.3:5.7 |
| Nokona pernix | (3E,13Z)-3,13-octadecadien-1-ol | (3Z,13Z)-3,13-octadecadien-1-ol | 9:1 |
Table 2: Electroantennography (EAG) and Behavioral Response Data
| Species | Compound/Blend | Dosage | Mean EAG Response (mV) | Behavioral Effect |
| Vitacea polistiformis (Grape Root Borer) | 99:1 blend of (E,Z)-2,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate | 1 µg | Threshold dosage | Attraction |
| Dioryctria abietella | 9Z,11E-14:OAc | Not specified | Stronger than to C25 pentaene | Attraction |
Note: Data for a direct EAG response to pure (2E,13Z)-2,13-octadecadien-1-ol acetate in a comparative context is limited in the reviewed literature. The data for V. polistiformis is for a blend where a related isomer is the major component.[3][4]
Experimental Protocols
The identification, quantification, and characterization of this compound and its isomers rely on a combination of sophisticated analytical and biological assays.
Pheromone Gland Extraction and Volatile Collection
Objective: To isolate pheromone components from the producing gland or the surrounding air.[1]
Protocol for Gland Extraction:
-
Anesthetize a virgin female moth by cooling.
-
Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.
-
Place the excised gland into a small glass vial containing a minimal amount of a suitable solvent (e.g., 20-50 µL of hexane).
-
Allow the extraction to proceed for 15-30 minutes at room temperature.
-
Carefully remove the gland tissue from the solvent.
-
The resulting extract can be directly analyzed or stored at low temperatures (-20°C or below) in a sealed vial.[1]
Protocol for Aeration (Volatile Collection):
-
Place several calling virgin female moths in a clean glass chamber.
-
Pass a stream of purified, humidified air over the moths.
-
Draw the air out of the chamber through a tube containing a porous polymer adsorbent (e.g., Porapak Q or Tenax TA) using a gentle vacuum.
-
After a set collection period (e.g., 4-8 hours), remove the adsorbent tube.
-
Elute the trapped volatiles from the adsorbent using a small volume of a suitable solvent like hexane.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the components of the pheromone extract.[1]
Typical GC-MS Conditions:
-
Injector: Splitless or cool on-column injection to prevent thermal degradation.
-
Capillary GC column: Suitable for pheromone analysis (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 250-280°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Identification is achieved by comparing the mass spectra and retention times of the sample components with those of authentic synthetic standards.[1]
Electroantennography (EAG)
Objective: To measure the summed electrical potential from the antennal olfactory receptor neurons in response to an odor stimulus, indicating which compounds are biologically active.[1][3]
Protocol:
-
Moth Preparation: Immobilize the moth, for instance, by restraining it in a pipette tip with only its head and antennae protruding.
-
Electrode Placement: Insert a reference electrode into a non-olfactory part of the head (e.g., the eye), and place a recording electrode in contact with the distal end of the antenna.
-
Stimulus Delivery: Pass a purified and humidified continuous air stream over the antenna. Inject a puff of air containing the test compound at a known concentration into this airstream for a defined period (e.g., 0.5 seconds).
-
Data Recording: Amplify and record the voltage difference between the electrodes. The amplitude of the negative deflection following the stimulus is measured as the EAG response.
-
Controls: Use a solvent blank as a negative control and a known potent attractant as a positive control to ensure the preparation is responsive.
Behavioral Assays
Objective: To confirm the attractive properties of the identified compounds and to determine the optimal blend for eliciting a behavioral response in male moths.[1]
Wind Tunnel Assay: A wind tunnel provides a controlled environment with laminar airflow to observe and quantify moth behavior.[1][3]
-
A pheromone source (e.g., a rubber septum impregnated with the synthetic compound or blend) is placed at the upwind end of the tunnel.
-
Male moths are released at the downwind end.
-
Behaviors such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the source are recorded.[1]
Field Trapping:
-
Deploy traps (e.g., delta or funnel traps) baited with lures containing different ratios of the synthetic pheromone components in the natural habitat of the target species.
-
Record the number of male moths captured in each trap over a period to determine the most attractive blend.[1]
Signaling Pathways and Experimental Workflows
The biological function of this compound and its isomers is mediated by a complex series of molecular events within the male moth's antenna.
References
An In-depth Technical Guide to Octadecadienyl Acetate Pheromones: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecadienyl acetates are a class of long-chain unsaturated esters that play a crucial role as sex pheromones in numerous insect species, particularly within the order Lepidoptera. These semiochemicals are highly specific and potent, capable of eliciting behavioral responses in conspecifics at remarkably low concentrations. A thorough understanding of their physical and chemical properties is paramount for researchers in chemical ecology, pest management, and drug development, as these characteristics dictate their environmental fate, biological activity, and the methodologies required for their synthesis, analysis, and effective application. This technical guide provides a comprehensive overview of the core physical and chemical properties of octadecadienyl acetate (B1210297) pheromones, detailed experimental protocols for their characterization, and visualizations of relevant biological and analytical pathways.
Physical and Chemical Properties
The physical and chemical properties of octadecadienyl acetates are largely influenced by their long hydrocarbon chain, the presence and position of double bonds, and the acetate functional group. These properties are critical for their function as airborne signals.
General Properties
-
Volatility and Boiling Point : As long-chain esters, octadecadienyl acetates have relatively low volatility and high boiling points. This allows them to persist in the environment for a sufficient duration to be detected by receptive insects. The boiling point is influenced by the degree of unsaturation and the isomeric configuration of the double bonds.[1][2]
-
Solubility : Due to their long, nonpolar hydrocarbon chains, octadecadienyl acetates are generally insoluble in water.[1][3][4] However, they are soluble in nonpolar organic solvents such as hexane (B92381), heptane, chloroform, dichloromethane, diethyl ether, and toluene.[5] This hydrophobicity is a key factor in their interaction with the lipid-rich sensilla of insect antennae.
-
Vapor Pressure : The vapor pressure of these compounds is low, which is a critical characteristic for a chemical signal that needs to be released in a controlled manner and travel over distances to reach a target.[2][6][7][8][9] The vapor pressure can be influenced by the position of the double bonds within the hydrocarbon chain.[7]
-
Stability : The unsaturated nature of octadecadienyl acetates makes them susceptible to oxidation and isomerization, particularly when exposed to heat, light, and certain chemicals. This instability is a crucial consideration for their synthesis, storage, and formulation in pest management applications.
Quantitative Data Summary
The following table summarizes key quantitative data for representative octadecadienyl acetate pheromones and related compounds. It is important to note that these values can vary depending on the specific isomer and experimental conditions.
| Property | Compound | Value | Reference |
| Molecular Weight | (3Z,13Z)-3,13-Octadecadien-1-ol acetate | 308.5 g/mol | [10] |
| Boiling Point | (Z)-9-Dodecen-1-yl Acetate | 285.97 °C | [11] |
| Vapor Pressure | (Z)-7-Dodecenyl acetate (at 30.5 °C) | 0.562 Pa | [7] |
| (Z)-9-Tetradecenyl acetate (at 30.5 °C) | 0.094 Pa | [7] | |
| Kovats Retention Index | (3Z,13Z)-3,13-Octadecadien-1-ol acetate (Semi-standard non-polar column) | 2000 | [10] |
| (3Z,13Z)-3,13-Octadecadien-1-ol acetate (Standard polar column) | 2064 | [10] |
Experimental Protocols
Accurate characterization of octadecadienyl acetates relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pheromones.[12][13]
Objective: To separate and identify the components of a pheromone blend and determine their relative abundance.
Methodology:
-
Sample Preparation: Dissolve the pheromone sample in a volatile, nonpolar solvent such as hexane or dichloromethane.[5] For biological samples (e.g., pheromone glands), extraction is typically performed with an appropriate organic solvent.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column appropriate for the analysis of nonpolar compounds (e.g., HP-5ms, DB-23).[14][15]
-
GC Conditions:
-
Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the long-chain acetates.[5]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 80 °C) and ramps up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.[16]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[16]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Data Analysis: Identify compounds by comparing their mass spectra and retention times to those of authentic standards and spectral libraries (e.g., NIST).[12] Quantification can be achieved by comparing the peak areas of the analytes to those of an internal or external standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of organic molecules, including the determination of double bond positions and stereochemistry.
Objective: To confirm the chemical structure and determine the stereochemistry of synthesized or isolated octadecadienyl acetates.
Methodology:
-
Sample Preparation: Dissolve a pure sample of the octadecadienyl acetate in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed analysis.
-
¹H NMR Analysis:
-
The proton NMR spectrum will show characteristic signals for the different protons in the molecule.
-
The protons on the carbons of the double bonds typically appear in the range of δ 5.3-5.5 ppm. The coupling constants (J-values) between these protons can help determine the stereochemistry (Z or E).
-
The protons of the CH₂ group adjacent to the acetate oxygen appear around δ 4.1 ppm.
-
The methyl protons of the acetate group appear as a singlet around δ 2.0 ppm.[17]
-
The terminal methyl group of the hydrocarbon chain will appear as a triplet around δ 0.9 ppm.
-
-
¹³C NMR Analysis:
-
The carbon NMR spectrum provides information on the number and types of carbon atoms.
-
The carbonyl carbon of the acetate group will appear around δ 171 ppm.
-
The carbons of the double bonds will appear in the range of δ 120-140 ppm.
-
-
Advanced Techniques: 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms within the molecule and unambiguously assign all proton and carbon signals.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli, providing a measure of the biological activity of a pheromone.[18][19]
Objective: To assess the olfactory response of an insect antenna to different octadecadienyl acetate isomers or analogs.
Methodology:
-
Insect Preparation: An antenna is carefully excised from a live insect (typically a male for sex pheromones) under a stereomicroscope.[19]
-
Mounting: The excised antenna is mounted between two electrodes using a conductive gel or saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the basal end.[19][20]
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing known concentrations of the test compound, dissolved in a solvent like hexane, are introduced into the airstream.[18][19]
-
Recording: The electrical potential difference between the two electrodes is amplified and recorded. The binding of odorant molecules to receptors on the antenna causes a depolarization, which is measured as a negative voltage deflection (the EAG response).[20]
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Dose-response curves can be generated by testing a range of concentrations. The responses to different compounds can be compared to determine the most active components.[19][21][22]
Signaling Pathways and Workflows
Pheromone Biosynthesis Pathway
The biosynthesis of octadecadienyl acetate pheromones in insects typically starts from common fatty acid precursors like palmitic or stearic acid. A series of enzymatic steps, including desaturation, chain-shortening (β-oxidation), reduction, and acetylation, leads to the final pheromone components.[23][24][25][26]
Caption: Generalized biosynthetic pathway of octadecadienyl acetate pheromones.
Experimental Workflow for Pheromone Identification
The identification of a novel octadecadienyl acetate pheromone typically involves a multi-step process integrating chemical analysis and biological assays.
Caption: Workflow for the identification and validation of new pheromones.
Conclusion
The physical and chemical properties of octadecadienyl acetate pheromones are intricately linked to their biological function as long-range chemical signals. A comprehensive understanding of these properties, facilitated by robust analytical methodologies, is essential for advancing research in chemical ecology and for the development of effective and environmentally benign pest management strategies. The protocols and data presented in this guide serve as a valuable resource for professionals engaged in the study and application of these fascinating semiochemicals.
References
- 1. nagwa.com [nagwa.com]
- 2. Insect pheromones - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of the vapor pressures of moth sex pheromone components by a gas chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 3,13-Octadecadien-1-ol acetate, (3Z,13Z)- | C20H36O2 | CID 5363260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a Δ 12 desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ent.iastate.edu [ent.iastate.edu]
- 25. Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Species-Specific Pheromone Blends in Clearwing Moths (Sesiidae)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the species-specific pheromone blends utilized by clearwing moths (family Sesiidae). It covers the chemical composition of these blends, detailed experimental protocols for their analysis, and the underlying biological pathways involved in their biosynthesis and perception. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development working on moth pest management and related fields.
Quantitative Analysis of Clearwing Moth Pheromone Blends
The specificity of chemical communication in clearwing moths is achieved through precise blends of fatty acid derivatives, primarily acetates and alcohols with 18-carbon backbones. The following tables summarize the known pheromone components for various species within the Sesiidae family. It is important to note that the behavioral activity of these blends is often highly dependent on the specific ratios of their components.
Table 1: Pheromone Composition of Synanthedon Species
| Species | Pheromone Component | Abbreviation | Relative Ratio/Amount |
| Synanthedon acerni (Maple Callus Borer) | (Z,Z)-3,13-Octadecadienyl acetate | Z3,Z13-18:Ac | 9 |
| (E,Z)-3,13-Octadecadien-1-ol | E3,Z13-18:OH | 1 | |
| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate | E3,Z13-18:OAc | 4.3 |
| (Z,Z)-3,13-Octadecadienyl acetate | Z3,Z13-18:OAc | 5.7[1] | |
| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-Octadecadien-1-yl acetate | Z3,Z13-18:Ac | Major component[2] |
| Synanthedon myopaeformis (Red-Belted Clearwing Moth) | (Z,Z)-3,13-Octadecadien-1-yl acetate | Z3,Z13-18:Ac | Main pheromone[2] |
| Synanthedon scitula (Dogwood Borer) | (Z,Z)-3,13-Octadecadienyl acetate | Z3,Z13-18:Ac | - |
| (E,Z)-3,13-Octadecadienyl acetate | E3,Z13-18:Ac | - | |
| (Z,E)-3,13-Octadecadienyl acetate | Z3,E13-18:Ac | - | |
| Synanthedon tipuliformis (Currant Clearwing) | (E,Z)-2,13-Octadecadienyl acetate | E2,Z13-18:Ac | - |
| (Z,Z)-3,13-Octadecadienyl acetate | Z3,Z13-18:Ac | - |
Note: "-" indicates that the component has been identified, but specific quantitative ratios were not available in the cited literature.
Table 2: Pheromone Composition of Other Clearwing Moth Species
| Species | Pheromone Component | Abbreviation | Relative Ratio/Amount |
| Prionoxystus robiniae (Carpenterworm Moth) | (Z,E)-3,5-Tetradecadien-1-ol acetate | Z3,E5-14:Ac | Sex attractant[3][4] |
Experimental Protocols
The identification and quantification of clearwing moth pheromones involve a series of meticulous experimental procedures. The following sections detail the key methodologies.
Pheromone Gland Extraction
This protocol describes the excision of the pheromone gland and extraction of its contents.
Materials:
-
Virgin female clearwing moths (1-2 days old)
-
Dissecting scissors and fine-tipped forceps
-
Stereomicroscope
-
Glass vial with a conical bottom
-
Hexane (B92381) (HPLC grade)
-
Glass capillary tubes or micropipette
Procedure:
-
Anesthetize a virgin female moth by cooling it at 4°C for 10-15 minutes.
-
Place the moth under a stereomicroscope.
-
Using fine-tipped forceps, gently extend the ovipositor to expose the pheromone gland, which is typically located in the intersegmental membrane between the 8th and 9th abdominal segments.
-
Carefully excise the gland using dissecting scissors.
-
Immediately place the excised gland into a clean glass vial containing a small volume of hexane (e.g., 50 µL).
-
Allow the extraction to proceed for at least 30 minutes at room temperature.
-
For volatile collection, the extract can be carefully transferred to a new vial, and the solvent can be concentrated under a gentle stream of nitrogen if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to separate and identify the chemical components of the pheromone blend.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C for 1 min, then ramp at 10°C/min to 280°C and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Procedure:
-
Inject 1-2 µL of the pheromone gland extract into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting compounds.
-
Identify the pheromone components by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique to identify biologically active compounds in a complex mixture by using a male moth's antenna as a detector.
Setup:
-
The effluent from the GC column is split, with one part directed to the flame ionization detector (FID) and the other to the EAD preparation.
-
An excised male moth antenna is mounted between two electrodes.
-
The antennal signal is amplified and recorded simultaneously with the FID signal.
Procedure:
-
Inject the pheromone extract into the GC-EAD system.
-
Record the FID and EAD signals simultaneously.
-
Peaks in the FID chromatogram that elicit a simultaneous depolarization event in the EAD recording are considered biologically active.
Field Trapping Experiments
Field trapping experiments are essential to confirm the attractiveness of synthetic pheromone blends to male moths in a natural environment.
Materials:
-
Pheromone traps (e.g., delta or bucket traps).
-
Sticky liners for traps.
-
Synthetic pheromone lures with different component ratios and dosages.
-
Control lures (solvent only).
Procedure:
-
Deploy traps in the field at the appropriate height and spacing (at least 20 meters apart to avoid interference).
-
Use a randomized block design to account for spatial variability.
-
Check traps regularly (e.g., weekly) and record the number of captured male moths of the target species.
-
Replace lures and sticky liners as needed.
-
Analyze the data to determine the most attractive pheromone blend and dose. The color of the trap can also influence capture rates and should be considered in the experimental design.[5]
Signaling and Biosynthetic Pathways
The species-specific nature of clearwing moth pheromones is a result of tightly regulated biosynthetic pathways in the female and highly selective perception pathways in the male.
Pheromone Biosynthesis Pathway
In female moths, sex pheromones are typically synthesized from common fatty acids through a series of enzymatic modifications. This process is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).
Caption: Generalized pheromone biosynthesis pathway in female moths.
Olfactory Signal Transduction Pathway
Male moths detect female-emitted pheromones via specialized olfactory receptor neurons (ORNs) located in their antennae. The binding of a pheromone molecule to a receptor triggers a signal transduction cascade, leading to the generation of an action potential.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Candidate Pheromone Receptors of the Red-Belted Clearwing Moth Synanthedon myopaeformis Bind Pear Ester and Other Semiochemicals | MDPI [mdpi.com]
- 3. Pheromones and Semiochemicals of genus, Prionoxystus (Lepidoptera: Cossidae) [pherobase.com]
- 4. Carpenterworm | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
The Role of (2E,13Z)-Octadecadienyl Acetate in Insect Communication: A Technical Guide
Abstract
(2E,13Z)-Octadecadienyl acetate (B1210297) is a crucial semiochemical that functions as a sex pheromone component for numerous insect species, primarily within the Lepidopteran family Sesiidae, commonly known as clearwing moths. This technical guide provides a comprehensive overview of the role of (2E,13Z)-octadecadienyl acetate in insect communication, detailing its biochemical synthesis, mode of action in the insect olfactory system, and its application in pest management strategies. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest control.
Introduction
Chemical communication is a fundamental aspect of insect behavior, governing interactions such as mating, aggregation, and foraging. Pheromones, chemical signals that trigger a social response in members of the same species, are paramount in this communication system. This compound is a Type I long-chain acetate pheromone that has been identified as a major or minor component of the female-produced sex pheromone blend in a variety of clearwing moth species.[1] The precise blend of this and other compounds is often critical for species-specific mate attraction and reproductive isolation.[2][3] Understanding the intricacies of this compound's role in insect communication provides a foundation for the development of targeted and environmentally benign pest management strategies.
Biosynthesis of this compound
The biosynthesis of this compound in female moths occurs within specialized pheromone glands and follows a modified fatty acid synthesis pathway. While the exact enzymatic steps for this specific molecule are not fully elucidated for all species, a general pathway can be inferred from studies on lepidopteran pheromone biosynthesis.[4][5][6][7] The process begins with acetyl-CoA and involves a series of desaturation, chain-shortening (or modification), reduction, and acetylation steps.
Caption: Generalized Biosynthetic Pathway of this compound.
Olfactory Signaling Pathway
The perception of this compound by male moths initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. This process translates the chemical signal into an electrical one, ultimately leading to a behavioral response.
Caption: Olfactory Signaling Pathway for Pheromone Reception in Insects.
Upon entering the sensillum lymph through pores on the antennal surface, the hydrophobic pheromone molecule binds to a Pheromone Binding Protein (PBP).[8][9][10] This complex is thought to transport the pheromone to the dendritic membrane of an olfactory receptor neuron, where it interacts with a specific Odorant Receptor (OR) complexed with a co-receptor (Orco).[8][11][12][13] This interaction leads to the opening of an ion channel, causing a depolarization of the neuronal membrane and the generation of an action potential that travels to the antennal lobe of the brain for processing.[10][12]
Quantitative Data on Bioactivity
The biological activity of this compound and its isomers varies significantly among different insect species. The following tables summarize quantitative data from electrophysiological and behavioral assays.
Table 1: Electroantennography (EAG) Response Data
| Species | Compound/Blend | Dosage | Mean EAG Response (mV) | Notes | Reference |
| Synanthedon myopaeformis | (3Z,13Z)-18:OAc | - | Strong Response | Major pheromone component. | |
| Synanthedon myopaeformis | (2E,13Z)-18:OAc | - | Strong Response | Antennally active but behaviorally inactive. | |
| Vitacea polistiformis | 99:1 blend of (E,Z)-2,13-18:OAc and (Z,Z)-3,13-18:OAc | 1 µg | Threshold dosage | Similar dose-response in males and females. | [14] |
| Nokona pernix | (3E,13Z)- and (3Z,13Z)-3,13-18:OH | - | EAG-active | Acetate forms were not the primary active compounds. | [15] |
Table 2: Field Trapping and Behavioral Response Data
| Species | Lure Composition | Trap Catch/Behavioral Response | Notes | Reference |
| Synanthedon myopaeformis | (3Z,13Z)-18:OAc | Highly attractive | (2E,13Z)-18:OAc was behaviorally inactive. | |
| Synanthedon tenuis | Z3,Z13-18:OAc | No attraction | Z3,Z13-18:OH was the attractive component. | [16] |
| Synanthedon tenuis | Z3,Z13-18:OH + Z3,Z13-18:OAc | Strong inhibition of attraction | The acetate acts as a behavioral antagonist. | [16] |
| Macroscelesia japona | (2E,13Z)-2,13-octadecadienal | Specific attraction | The aldehyde is the main attractive component. | [17] |
| Synanthedon hector | Z3,Z13-18:OAc | Attractive | Addition of (3E,13Z) isomer or the alcohol was inhibitory. | [3] |
Experimental Protocols
The identification and characterization of this compound as a semiochemical rely on a suite of specialized experimental techniques.
Pheromone Gland Extraction and Analysis
This protocol outlines the general steps for extracting and analyzing pheromone components from female moth glands.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 10. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Purification of (2E,13Z)-Octadecadienyl Acetate: A Detailed Guide for Researchers
Abstract
This document provides comprehensive application notes and detailed protocols for the synthesis and purification of (2E,13Z)-Octadecadienyl acetate (B1210297), a significant component of the sex pheromone for numerous lepidopteran species, particularly within the Synanthedon (Sesiidae) family.[1] The protocols described herein focus on two primary synthetic strategies: the Wittig reaction and an acetylenic coupling route. Detailed methodologies for the purification of the target compound, with a special emphasis on the separation of geometric isomers using silver nitrate (B79036) impregnated silica (B1680970) gel chromatography, are also presented. This guide is intended for researchers, scientists, and professionals in the fields of chemical ecology, organic synthesis, and drug development who are working with insect pheromones for pest management and related research. All quantitative data are summarized in tables for clarity, and experimental workflows are visualized using diagrams.
Introduction
(2E,13Z)-Octadecadienyl acetate is a key semiochemical used in the chemical communication of various moth species. Its specific isomeric structure is crucial for its biological activity, making stereoselective synthesis and rigorous purification essential for its effective use in applications such as pest monitoring and mating disruption. This document outlines reliable methods for the laboratory-scale synthesis and purification of this important compound.
Data Presentation
Table 1: Summary of a Representative Acetylenic Route Synthesis Yields
| Step | Intermediate/Product | Starting Material | Typical Yield (%) | Reference(s) |
| 1. Acetylenic Coupling & Chain Elongation | Di-yne intermediate | ω-alkyn-1-ols | ~30 (overall) | [1][2] |
| 2. Stereoselective Reduction of Alkyne to Z-Alkene | (13Z)-Octadecen-2-yn-1-ol | Di-yne intermediate | High | [3] |
| 3. Stereoselective Reduction of Alkyne to E-Alkene | (2E,13Z)-Octadecadien-1-ol | (13Z)-Octadecen-2-yn-1-ol | High | [3] |
| 4. Acetylation | This compound | (2E,13Z)-Octadecadien-1-ol | >95 | [4] |
Note: Yields can vary significantly based on reaction scale and specific conditions.
Table 2: Purification and Characterization Data
| Technique | Parameter | Typical Result | Reference(s) |
| Flash Column Chromatography | Purity after initial purification | >90% | [5] |
| AgNO₃ Impregnated Column Chromatography | Isomeric Purity | >97-98% for the desired (2E,13Z) isomer | [2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Kovats Retention Index (DB-23 column) | Varies by isomer; allows for differentiation of positional and geometric isomers. | [1][4] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural Confirmation | Characteristic shifts confirming the positions and geometry of the double bonds. | [1] |
Experimental Protocols
Protocol 1: Synthesis via Acetylenic Route
This protocol describes a multi-step synthesis starting from ω-alkyn-1-ols, involving the construction of the carbon backbone through acetylenic coupling reactions, followed by stereoselective reductions and final acetylation.
Materials and Reagents:
-
ω-alkyn-1-ols (e.g., 1,8-octanediol (B150283) or 1,9-nonanediol (B147092) as precursors)
-
n-Butyllithium (n-BuLi)
-
HBr (47%)
-
2,3-Dihydropyran
-
1-Hexyne
-
Liquid ammonia (B1221849) (for Birch reduction) or Lithium aluminum hydride (LiAlH₄)
-
Palladium on barium sulfate (B86663) (Pd/BaSO₄) with quinoline (B57606) (for Lindlar reduction)
-
Acetic anhydride (B1165640)
-
Pyridine
-
Appropriate anhydrous solvents (THF, ether, etc.)
-
Celite
Procedure:
-
Preparation of Precursors: Synthesize the necessary bromo- or iodo-alkyne and protected alcohol fragments from starting materials like 1,8-octanediol or 1,9-nonanediol. This typically involves monobromination, protection of the remaining alcohol (e.g., as a THP ether), and subsequent reactions to build the carbon chain.[3]
-
Acetylenic Coupling: In an inert atmosphere, deprotonate a terminal alkyne using a strong base like n-BuLi in THF. React the resulting acetylide with the prepared electrophilic fragment (e.g., an alkyl bromide) to form the C18 di-yne carbon skeleton.
-
Stereoselective Reduction to form the (13Z) double bond: Perform a partial hydrogenation of the 13-position alkyne to a Z-alkene. This is typically achieved using a poisoned catalyst such as Lindlar's catalyst (Pd/BaSO₄ with quinoline) under a hydrogen atmosphere.[3][5] Monitor the reaction carefully by TLC or GC to avoid over-reduction.
-
Stereoselective Reduction to form the (2E) double bond: The 2-position alkyne can be reduced to an E-alkene. A common method is the Birch reduction (using sodium or lithium in liquid ammonia) or reduction with LiAlH₄ in an appropriate solvent like THF.[3]
-
Deprotection (if necessary): If a protecting group was used for the hydroxyl function, deprotect it under appropriate acidic conditions (e.g., p-TsOH in ethanol).
-
Acetylation: Dissolve the resulting (2E,13Z)-octadecadien-1-ol in a suitable solvent like dichloromethane (B109758) or pyridine. Add acetic anhydride (1.5 equivalents) and a catalytic amount of a base like pyridine. Stir the mixture at room temperature for 1-4 hours, monitoring by TLC. Upon completion, perform an aqueous workup to remove excess reagents and purify the crude acetate.[5]
Protocol 2: Synthesis via Wittig Reaction
This protocol offers an alternative route where one of the double bonds is formed using a Wittig reaction.
Materials and Reagents:
-
A suitable phosphonium (B103445) salt (e.g., (triphenylphosphonium) salt)
-
A strong base (e.g., n-BuLi, NaHMDS)
-
An appropriate aldehyde precursor
-
Anhydrous solvents (e.g., THF, ether)
-
Acetic anhydride
-
Pyridine
-
Celite
Procedure:
-
Ylide Formation: Suspend the phosphonium salt in an anhydrous solvent like THF under an inert atmosphere. Cool the suspension (e.g., to 0°C or -78°C) and add a strong base dropwise. Stir for 30-60 minutes to allow for the formation of the ylide, often indicated by a color change.[5]
-
Wittig Reaction: Dissolve the aldehyde precursor in the same anhydrous solvent and add it dropwise to the ylide solution at low temperature. Allow the reaction to warm to room temperature and stir for 2-12 hours. The use of non-stabilized ylides generally favors the formation of the Z-alkene.
-
Workup and Quenching: Monitor the reaction by TLC. Once the aldehyde is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purification and Subsequent Steps: Purify the resulting diene-ol by silica gel column chromatography. The subsequent acetylation step is the same as described in Protocol 1, step 6.
Protocol 3: Purification by Column Chromatography
Standard Silica Gel Chromatography:
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., hexane/ethyl acetate 98:2). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Silver Nitrate Impregnated Silica Gel Chromatography for Isomer Separation:
This technique is particularly effective for separating geometric isomers. The silver ions interact with the π-bonds of the alkenes, and this interaction is sensitive to the stereochemistry.
-
Preparation of AgNO₃-Silica Gel: Dissolve silver nitrate in water or acetonitrile. Make a slurry with silica gel and then remove the solvent under reduced pressure. Activate the AgNO₃-silica gel by heating it in an oven (e.g., 110-120°C) for several hours. Store in a desiccator and protect from light.[6][7][8][9]
-
Column Packing and Elution: Pack the column with the prepared AgNO₃-silica gel. The elution is typically performed with a non-polar solvent system, similar to standard silica gel chromatography. The separation of isomers may require careful optimization of the solvent system.
-
Fraction Collection and Analysis: Collect and analyze fractions as described above. The desired (2E,13Z) isomer can be isolated with high purity.
Mandatory Visualizations
Caption: Synthetic workflow for this compound via the acetylenic route.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Silver ion chromatography enables the separation of 2‐methylalkylresorcinols from alkylresorcinols [hohpublica.uni-hohenheim.de]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Protocol for Pheromone Gland Extraction in Clearwing Moths (Sesiidae)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clearwing moths (family Sesiidae) are a group of insects in which the females release species-specific sex pheromones to attract males for mating.[1][2] These pheromones are potent semiochemicals that hold significant potential for use in pest management strategies, such as in monitoring traps and for mating disruption.[1][2] The primary site of pheromone production and release in female moths is an exocrine gland located on the intersegmental membrane between the eighth and ninth abdominal segments.[3] Accurate and efficient extraction of these pheromones is a critical first step for their identification, quantification, and subsequent synthesis for research or commercial applications. This document provides a detailed protocol for the extraction of pheromone glands from clearwing moths.
Data Presentation
The following table summarizes quantitative data related to pheromone extraction and analysis from various lepidopteran studies. While specific data for all clearwing moth species is not exhaustively available, these values provide a general reference for experimental design.
| Parameter | Value | Species/Context | Source |
| Pheromone amount in synthetic lures | 10 - 200 µg | Synanthedon pictipes (and other sesiids) | [4] |
| Internal Standard (IS) amount | 50 ng | Chloridea virescens | [3] |
| Solvent Volume for Gland Extraction | ~20 µl | Chloridea virescens | [3] |
| Solvent Volume for Gland Rinse | ~100 µl | Chloridea virescens | [3] |
| Extraction Time | At least 1 hour | Chloridea virescens | [3] |
| Pheromone Release Rate (calling female) | ~2.5 ng/min | Chloridea virescens | [3] |
| Pheromone amount on gland surface (calling) | ~70 ng | Chloridea virescens | [3] |
Experimental Protocols
This section details the methodology for the extraction of pheromone glands from clearwing moths. The protocol is divided into three main stages: preparation of the moth, dissection and extraction of the pheromone gland, and sample preparation for analysis.
Materials
-
Virgin female clearwing moths (24-72 hours old)
-
Dissecting microscope
-
Fine-tipped forceps
-
Micro-scissors
-
Glass vials (conical, 2 ml)
-
Micropipettes and tips
-
Hexane (B92381) or Methylene (B1212753) Chloride (High Purity, for extraction)
-
Internal Standard (e.g., a related compound not present in the gland)
-
Nitrogen gas supply
-
-20°C or -80°C freezer for sample storage
Protocol 1: Pheromone Gland Dissection and Solvent Extraction
-
Moth Preparation:
-
Anesthetize a virgin female moth by placing it at 4°C for 5-10 minutes. This slows the moth's metabolism and facilitates handling.
-
Secure the moth on a dissecting dish, ventral side up.
-
-
Pheromone Gland Extrusion and Excision:
-
Gently squeeze the anterior part of the abdomen with a pair of forceps to extrude the ovipositor and the associated pheromone gland.[5][6] The gland is located at the terminal abdominal segments.
-
Using micro-scissors, carefully excise the extruded gland at the sclerotized cuticle of the 8th abdominal segment.[5]
-
-
Solvent Extraction:
-
Immediately transfer the excised gland into a clean glass vial containing a precise volume of a suitable organic solvent, such as hexane or methylene chloride (e.g., 20-50 µL).[3][4][7]
-
Add a known amount of an internal standard to the solvent to allow for later quantification.
-
Allow the gland to be extracted for at least one hour at room temperature.[3]
-
-
Sample Preparation for Analysis:
-
After extraction, carefully remove the gland tissue from the vial.
-
The resulting solvent extract, containing the pheromone, can be concentrated under a gentle stream of nitrogen if necessary.
-
The sample is now ready for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the pheromone components.[8]
-
Protocol 2: Ovipositor Tip Rinse (Alternative Method)
For some applications, a less destructive method that samples the pheromone on the gland surface can be used.
-
Moth Preparation and Gland Extrusion:
-
Follow steps 1 and 2 from Protocol 1 to extrude the pheromone gland.
-
-
Surface Rinse:
-
Instead of excising the gland, rinse the extruded ovipositor and gland surface with a small volume of solvent (e.g., 100 µL of n-heptane) into a collection vial.[3]
-
-
Sample Preparation:
-
The collected rinse can then be processed and analyzed as described in step 4 of Protocol 1.
-
Visualizations
Experimental Workflow for Pheromone Gland Extraction
Caption: Workflow for the dissection and solvent extraction of clearwing moth pheromone glands.
Signaling Pathway Placeholder
A detailed signaling pathway for pheromone biosynthesis in clearwing moths is a complex area of ongoing research and not fully elucidated in the provided search results. However, a generalized pathway for fatty-acid derived pheromones in moths can be represented.
Caption: Generalized biosynthetic pathway for fatty acid-derived moth sex pheromones.
References
- 1. Sex Pheromone Traps: A Breakthrough in Controlling Borers of Ornamental Trees and Shrubs | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Sex pheromone biosynthesis, storage and release in a female moth: making a little go a long way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Components of the Sex Pheromone of the kōwhai Moth, Uresiphita Polygonalis Maorialis, a New Zealand Native Crambid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Field Trapping Using (2E,13Z)-Octadecadienyl Acetate Lures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,13Z)-Octadecadienyl acetate (B1210297) is a significant semiochemical, primarily functioning as a key sex pheromone component for numerous species of clearwing moths (Lepidoptera: Sesiidae).[1] Its effective use in field trapping is crucial for monitoring insect populations, studying insect behavior, and developing targeted pest management strategies. These application notes provide detailed protocols and quantitative data for utilizing lures containing (2E,13Z)-octadecadienyl acetate in field settings.
Data Presentation: Efficacy of Pheromone Lures and Trap Designs
The efficacy of trapping systems is influenced by several factors, including the specific blend of pheromone components, the design of the trap, and the visual cues provided by the trap's color. The following tables summarize quantitative data from various field studies.
Table 1: Effect of Pheromone Blend on Trap Catch of Synanthedon Species
| Target Species | Lure Composition | Mean Male Moths Captured (± SE) | Reference |
| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate (4.3:5.7 ratio) | 13.2 ± 2.2 (in bucket traps) | [1][2] |
| Synanthedon nashivora | (Z,Z)-3,13-octadecadienyl acetate : (E,Z)-2,13-octadecadienyl acetate (7:3 ratio) | Data not specified, but this ratio was most attractive | [1] |
| Synanthedon tipuliformis | (E,Z)-2,13-octadecadienyl acetate (single component) | No significant difference in catch compared to a two-component lure | [1] |
| Synanthedon tipuliformis | 97% (E,Z)-2,13-octadecadienyl acetate : 3% (E,Z)-3,13-octadecadienyl acetate | Not specified | [1] |
Table 2: Influence of Trap Type and Color on Synanthedon bicingulata Male Captures [2]
| Trap Type | Trap Color | Mean Male Moths Captured (± SE) |
| Bucket Trap | Yellow | Significantly higher than other colors |
| Bucket Trap | Green | - |
| Bucket Trap | White | - |
| Bucket Trap | Blue | - |
| Bucket Trap | Black | - |
| Bucket Trap | Red | - |
| Delta Trap | Not specified | 7.6 ± 2.0 |
Table 3: Effect of Pheromone Loading on Trap Catch
| Target Species | Lure Dispenser | Pheromone Loading | Effect on Trap Catch |
| Synanthedon spp. | Rubber septa | 50-100 mg (special order) | Used for long-term trapping (up to 4 years) |
| General | Rubber septa / Laminated polymeric tape | Standard commercial dosages | Typically replaced every 21 days |
Experimental Protocols
The following protocols provide a standardized framework for conducting field trials with this compound lures.
Protocol 1: Preparation of Pheromone Lures
1. Pheromone Synthesis and Purification:
-
Synthesize this compound and any other required isomeric or synergistic compounds.[1][3]
-
Verify the purity and structure of the final products using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
2. Lure Dispenser Preparation:
-
Choose an appropriate dispenser, such as rubber septa or laminated polymeric tape.[4]
-
Prepare a stock solution of the pheromone in a volatile solvent like hexane.
-
Load the desired amount of the pheromone blend onto the dispenser.
-
Allow the solvent to evaporate completely in a fume hood before deploying the lures in the field.[1]
Protocol 2: Field Trapping Experiment Setup
1. Trap Selection:
-
Select an appropriate trap type for the target species. Common choices for Sesiidae include delta traps and bucket traps.[1][2] The efficiency of different trap designs can vary, so it is advisable to consult literature specific to the target insect.
2. Experimental Design:
-
Design the field trial using a randomized complete block design to minimize the effects of spatial variation.[1]
-
Each block should contain one of each treatment (e.g., different pheromone blends, trap types, or colors).
-
Replicate the blocks across the study site.
3. Trap Deployment:
-
Place the prepared pheromone lure inside the trap according to the manufacturer's instructions.
-
Hang the traps from trees or posts at a height relevant to the flight behavior of the target species.
-
Space the traps sufficiently far apart to avoid interference (typically at least 20 meters).
4. Data Collection and Maintenance:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of captured target insects.
-
Remove any non-target insects.
-
Replace lures and sticky liners as needed, based on the longevity of the lure and environmental conditions. For example, some lures may need to be replaced every 21 days.[5]
Visualizations
Caption: Experimental workflow for field trapping.
Caption: Factors influencing trapping success.
References
Application Notes and Protocols for Wind Tunnel Bioassays in Pheromone Attractiveness Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wind tunnel bioassays are a fundamental tool in the study of insect chemical ecology, offering a controlled environment to meticulously investigate the behavioral responses of insects to volatile compounds, particularly pheromones.[1] These assays are indispensable for the identification and validation of novel attractants for integrated pest management, delving into the intricacies of insect communication, and for screening potential compounds in drug discovery programs that target insect vectors of disease. This document provides detailed application notes and a standardized protocol for conducting wind tunnel bioassays to assess pheromone attractancy.
Wind tunnels provide a controlled laboratory setting to observe and quantify a range of insect behaviors in response to olfactory cues, from initial activation and upwind flight to locating the source and making contact.[2][3][4] This makes them an invaluable tool for validating the efficacy of synthetic pheromone blends before undertaking large-scale and costly field trials.[2]
Data Presentation
Table 1: Recommended Experimental Parameters for Wind Tunnel Bioassays
| Parameter | Recommended Value/Range | Notes |
| Wind Speed | 0.2 - 0.3 m/s | Should be laminar and consistent, measured with an anemometer.[1] |
| Temperature | 21 - 26 °C | Maintained to mimic the insect's natural active period.[1] |
| Relative Humidity | 70 - 80% | Important for insect physiology and the structure of the pheromone plume.[1] |
| Light Conditions | Dim red light (~0.7 lux, ~650 nm) | For nocturnal insects, to simulate night conditions without affecting behavior.[1][5] |
| Pheromone Dose | Varies by species and compound | Should be optimized to mimic natural emission rates.[6] |
Table 2: Key Behavioral Parameters and Metrics
| Behavior | Description | Metric |
| Activation | Insect initiates movement (walking or flying) from the release point. | Percentage of insects activated.[1] |
| Upwind Flight | Oriented flight towards the pheromone source against the wind. | Percentage of insects exhibiting upwind flight.[1] |
| Source Contact | Insect lands on or within a defined radius of the pheromone source. | Percentage of insects making source contact.[1] |
| Time to First Response | Latency from release to the initiation of a defined behavior. | Mean time in seconds.[1] |
Table 3: Example Data from a Hypothetical Wind Tunnel Assay with the Fall Armyworm (Spodoptera frugiperda)
| Treatment (Pheromone Blend Concentration) | Number of Males Tested | % Take-off | % Halfway to Source (100 cm) | % Landing on Source |
| Control (Solvent only) | 44 | 11.36% | 2.27% | 0.00% |
| 50 ppm | 41 | 90.24% | 43.90% | 39.02% |
| 100 ppm | 47 | 95.74% | 74.47% | 59.57% |
| 150 ppm | 49 | 89.80% | 65.31% | 55.10% |
| 200 ppm | 44 | 93.18% | 70.45% | 50.00% |
| Commercial Lure | 48 | 89.58% | 54.17% | 41.67% |
| Data adapted from a study on Spodoptera frugiperda dose optimization.[7] |
Experimental Protocols
Wind Tunnel Construction and Setup
A wind tunnel for pheromone assays is designed to create a controlled environment with a steady, laminar airflow.
-
Construction : The tunnel should be constructed from non-absorbent materials such as Plexiglas or metal to prevent the adsorption of pheromones.[6]
-
Airflow System : A fan at one end either pushes or pulls air through the tunnel. To ensure clean air, the intake should be fitted with a charcoal filter to remove contaminants. A series of screens are placed after the fan to create a laminar (non-turbulent) airflow.[2]
-
Insect Release Point : A platform or chamber for releasing the insects is positioned at the downwind end of the tunnel.[1]
-
Pheromone Source Holder : A holder for the pheromone dispenser is located at the upwind end.
-
Environmental Control : The wind tunnel should be housed in a room where temperature, humidity, and lighting can be controlled.[8]
-
Visualization : A smoke generator is essential for visualizing the pheromone plume to ensure it is well-defined and reaches the insect release point.[2][6]
Insect Rearing and Acclimation
The physiological state of the insects is critical for consistent results.
-
Rearing : Insects should be reared under controlled conditions of temperature, humidity, and photoperiod. For sex pheromone assays, males and females should be separated during the pupal stage to ensure virginity.[2]
-
Acclimation : Before testing, insects should be acclimated to the wind tunnel conditions for at least 30 minutes.[6][9] They should be held in individual containers to prevent habituation to non-target odors.[2]
Pheromone Source Preparation
The pheromone source should mimic the natural release by the insect.
-
Dispenser : Pheromones can be dispensed from various materials such as filter paper, rubber septa, or glass capillaries. The choice of dispenser will affect the release rate.
-
Dosage : The optimal dose that mimics the natural pheromone blend and emission rate should be determined through dose-response experiments.[6]
-
Control : A solvent-only control should be run in parallel or intermittently to ensure that the observed behaviors are in response to the pheromone and not the solvent or dispenser.[1]
Bioassay Procedure
The bioassay should be conducted in a standardized manner to ensure reproducibility.
-
Introduce Pheromone Source : Place the prepared pheromone dispenser at the upwind end of the tunnel.[1]
-
Insect Release : Place the insect release cage or platform at the downwind end of the tunnel.[1][9]
-
Observation : Open the release cage and start a timer. Observe and record the insect's behavior for a predetermined period (e.g., 5 minutes).[1][7] Key behaviors to record are listed in Table 2.
-
Data Collection : For each insect, record whether it performed the behaviors of interest (e.g., activation, upwind flight, source contact).[1] If possible, video recording can be used for more detailed analysis of flight tracks.[4]
-
Cleaning : After each trial, the wind tunnel should be thoroughly cleaned with a solvent (e.g., ethanol) and aired out to prevent contamination.
Data Analysis
Statistical analysis is crucial for interpreting the results of the wind tunnel bioassay.
-
Percentage Response : The number or percentage of insects exhibiting each behavior is calculated for each treatment group.[2]
-
Statistical Tests : Chi-square tests can be used to compare the percentage of responding insects between different treatments and the control.[7] For time-to-response data, survival analysis or t-tests can be employed. Analysis of variance (ANOVA) can be used for comparing responses across multiple treatments.
Visualizations
Caption: Experimental workflow for a wind tunnel pheromone attractiveness assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Wind Tunnel for Odor Mediated Insect Behavioural Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ento.psu.edu [ento.psu.edu]
- 7. researchtrend.net [researchtrend.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application of (2E,13Z)-Octadecadienyl acetate in pest management strategies.
Introduction
(2E,13Z)-Octadecadienyl acetate (B1210297) is a significant semiochemical, primarily functioning as a sex pheromone component for several species of clearwing moths (Lepidoptera: Sesiidae).[1] Understanding the chemical ecology of this compound is crucial for the development of species-specific pest management strategies, particularly for monitoring and mating disruption of agricultural pests like the currant clearwing moth, Synanthedon tipuliformis. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of (2E,13Z)-Octadecadienyl acetate in pest management.
Data Presentation
The efficacy of pheromone lures is dependent on various factors including the specific blend of isomers, the type of trap used, and the loading dose of the pheromone. The following tables summarize quantitative data from field studies on the trapping of clearwing moths using lures containing this compound and related compounds.
Table 1: Effect of Pheromone Blend on Trap Catch of Synanthedon tipuliformis
| Lure Composition | Mean Male Moths Captured (± SE) | Location | Reference |
| 97% (E,Z)-2,13-octadecadienyl acetate : 3% (E,Z)-3,13-octadecadienyl acetate | Up to 200-300 moths/trap/wk (peak) | Washington, USA | [2][3] |
| (E,Z)-2,13-octadecadienyl acetate (single component) | No significant difference in catch compared to a two-component lure | Not Specified | [4] |
| Two-component blends of (2E,13Z)-2,13-octadecadienyl acetate and (3E,13Z)-3,13-octadecadienyl acetate (97:3 ratio) at 1000 µg | Highest attractiveness | Poland | [5] |
Table 2: Influence of Lure Loading on Trap Catch of Synanthedon tipuliformis
| Pheromone Loading | Trap Type | Mean Male Moths Captured | Reference |
| 1.5 mg/septum | Pherocon IC sticky traps | Peak catches of 200-300 moths/trap/wk | [2] |
| 1000 µg | Not Specified | Highest attractiveness for the 97:3 blend | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research and pest management. The following are key experimental protocols.
Protocol 1: Pheromone Gland Extraction and Volatile Collection
Objective: To isolate natural pheromone components from female moths for identification.
Materials:
-
Virgin female moths (e.g., Synanthedon tipuliformis)
-
Dissecting microscope
-
Micro-vials
-
Hexane (B92381) (HPLC grade)
-
Glass chamber for aeration
-
Purified, humidified air source
-
Porous polymer adsorbent (e.g., Porapak Q or Tenax TA)
-
Gentle vacuum source
Procedure:
-
Gland Extraction:
-
Anesthetize a virgin female moth by cooling.[1]
-
Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.[1]
-
Place the excised gland into a micro-vial containing a minimal amount of hexane (e.g., 20-50 µL).[1]
-
Allow the extraction to proceed for 15-30 minutes at room temperature.[1]
-
Carefully remove the gland tissue. The hexane extract is now ready for analysis.[1]
-
-
Aeration (Volatile Collection):
-
Place several calling virgin female moths in a clean glass chamber.[1]
-
Pass a stream of purified, humidified air over the moths.[1]
-
Draw the air out of the chamber through a tube containing a porous polymer adsorbent using a gentle vacuum.[1]
-
After a set collection period (e.g., 4-8 hours), remove the adsorbent tube.[1]
-
Elute the trapped volatiles from the adsorbent using a small volume of hexane.
-
Protocol 2: Chemical Analysis and Identification
Objective: To identify and quantify the components of the pheromone extract.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Gas Chromatograph with an Electroantennographic Detector (GC-EAD)
GC-MS Parameters (Typical):
-
Injector: Splitless or cool on-column.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Temperature Program: Initial temperature of 50-80°C for 1-2 minutes, ramp at 10-15°C/min to 250-280°C, and hold for 5-10 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 40-450.
Procedure:
-
Inject a small volume of the pheromone extract into the GC-MS.
-
Compare the mass spectra and retention times of the sample components with those of authentic synthetic standards of this compound and its isomers to confirm their identity.[1]
-
For GC-EAD analysis, the effluent from the GC column is split, with one part going to the detector and the other over a male moth's antenna.[1]
-
Record the electrical signals (EAG responses) from the antenna to identify biologically active compounds.[1]
Protocol 3: Synthesis of this compound
Objective: To synthesize this compound for use in lures.
A common synthetic strategy involves the stereoselective construction of the two double bonds. One approach is through Wittig reactions or by using acetylenic precursors followed by stereoselective reduction. A detailed protocol for a specific synthesis route is outlined below, based on the Wittig reaction.
Materials:
-
Appropriate aldehyde and phosphonium (B103445) salt precursors
-
Anhydrous solvent (e.g., THF)
-
Strong base (e.g., n-butyllithium)
-
Acetic anhydride (B1165640)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Wittig Reaction (for C=C bond formation):
-
Prepare the ylide by reacting the appropriate phosphonium salt with a strong base in an anhydrous solvent at low temperature.
-
Add the corresponding aldehyde dropwise to the ylide solution.
-
Allow the reaction to proceed to form the dienol precursor.
-
Quench the reaction and extract the product.
-
Purify the dienol using column chromatography.
-
-
Acetylation:
-
Dissolve the purified dienol in a suitable solvent like dichloromethane (B109758) or pyridine.[6]
-
Add acetic anhydride and a catalytic amount of a base (if not using pyridine as the solvent).[6]
-
Stir the mixture at room temperature for 1-4 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, perform a mild aqueous workup and extract the this compound.
-
Purify the final product using silica gel column chromatography.
-
Protocol 4: Field Trapping for Pest Monitoring
Objective: To monitor the population of a target pest, such as Synanthedon tipuliformis, using pheromone-baited traps.
Materials:
-
Pheromone lures containing a specific dose of synthetic this compound (e.g., on a rubber septum).
-
Traps (e.g., Pherocon IC sticky traps or Delta traps).
-
Field site with the target pest population.
Procedure:
-
Lure Preparation:
-
Synthesize and purify this compound.
-
Verify the purity and structure using GC-MS and NMR.[4]
-
Prepare a stock solution of the pheromone in a volatile solvent like hexane.
-
Load a precise amount of the pheromone solution onto a dispenser (e.g., rubber septum).
-
Allow the solvent to evaporate completely in a fume hood.[4]
-
-
Trap Deployment:
-
Deploy the traps in the field before the expected emergence of the adult moths.
-
Place the pheromone lure inside the trap according to the manufacturer's instructions.
-
Hang the traps at a height relevant to the pest's flight behavior. For some clearwing moths, this may be in the upper crown of trees.
-
Use a grid pattern for trap placement with sufficient spacing to avoid interference.
-
-
Monitoring and Data Collection:
-
Check the traps regularly (e.g., weekly).
-
Count and record the number of captured male moths.
-
Replace the lures at recommended intervals to ensure a consistent release of the pheromone.
-
Visualizations
Pheromone Identification and Application Workflow
Caption: Workflow for moth pheromone identification and application.
Generalized Moth Olfactory Signaling Pathway
References
Application Notes and Protocols for the Preparation of Pheromone Lures for Field Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pheromone lures are a cornerstone of integrated pest management (IPM) strategies, offering a species-specific and environmentally benign method for monitoring and controlling insect populations.[1][2] The efficacy of these lures in field trials is critically dependent on their precise and careful preparation. These application notes provide detailed protocols for the formulation, quality control, and handling of pheromone lures to ensure reliable and reproducible results in field applications.
The successful deployment of pheromone-based tools hinges on a thorough understanding of the target insect's chemical ecology, coupled with meticulous preparation of the lures.[2] This document outlines the essential steps from selecting the appropriate pheromone components and dispenser types to calculating dosages and implementing quality control measures.
I. Pheromone Lure Components and Formulation
The formulation of a pheromone lure involves the selection of specific chemical components, a suitable dispenser matrix, and a precise loading dosage.
Pheromone Blend
The initial step is the preparation of the pheromone blend. This involves mixing high-purity synthetic pheromone components in the correct ratio in a suitable solvent, such as hexane.[3] The precise ratio of components is often critical for attracting the target species.
Dispenser Selection
The choice of dispenser is crucial as it dictates the release rate and longevity of the pheromone lure.[4][5] Different dispensers are suited for various applications and environmental conditions. Common types of dispensers include:
-
Rubber Septa: Widely used for their reliability and consistent release rates for many moth pheromones.[3][5]
-
Polyethylene (B3416737) Vials: Another common dispenser type, often used for long-term monitoring.[5]
-
Polyethylene Bags/Sachets: Suitable for certain volatile compounds and organic acids.[4][6]
-
Cotton Rolls: Can be used for compounds with high volatility.[6]
-
Controlled-Release Membranes and Matrices: Offer more precise control over release rates for mating disruption applications.[4][7]
The release of pheromones from passive dispensers generally follows zero-order kinetics, meaning the release rate is constant over a period.[6][8] However, factors such as temperature, air flow, and direct sunlight can significantly influence the release rate and longevity of the lure.[6][9]
II. Quantitative Data on Lure Characteristics
The following tables summarize key quantitative data related to pheromone lure preparation and performance.
Table 1: Common Dispenser Types and Their Characteristics
| Dispenser Type | Typical Pheromone Load (µg) | Release Kinetics | Half-life (t1/2) | Common Applications | References |
| Rubber Septum | 100 - 1000 | First-order | 10.7 months (for DWB pheromone) | Monitoring | [3][5] |
| Polyethylene Vial | 1000 | First-order | 1.6 months (for DWB pheromone) | Monitoring | [5] |
| Polyethylene Sachet | Variable | Zero-order | Dependent on thickness and compound | Monitoring, Mass Trapping | [4][6] |
| Cotton Roll | Variable | Zero-order | Short (e.g., depleted in <4 days for some compounds) | Short-term studies | [6] |
Table 2: Example Pheromone Lure Formulations for Field Trials
| Target Species | Pheromone Component(s) | Loading Dose (µg) | Dispenser Type | Reference |
| Dendrolimus spp. (Pine Moths) | (5E,7Z)-dodecadienal | 1000 (starting dose) | Rubber Septum | [3] |
| Cydia pomonella (Codling Moth) | (E,E)-8,10-dodecadien-1-ol (Codlemone) | Not Specified | Red Rubber Septum | [4] |
| Cydia pomonella (Codling Moth) | Codlemone + Pear Ester + Acetic Acid | Not Specified | PVC matrix + closed membrane | [4] |
| Grapholita molesta (Oriental Fruit Moth) | (Z)-8-dodecenyl acetate | 30, 100, 300 | Red Rubber Septum | [8] |
III. Experimental Protocols
Protocol 1: Preparation of Rubber Septum Dispensers
This protocol details the steps for loading rubber septa with a pheromone blend.
Materials:
-
High-purity synthetic pheromone components
-
Hexane (or other suitable solvent)
-
Rubber septa
-
Micropipette
-
Clean glass vials
-
Forceps
-
Aluminum foil
-
Fume hood
-
Freezer (-20°C to -30°C) for storage
Procedure:
-
Pheromone Blend Preparation: In a clean glass vial, prepare the desired pheromone blend by mixing the individual components in the correct ratio using a suitable solvent like hexane.
-
Dispenser Loading:
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for at least 15 minutes.[4]
-
Storage:
Protocol 2: Preparation of Polyethylene Bag Dispensers for Organic Acids
This protocol is suitable for volatile organic acids like acetic acid.
Materials:
-
Dental cotton roll
-
Linear polyethylene foil sachets (e.g., 1.5 x 1.5 cm)
-
Micropipette
-
Heat sealer
-
Plastic strip for handling
Procedure:
-
Dispenser Assembly: Place a dental cotton roll inside a small polyethylene sachet.[4]
-
Loading: Using a micropipette, apply the desired amount of the organic acid directly onto the cotton roll within the sachet.[4]
-
Sealing: Immediately after applying the acid, heat-seal the opening of the polyethylene bag to create a closed dispenser.[4]
-
Handling: Attach the sealed dispenser to a plastic strip for easier handling and placement within traps.[4]
-
Storage: Store the sealed dispensers in a cool, dark place until use. For longer-term storage, refrigeration is recommended.[4]
Protocol 3: Quality Control of Pheromone Lures
Quality control is essential to ensure the purity and correct isomeric ratio of the pheromone blend.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Extract the pheromone from a randomly selected lure using a suitable solvent (e.g., hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.[10]
-
Separation and Detection: The sample is vaporized and carried onto the GC column, where the components are separated. Each component then enters the mass spectrometer for ionization, fragmentation, and detection.[10]
-
Data Interpretation: The resulting chromatogram will show peaks corresponding to different compounds.
IV. Field Trial Design and Deployment
A well-designed field trial is crucial for accurately assessing the efficacy of pheromone lures.
Key Considerations:
-
Treatments: Include different lure formulations (e.g., varying blend ratios, dosages), trap types, and a negative control (unbaited trap).[3]
-
Replication: Each treatment should be replicated at least four times to ensure statistical validity.[3]
-
Blocking: Divide the experimental area into blocks, with each block containing one replicate of each treatment, to minimize the effects of environmental gradients.[3]
-
Trap Placement: Ensure a sufficient distance between traps (e.g., at least 20-30 meters) to prevent interference.[4] Hang traps at a consistent height, typically within the tree canopy for arboreal pests.[4]
-
Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of target and non-target insects.[3][4] Also, record environmental conditions such as temperature, humidity, and wind speed.[3]
V. Visualizations
The following diagrams illustrate the key workflows in preparing and testing pheromone lures.
Caption: Workflow for Pheromone Lure Preparation and Field Testing.
Caption: Logic Diagram for Selecting an Appropriate Pheromone Dispenser.
References
- 1. groworganic.com [groworganic.com]
- 2. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficacy and release rate of reservoir pheromone dispensers for simultaneous mating disruption of codling moth and oriental fruit moth (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Electroantennography (EAG) Setup to Measure Insect Antennal Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's entire antenna to volatile chemical stimuli. This method provides a rapid and sensitive bioassay for screening odorants that elicit a response from olfactory receptor neurons. For researchers in fields ranging from chemical ecology to drug and pesticide development, EAG is an invaluable tool for identifying biologically active compounds, understanding insect-plant or insect-insect interactions, and screening for novel attractants or repellents.
These application notes provide a detailed protocol for setting up and conducting EAG experiments, presenting quantitative data in a clear format, and visualizing the underlying biological and experimental workflows.
Data Presentation: Quantitative EAG Parameters
The following tables summarize typical quantitative data and experimental parameters from various EAG studies. These values can serve as a reference for setting up experiments, though optimization for specific insect species and compounds is often necessary.
Table 1: Representative EAG Experimental Parameters
| Parameter | Typical Range | Unit | Notes |
| Stimulus Delivery | |||
| Stimulus Duration | 0.1 - 2.0 | seconds | Shorter durations are used to minimize antennal adaptation. |
| Interstimulus Interval | 30 - 120 | seconds | Longer intervals are necessary for the antenna to return to baseline and recover from adaptation. |
| Airflow Rate (main) | 200 - 1000 | mL/min | Provides a constant, clean airstream over the antenna. |
| Airflow Rate (puff) | 100 - 500 | mL/min | Delivers the odorant stimulus into the main airstream. |
| Recording & Amplification | |||
| Amplification (Gain) | 10x - 100x | Depends on the signal strength and amplifier specifications. | |
| Low-pass Filter | 1 - 10 | Hz | Removes high-frequency noise. |
| High-pass Filter | 0.1 - 1 | Hz | Removes slow baseline drift. |
| Electrode Solution | |||
| Saline Composition | Varies by insect | Ringer's solution or similar physiological saline is commonly used. |
Table 2: Example EAG Responses to Various Volatile Organic Compounds (VOCs) in Different Insect Species
| Insect Species | Odorant | Chemical Class | Mean EAG Response (mV) ± SE |
| Athetis dissimilis (moth) | trans-2-Hexenal | Aldehyde | 1.35 ± 0.02 |
| Athetis dissimilis (moth) | cis-3-Hexen-1-ol | Alcohol | 1.30 ± 0.10 |
| Tuta absoluta (moth) | (E,E)-2,4-Hexadienal | Aldehyde | 1.01 ± 0.06 |
| Drosophila melanogaster (fruit fly) | Ethyl Acetate | Ester | ~1.5 (Normalized) |
| Apis mellifera (honeybee) | 1-Hexanol | Alcohol | ~ -1.0 to -2.0 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting an EAG experiment.
Materials and Equipment
-
Insect Rearing: A stable colony of the insect species of interest.
-
Chemicals: High-purity odorant compounds, solvents (e.g., hexane, paraffin (B1166041) oil), and salts for preparing saline solution.
-
EAG System:
-
High-impedance DC amplifier
-
Data acquisition system (e.g., IDAC) and software
-
Micromanipulators (at least two)
-
Stereomicroscope
-
Faraday cage to shield from electrical noise
-
-
Electrodes:
-
Glass capillaries (borosilicate)
-
Micropipette puller
-
Silver wire (Ag/AgCl)
-
Reference and recording electrode holders
-
-
Stimulus Delivery System:
-
Purified, humidified air source
-
Flow controllers
-
Solenoid valves
-
Pasteur pipettes and filter paper strips
-
-
Insect Preparation:
-
Chilling plate or CO2 for anesthetization
-
Dental wax or low-melting-point wax
-
Fine scissors and forceps
-
Step-by-Step Protocol
1. Preparation of Solutions
-
Insect Saline: Prepare a saline solution appropriate for the insect species. A general insect saline solution consists of: NaCl (9 g/L), KCl (0.2 g/L), CaCl₂·2H₂O (0.27 g/L), and Glucose (4 g/L). Adjust the pH to 7.2 with NaHCO₃.
-
Odorant Stimuli:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 1 µg/µL in paraffin oil or hexane).
-
Create serial dilutions to establish a dose-response curve (e.g., 10⁻⁵ to 10⁻¹ µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
Insert the filter paper into a clean Pasteur pipette. Prepare a control pipette with the solvent only.
-
2. Electrode Preparation
-
Pull glass capillaries into fine-tipped micropipettes using a micropipette puller.
-
Backfill the micropipettes with the insect saline solution, ensuring no air bubbles are trapped in the tip.
-
Insert a chloridized silver wire into the back of each micropipette to serve as the electrode.
3. Insect Preparation and Mounting
-
Anesthetize an insect by chilling it on ice for a few minutes.
-
Carefully excise one antenna at its base using fine scissors under a stereomicroscope.
-
Mount the insect's head in a holder (e.g., a pipette tip) and secure it with wax to prevent movement.
-
Position the mounted head under the stereomicroscope.
-
Using a micromanipulator, insert the reference electrode into the back of the head.
-
With another micromanipulator, bring the recording electrode into contact with the distal tip of the antenna. A small amount of the tip may be cut to ensure good electrical contact.
4. EAG Recording
-
Place the entire preparation inside a Faraday cage to minimize electrical noise.
-
Establish a continuous, humidified airflow over the antenna.
-
Connect the electrodes to the pre-amplifier.
-
Allow the preparation to stabilize for a few minutes until a steady baseline is observed in the recording software.
-
To deliver a stimulus, insert the tip of a stimulus pipette into a port in the main airflow tube.
-
Activate the stimulus controller to deliver a puff of air through the pipette for a set duration (e.g., 0.5 seconds).
-
Record the resulting depolarization of the antenna.
-
Allow a sufficient interstimulus interval for the antenna to recover before the next stimulation.
-
Present stimuli in a randomized order, including the solvent control, and test a range of concentrations.
5. Data Analysis
-
Measure the peak amplitude of the negative voltage deflection for each stimulus.
-
Subtract the average response to the solvent control from the responses to the odorant stimuli.
-
Responses can be normalized to a standard compound to allow for comparisons across different preparations.
-
Construct dose-response curves to determine the sensitivity of the antenna to different compounds.
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the binding of an odorant molecule to a receptor on an olfactory sensory neuron in an insect antenna.
Application Notes and Protocols for Volatile Collection from Calling Female Moths Using Aeration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The collection of volatile organic compounds (VOCs), particularly sex pheromones released by calling female moths, is a critical technique in chemical ecology, pest management, and the development of novel semiochemical-based drugs and pest control strategies. Aeration, or air entrainment, is a widely adopted method for capturing these transient and often minute quantities of airborne signals. This document provides detailed application notes and standardized protocols for the collection of volatiles from calling female moths using aeration techniques. The methodologies outlined are designed to ensure high-quality, reproducible results suitable for subsequent analytical procedures such as gas chromatography-mass spectrometry (GC-MS).
Principles of Aeration for Volatile Collection
Aeration involves drawing a controlled and purified airflow over a calling female moth (or a group of moths) within a sealed chamber. The exiting air, now laden with the emitted volatiles, is then passed through a trap containing a sorbent material that adsorbs the compounds of interest. The trapped volatiles can later be eluted from the sorbent using a solvent or thermally desorbed for analysis. This technique allows for the collection of a temporal profile of pheromone release, providing valuable insights into the chemical communication of the target species.
Key Considerations for Experimental Design
Several factors must be carefully controlled to ensure the successful and reproducible collection of moth volatiles:
-
Moth Preparation: The physiological state of the female moth is paramount. Virgin females of a specific age (typically 2-3 days old) should be used, as mating can significantly alter or cease pheromone production. Moths should be entrained to a specific photoperiod (e.g., 16:8 light:dark cycle) to synchronize their calling behavior, which for nocturnal species, typically peaks in the middle of the scotophase (dark period).
-
Aeration Chamber: The chamber housing the moths should be made of an inert material like glass to prevent contamination. The size of the chamber should be appropriate for the number of moths being aerated; a 500 mL conical flask is suitable for 10-12 moths of a species like Spodoptera littoralis.
-
Air Purification: The incoming air must be purified to remove any environmental contaminants that could interfere with the analysis. This is typically achieved by passing the air through a filter containing activated charcoal.
-
Sorbent Selection: The choice of sorbent material is critical and depends on the chemical properties of the target volatiles. Porous polymers are commonly used. A comparative overview is presented in the table below.
-
Airflow Rate: The airflow rate must be carefully controlled. A rate that is too high may dilute the pheromone concentration, while a rate that is too low may not efficiently carry the volatiles to the trap. A typical flow rate is around 200 mL/min.
-
Environmental Conditions: Temperature and humidity should be maintained at levels that are optimal for the calling behavior of the specific moth species. For many species, a temperature of 22-25°C and humidity of 60-70% are suitable.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the collection of volatiles from calling female moths using a standard aeration setup.
Protocol 1: Volatile Collection from Spodoptera littoralis
This protocol is adapted from Ghosh et al. (2024) and provides a robust method for collecting pheromones for GC-MS analysis.
Materials:
-
Virgin female moths (Spodoptera littoralis), 2-3 days old
-
500 mL conical flask
-
Drechsel bottle head
-
Sorbent trap (e.g., Tenax® TA cartridge)
-
Compressed air source with flow regulator
-
Activated charcoal filter
-
Humidifier
-
Suction pump
-
Tygon® or other inert tubing
-
Parafilm®
-
Environmental chamber or dark arena with temperature and humidity control
Procedure:
-
Moth Preparation:
-
Separate male and female pupae to ensure virginity of the emerging females.
-
Entrain the female moths to a 16:8 hour light:dark cycle for at least two days prior to the experiment.
-
Place 10-12 virgin female moths into the 500 mL conical flask.
-
-
Aeration Setup Assembly:
-
Connect the compressed air source to the activated charcoal filter, followed by the humidifier.
-
Connect the outlet of the humidifier to the inlet of the Drechsel bottle head using inert tubing.
-
Close the conical flask containing the moths with the Drechsel bottle head.
-
Connect the outlet of the Drechsel bottle head to the sorbent trap. Ensure the trap is oriented correctly according to the manufacturer's instructions.
-
Connect the outlet of the sorbent trap to the suction pump.
-
Seal all connections with Parafilm® to ensure they are airtight. A potential issue is the blockage of the sorbent trap by moth scales; a small glass wool filter can be placed before the cartridge to prevent this.[1]
-
-
Volatile Collection:
-
Place the entire setup in a dark arena or environmental chamber set to 22°C and 60-70% humidity.
-
Start the purified, humidified airflow into the flask at a rate of 200 mL/min.
-
Start the suction pump and adjust the flow rate to 200 mL/min.
-
Conduct the aeration for a period that coincides with the peak calling activity of the moths. For S. littoralis, this is typically for 5 hours during the middle of their subjective night.
-
-
Sample Recovery and Storage:
-
After the collection period, stop the airflow and the pump.
-
Carefully disconnect the sorbent trap and seal both ends with the provided caps.
-
The collected volatiles can be eluted from the sorbent using a suitable solvent (e.g., n-hexane) or analyzed directly via thermal desorption GC-MS.
-
If not analyzed immediately, the sorbent traps can be stored at -20°C for up to one month.
-
Data Presentation
Table 1: Comparison of Common Sorbent Materials for Moth Volatile Collection
| Sorbent Material | Chemical Composition | Target Volatiles | Elution Method | Advantages | Disadvantages |
| Tenax® TA | 2,6-diphenyl-p-phenylene oxide polymer | Broad range of VOCs, particularly non-polar compounds | Thermal desorption or solvent elution | High thermal stability, low water affinity, good for a wide range of volatiles. | Can produce artifacts at high temperatures, may not efficiently trap very volatile compounds. |
| Porapak™ Q | Ethylvinylbenzene-divinylbenzene copolymer | Polar and non-polar VOCs | Solvent elution or thermal desorption | Good for a broad range of compounds, including some more polar ones. | Lower thermal stability than Tenax®, can retain water. |
| Activated Charcoal | Amorphous carbon | Wide range of VOCs | Solvent elution (carbon disulfide is common) | High adsorptive capacity, inexpensive. | Strong adsorption can make elution difficult and recovery rates variable, irreversible adsorption of some compounds. |
Table 2: Pheromone Release Rates for Selected Moth Species
| Moth Species | Major Pheromone Component(s) | Mean Release Rate (ng/hour/female) | Collection Method | Reference |
| Grapholita molesta | (Z)-8-Dodecenyl acetate | 8.48 ± 7.26 | Aeration with glass surface adsorption | [Lacey and Sanders, 1992] |
| Helicoverpa zea | (Z)-11-Hexadecenal | 53.4 (peak) / 10.2 (low) | Aeration | [Pope et al., 1984] |
| Chloridea virescens | (Z)-11-Hexadecenal | 46.2 - 127.8 | Aeration with SPME | [Foster et al., 2020] |
| Spodoptera littoralis | (Z,E)-9,11-Tetradecadienyl acetate | Not explicitly quantified in ng/hr in the primary protocol, but collection is successful over a 5-hour period. | Aeration with Tenax TA | [Ghosh et al., 2024] |
| Ostrinia furnacalis | (Z)-12-Tetradecenyl acetate, (E)-12-Tetradecenyl acetate | Not explicitly quantified in ng/hr, but ratios and total amounts are determined from gland extracts and aeration. | Aeration and Gland Extraction | [Ando et al., 1989] |
Visualizations
Pheromone Biosynthesis Signaling Pathway
The production of sex pheromones in female moths is a hormonally regulated process. The key signaling molecule is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). The following diagram illustrates the general signaling cascade initiated by PBAN.
Caption: PBAN signaling pathway for moth sex pheromone biosynthesis.
Experimental Workflow for Volatile Collection
The logical flow of the experimental procedure, from moth preparation to final analysis, is a critical aspect of study design.
Caption: Experimental workflow for moth volatile collection and analysis.
References
Application Notes and Protocols for the Use of (2E,13Z)-Octadecadienyl Acetate in Mating Disruption Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,13Z)-Octadecadienyl acetate (B1210297) is a significant semiochemical, acting as a primary component of the sex pheromone for numerous species of clearwing moths (Lepidoptera: Sesiidae).[1] Its potent ability to attract males makes it a valuable tool in integrated pest management (IPM) programs, specifically in the application of mating disruption (MD).[2] Mating disruption is a targeted and environmentally benign pest control strategy that permeates the atmosphere with synthetic pheromones to prevent males from locating females, thereby suppressing mating and reducing subsequent larval infestations.[3] These application notes provide detailed protocols for the use of (2E,13Z)-Octadecadienyl acetate in mating disruption, from initial bioassays to field efficacy trials, along with an overview of the underlying physiological mechanisms.
Mechanisms of Mating Disruption
The application of synthetic pheromones, such as this compound, for mating disruption primarily functions through several proposed mechanisms:
-
Competitive Attraction (False-trail Following): A high density of synthetic pheromone dispensers acts as "false females," attracting males and causing them to expend time and energy following sterile trails.[4]
-
Camouflage: The high concentration of synthetic pheromone in the environment masks the natural, less concentrated pheromone plumes released by calling females, rendering them undetectable to males.
-
Sensory Adaptation and Habituation: Prolonged exposure to high concentrations of the pheromone can cause the male's antennal receptors to become less sensitive or habituated, inhibiting their ability to respond to a female's call.[4]
Data Presentation: Efficacy of this compound in Mating Disruption
The following tables summarize quantitative data from field studies on the efficacy of mating disruption techniques utilizing this compound against the currant clearwing moth, Synanthedon tipuliformis.
Table 1: Efficacy of Mating Disruption on Synanthedon tipuliformis Populations
| Parameter | Control Plot | Mating Disruption Plot | Efficacy | Reference |
| Pheromone Trap Captures | >0 males/trap | 0 males/trap | 100% reduction | [2] |
| Average Larvae per Meter of Wood | 0.90 (pre-treatment) | 0.25 (post-treatment) | 72% reduction | [2] |
Table 2: Dispenser Specifications and Application Rates for Synanthedon tipuliformis Mating Disruption
| Dispenser Type | Pheromone Component | Application Density | Study Location | Reference |
| Polyvinyl chloride (PVC) strings | (E,Z)-2,13-octadecadien-1-ol acetate | Not specified | Trentino, Italy | [2] |
| Reservoir-type dispensers | (E,Z)-2,13-octadecadienyl acetate | 300 dispensers/ha | Northern Europe | [5] |
Experimental Protocols
Protocol 1: Electroantennography (EAG) Bioassay
Objective: To confirm the electrophysiological response of male moth antennae to synthetic this compound.
Materials:
-
Male moths (e.g., Synanthedon tipuliformis)
-
This compound
-
Solvent (e.g., hexane)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Glass capillaries
-
Conductive gel
-
Humidified and purified air source
Procedure:
-
Antenna Preparation: Anesthetize a male moth by cooling. Under a microscope, carefully excise an antenna at its base. Cut a small portion from the tip of the antenna to ensure good electrical contact.
-
Electrode Placement: Mount the basal end of the antenna onto the reference electrode using conductive gel. Place the tip of the antenna in contact with the recording electrode, which is a saline-filled glass capillary.
-
Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as the negative control.
-
Data Recording: Pass a continuous stream of humidified, purified air over the antennal preparation. Introduce the tip of the stimulus pipette into the airstream and deliver a puff of air. Record the resulting depolarization of the antennal neurons as a voltage change (EAG response).
-
Analysis: Measure the amplitude of the EAG responses to different concentrations of the pheromone and the control.
Protocol 2: Wind Tunnel Bioassay
Objective: To evaluate the behavioral response of male moths to this compound in a controlled environment.
Materials:
-
Wind tunnel
-
Male moths
-
This compound lures (e.g., rubber septa)
-
Video recording equipment
-
Anemometer
Procedure:
-
Wind Tunnel Setup: Set the wind tunnel parameters to mimic natural conditions for the target species (e.g., wind speed of 0.3 m/s, specific temperature, humidity, and light intensity).[6]
-
Pheromone Source: Place a lure containing a known concentration of this compound at the upwind end of the tunnel.
-
Moth Acclimatization and Release: Acclimatize male moths to the wind tunnel conditions for at least 30 minutes.[6] Release individual males at the downwind end of the tunnel.
-
Behavioral Observation: Record the flight behavior of each moth for a set period (e.g., 3-5 minutes). Quantify behaviors such as activation (taking flight), upwind flight (anemotaxis), casting (zigzagging flight), and contact with the pheromone source.[6]
Protocol 3: Field Trial for Mating Disruption Efficacy
Objective: To assess the effectiveness of this compound in disrupting mating and reducing crop damage in a field setting.
Materials:
-
Mating disruption dispensers (e.g., PVC strings, reservoir-type) loaded with this compound
-
Pheromone-baited monitoring traps
-
Tethering stations for virgin females
-
Virgin female moths
-
Microscope
Procedure:
-
Plot Selection and Design: Select treatment and control plots of sufficient size (e.g., >1 hectare) with a buffer zone between them to prevent interference.[7] Ensure plots have a similar history of pest infestation.
-
Dispenser Application: Before the expected flight period of the target moth species, deploy the mating disruption dispensers in the treatment plot at the recommended density.[5] Distribute them evenly throughout the canopy.
-
Monitoring Male Flight (Trap Shutdown): Place pheromone-baited traps in both the treatment and control plots. Monitor the traps weekly and record the number of captured male moths. A significant reduction or complete absence of moths in the treatment plot traps ("trap shutdown") indicates successful disruption of orientation.
-
Assessing Mating Status (Tethered Female Bioassay):
-
Place laboratory-reared, virgin female moths on tethering stations within both plots.
-
After a set period (e.g., 24-48 hours), retrieve the females.
-
Dissect the females under a microscope and examine their bursae copulatrix for the presence of spermatophores, which indicates mating has occurred.
-
Compare the percentage of mated females in the treatment and control plots. A significant reduction in the treatment plot indicates successful mating disruption.
-
-
Crop Damage Assessment:
-
Throughout the season and at harvest, randomly sample plants or fruits from both plots.
-
Count the number of larvae or assess the level of damage (e.g., entry holes, internal feeding).
-
Compare the damage levels between the treatment and control plots to determine the overall efficacy of the mating disruption program.[2]
-
Signaling Pathways and Experimental Workflows
Insect Pheromone Signaling Pathway
The detection of this compound by male moths initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. This process is crucial for mate recognition and location.
Caption: Pheromone reception and signal transduction in an insect olfactory neuron.
Experimental Workflow for Mating Disruption Field Trial
The following diagram illustrates the logical flow of a comprehensive field trial to evaluate the efficacy of this compound for mating disruption.
Caption: Workflow for a mating disruption field efficacy trial.
References
- 1. researchgate.net [researchgate.net]
- 2. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 3. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 4. jukuri.luke.fi [jukuri.luke.fi]
- 5. pp1.eppo.int [pp1.eppo.int]
- 6. mdpi.com [mdpi.com]
- 7. Small plot trials documenting effective mating disruption of oriental fruit moth by using high densities of wax-drop pheromone dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pheromone Isomer Ratios for Moth Attraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the ratio of isomers in pheromone blends for moth attraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthetic pheromone blend is not attracting moths in the field, although the individual components have been reported as attractants. What could be the problem?
A1: Several factors could be contributing to the lack of attraction. The most common issue is an incorrect isomeric ratio. The specific ratio of pheromone isomers is often critical for species-specific attraction.[1][2] An imbalance, even with the correct components, can lead to reduced or no attraction.
-
Troubleshooting Steps:
-
Verify Isomer Ratio: Re-analyze your synthetic blend using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the precise ratio of isomers.[3][4][5]
-
Consult Literature for Species-Specific Ratios: Double-check published research for the optimal isomer ratios for your target moth species. Note that this can sometimes vary geographically.[6]
-
Conduct Dose-Response Assays: The concentration of the pheromone lure can also impact attraction. It's possible the release rate is too high or too low. Wind tunnel or field trials with varying doses can help determine the optimal concentration.[7]
-
Check for Antagonistic Isomers: The presence of even small amounts of an incorrect isomer can inhibit the response of male moths.[8] Ensure high purity of your synthesized components.
-
Q2: I'm observing inconsistent results in my wind tunnel bioassays. How can I improve the reliability of my experiments?
A2: Inconsistent results in wind tunnel assays often stem from subtle variations in experimental conditions or the physiological state of the moths.[9]
-
Troubleshooting Steps:
-
Standardize Moth Rearing Conditions: Use insects of a consistent age and physiological state (e.g., virgin males for sex pheromone assays).[9]
-
Control Environmental Parameters: Maintain consistent wind speed (typically 0.2-0.3 m/s), temperature (21-26°C), relative humidity (70-80%), and light conditions (dim red light for nocturnal species) within the wind tunnel.[9]
-
Acclimatize Moths: Allow moths to acclimate to the experimental conditions for at least 1-2 hours before testing.[9]
-
Use a Consistent Pheromone Source: Employ a single, well-characterized batch of synthetic pheromone for the entire set of experiments to avoid variations in isomeric purity.[10]
-
Clean the Wind Tunnel Thoroughly: Residual pheromone from previous trials can contaminate subsequent experiments. Ensure the wind tunnel is made of a non-absorbent material and is cleaned between assays.[9]
-
Q3: My Electroantennography (EAG) responses are weak or show a poor signal-to-noise ratio. What are the likely causes and solutions?
A3: Weak or noisy EAG signals are typically due to issues with the antennal preparation, electrode contact, or electrical interference.[11]
-
Troubleshooting Steps:
-
Proper Antenna Preparation: Ensure the antenna is carefully excised and that a small portion of the distal tip is removed to facilitate good electrical contact.[11]
-
Good Electrode Contact: Use fresh conductive gel or saline solution and ensure there are no air bubbles between the electrodes and the antenna.[12] Silver/silver-chloride (Ag/AgCl) electrodes are commonly recommended.[11]
-
Grounding and Shielding: To minimize electrical noise, ensure the setup is properly grounded and consider using a Faraday cage.
-
Optimize Amplification and Filtering: Adjust the amplifier gain (typically 10x to 100x) to maximize the signal without clipping. Use a band-pass filter (e.g., 0.1 to 50 Hz) to reduce baseline drift and high-frequency noise.[11]
-
Maintain Antennal Health: A constant flow of clean, humidified air over the antenna is essential for a stable baseline and prolonged viability of the preparation.[11]
-
Q4: How do I determine the optimal release rate for my pheromone blend in the field?
A4: The optimal release rate is crucial; too low, and it won't be attractive over a sufficient distance, while too high a concentration can be repellent.[13]
-
Troubleshooting Steps:
-
Field Trials with Different Lure Loadings: Conduct field trapping experiments using lures with varying amounts of the pheromone blend to determine which is most effective at capturing the target species.[13]
-
Analyze Lure Aging: The release rate of a lure changes over time. Analyze the residual pheromone content in lures aged in the field for different durations using GC-MS to understand the release profile.[13]
-
Consider Dispenser Type: The material and design of the pheromone dispenser (e.g., rubber septa, vials, fibers) will significantly affect the release rate. Test different dispenser types to find one that provides a steady and optimal release rate for your target application (monitoring vs. mating disruption).[6]
-
Data Presentation
Table 1: Example Wind Tunnel Bioassay Parameters [9]
| Parameter | Recommended Value/Range | Notes |
| Wind Speed | 0.2 - 0.3 m/s | Should be laminar and consistent. |
| Temperature | 21 - 26 °C | Mimic the insect's natural active period. |
| Relative Humidity | 70 - 80% | Important for insect physiology and plume structure. |
| Light Conditions | Dim red light (~0.7 lux, ~650 nm) | For nocturnal insects, to simulate night conditions. |
| Pheromone Dose | Varies (e.g., 0.0025 - 1.0 mg/cm²) | A dose-response relationship should be established. |
| Acclimatization Time | ≥ 1-2 hours | Allows insects to adjust to experimental conditions. |
| Observation Period | 5 minutes | A standard duration to observe and record behavioral responses. |
Table 2: Quantifiable Behavioral Responses in a Wind Tunnel [9]
| Behavior | Description | Metric |
| Activation | Insect initiates movement (walking or flying) from the release point. | Percentage of insects activated. |
| Upwind Flight | Oriented flight towards the pheromone source against the wind. | Percentage of insects exhibiting upwind flight. |
| Source Contact | Insect lands on or within a defined radius of the pheromone source. | Percentage of insects making source contact. |
| Time to First Response | Latency from release to the initiation of a defined behavior. | Mean time (seconds). |
Table 3: Typical Gas Chromatography (GC) Parameters for Pheromone Analysis [3]
| Parameter | Recommended Setting | Purpose |
| Injection Mode | Splitless (for 1 min) | Maximizes transfer of trace analytes to the column. |
| Carrier Gas | Helium (99.999% purity) | Inert gas to carry the sample through the column. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | Separates compounds based on their boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method creating reproducible fragments. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromone Blends
This protocol provides a general method for the analysis of pheromone components and their ratios.
-
Sample Preparation:
-
Solvent Extraction: For pheromone glands, dissect the gland and place it in a vial with a small volume (e.g., 10-50 µL) of high-purity solvent like hexane (B92381) or dichloromethane. Allow extraction for several hours.[3] An internal standard can be added for quantification.
-
Solid-Phase Microextraction (SPME): For volatile collection from live insects, expose an appropriate SPME fiber to the headspace around a calling female for a set duration.
-
-
GC-MS Instrument Setup:
-
Use a capillary column appropriate for separating volatile organic compounds.
-
Set the GC parameters as outlined in Table 3, optimizing the temperature program as needed for the specific pheromone components.[3]
-
The mass spectrometer should be set to scan a mass range appropriate for the expected pheromone components (e.g., 30–400 m/z).[14]
-
-
Data Analysis:
-
Identify the pheromone components by comparing their mass spectra with a library (e.g., NIST MS Program) and their retention times with those of authentic standards.[14]
-
Quantify the amount of each isomer by integrating the area of the respective chromatographic peaks and comparing it to a standard curve. The ratio of the isomers can then be calculated from these amounts.[14]
-
Protocol 2: Wind Tunnel Bioassay for Pheromone Blend Attraction
This protocol outlines the steps to assess the behavioral response of moths to different pheromone isomer ratios.[9]
-
Wind Tunnel Setup:
-
Pheromone Dispenser Preparation:
-
Apply a precise amount of the synthetic pheromone blend (with the specific isomer ratio to be tested) onto a dispenser (e.g., filter paper, rubber septum).
-
Place the dispenser at the upwind end of the tunnel. A solvent-only control should be used for comparison.[9]
-
-
Moth Preparation and Release:
-
Use male moths of a consistent age and mating status (typically virgin).
-
Acclimatize the moths to the tunnel conditions for at least one hour.[9]
-
Release moths individually from a platform at the downwind end of the tunnel.
-
-
Behavioral Observation:
-
Data Analysis:
-
For each isomer ratio tested, calculate the percentage of moths exhibiting each behavior.
-
Use appropriate statistical tests (e.g., Chi-square test) to compare the responses to different ratios and the control.[15]
-
Visualizations
Caption: Workflow for Pheromone Isomer Analysis and Bioassay.
Caption: Troubleshooting Logic for Low Pheromone Attraction.
Caption: Simplified Pheromone Signaling Pathway in Moths.
References
- 1. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 2. Production of Volatile Moth Sex Pheromones in Transgenic Nicotiana benthamiana Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Pheromone Components [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchtrend.net [researchtrend.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ars.usda.gov [ars.usda.gov]
Technical Support Center: Synthesis of (2E,13Z)-Octadecadienyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2E,13Z)-octadecadienyl acetate (B1210297) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing (2E,13Z)-octadecadienyl acetate?
A1: A prevalent and effective strategy is a convergent synthesis that involves two key fragments. One fragment establishes the (E)-configured double bond at the 2-position, often via a Wittig or Horner-Wadsworth-Emmons reaction. The other fragment provides the (Z)-configured double bond at the 13-position, typically formed by the partial reduction of an alkyne using a poisoned catalyst. These fragments are then coupled, and a final acetylation of the resulting alcohol yields the target molecule.[1] An alternative approach involves acetylene (B1199291) coupling reactions followed by stereoselective reductions.[1]
Q2: How can I ensure the desired (E,Z) stereochemistry of the double bonds?
A2: Achieving the correct stereochemistry is critical. For the (E)-double bond, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a stabilized phosphonate (B1237965) ylide, generally provides high E-selectivity.[2][3][4] For the (Z)-double bond, the partial hydrogenation of a diyne or enyne precursor using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate or barium sulfate (B86663), poisoned with lead acetate and quinoline) or P-2 nickel boride is the standard method.[1][5]
Q3: What are the critical factors for achieving a high yield in the final acetylation of the dienol?
A3: The final acetylation of (2E,13Z)-octadecadien-1-ol is typically a high-yielding step. Key factors for success include:
-
Purity of the Dienol: Starting with a highly purified dienol is crucial to prevent side reactions and simplify the final purification.[1]
-
Excess Acetylating Agent: Using a slight excess (1.5-2 equivalents) of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, ensures complete conversion of the alcohol.[1]
-
Appropriate Base: A base like pyridine (B92270) or triethylamine (B128534) is used to catalyze the reaction and neutralize the acidic byproduct (acetic acid or HCl).[1]
-
Anhydrous Conditions: Ensuring the reaction is carried out under anhydrous conditions prevents the hydrolysis of the acetylating agent.
Q4: What purification methods are most effective for the final acetate product and its intermediates?
A4: Due to the nonpolar nature of the long-chain acetate and its precursors, purification is typically achieved through silica (B1680970) gel column chromatography. For separating the geometric isomers (E/Z), standard silica gel may not be sufficient. In such cases, silica gel impregnated with silver nitrate (B79036) (AgNO₃) is highly effective, as the silver ions interact differently with the π-bonds of the isomers, allowing for their separation.[6]
Troubleshooting Guides
Issue 1: Low Yield in the Wittig/Horner-Wadsworth-Emmons (HWE) Reaction
| Possible Cause | Troubleshooting Steps |
| Incomplete ylide formation | Ensure strictly anhydrous conditions. Use a strong, appropriate base (e.g., n-BuLi, NaH, KHMDS) and allow sufficient time for ylide formation, often indicated by a color change.[1][7] |
| Low reactivity of the ylide | For stabilized ylides (HWE), if the reaction is sluggish, consider a more reactive phosphonate or a stronger base. For non-stabilized ylides (Wittig), ensure the base is strong enough for deprotonation. |
| Steric hindrance | If either the aldehyde/ketone or the ylide is sterically hindered, the reaction rate may be slow. Consider increasing the reaction temperature or using a less hindered precursor if possible. |
| Side reactions | The presence of water can quench the ylide. Ensure all glassware is oven-dried and solvents are anhydrous. |
Issue 2: Poor Stereoselectivity in the Wittig/HWE Reaction
| Possible Cause | Troubleshooting Steps |
| Incorrect ylide type for desired stereoisomer | For (E)-alkenes, use a stabilized ylide (e.g., a phosphonate with an electron-withdrawing group) in an HWE reaction.[2][3] For (Z)-alkenes, use a non-stabilized ylide (e.g., an alkyltriphenylphosphonium salt) under salt-free conditions.[7] |
| Presence of lithium salts | Lithium salts can lead to equilibration of intermediates, reducing Z-selectivity in Wittig reactions. Use sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) to generate the ylide.[7] |
| Solvent effects | The polarity of the solvent can influence the E/Z ratio. Nonpolar solvents like toluene (B28343) tend to favor Z-selectivity with non-stabilized ylides, while polar solvents can favor the E-isomer.[8] |
Issue 3: Incomplete or Over-Reduction in Lindlar Hydrogenation
| Possible Cause | Troubleshooting Steps |
| Catalyst deactivation (poisoning) | Ensure starting materials and solvent are free of sulfur compounds, which are known catalyst poisons. If poisoning is suspected, use a fresh batch of catalyst.[9] |
| Catalyst too active (over-reduction) | Ensure the catalyst is properly "poisoned." If over-reduction to the alkane is observed, consider adding a small amount of an additional inhibitor like quinoline.[1][9] |
| Insufficient hydrogen pressure | Use a hydrogen balloon to maintain a slight positive pressure. Ensure vigorous stirring to facilitate gas-liquid mass transfer.[9] |
| Reaction monitoring | Monitor the reaction closely by TLC or GC to stop it as soon as the starting alkyne is consumed to prevent over-reduction to the alkane.[9] |
Issue 4: Low Yield in the Final Acetylation Step
| Possible Cause | Troubleshooting Steps |
| Impure starting alcohol | Purify the (2E,13Z)-octadecadien-1-ol by column chromatography before acetylation.[1] |
| Incomplete reaction | Use a slight excess (1.5-2 equivalents) of acetic anhydride or acetyl chloride. Ensure the use of a suitable base like pyridine or triethylamine.[1] If the alcohol is sterically hindered, a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) may be required.[10][11] |
| Hydrolysis of acetylating agent | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult workup | During workup, wash with dilute acid (e.g., 1 M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize excess acetic anhydride.[12] |
Data Presentation
Table 1: Comparison of Olefination Methods for E-Alkene Synthesis
| Method | Reagents | Typical E/Z Ratio | Typical Yield | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | Aldehyde, Stabilized Phosphonate Ester, Base (e.g., NaH, DBU) | >95:5 | 70-95% | High E-selectivity, water-soluble phosphate (B84403) byproduct is easily removed.[2][3][13] | Requires synthesis of the phosphonate ester. |
| Wittig Reaction (Stabilized Ylide) | Aldehyde, Stabilized Phosphonium Ylide, Base (e.g., NaOMe) | >90:10 | 60-85% | Readily available reagents. | Triphenylphosphine oxide byproduct can be difficult to remove. |
| Schlosser Modification of Wittig | Aldehyde, Non-stabilized Ylide, n-BuLi, then PhLi | >90:10 | 50-70% | Allows for E-alkene synthesis from non-stabilized ylides. | Requires cryogenic temperatures and use of multiple strong bases. |
Table 2: Comparison of Alkyne Semi-Hydrogenation Methods for Z-Alkene Synthesis
| Method | Catalyst System | Typical Z/E Ratio | Typical Yield | Key Advantages | Key Disadvantages |
| Lindlar Hydrogenation | Pd/CaCO₃ or Pd/BaSO₄, Pb(OAc)₂, Quinoline, H₂ | >98:2 | 85-98% | High Z-selectivity, commercially available catalyst.[5][14] | Use of toxic lead salts, potential for over-reduction if not carefully monitored.[9] |
| P-2 Nickel Boride | Ni(OAc)₂, NaBH₄, Ethylenediamine, H₂ | >98:2 | 85-95% | Avoids the use of lead, often prepared in situ.[5] | Catalyst can be pyrophoric when dry, activity can vary between batches.[5] |
Table 3: Comparison of Acetylating Agents for Long-Chain Alcohols
| Reagent | Catalyst/Base | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Acetic Anhydride | Pyridine or DMAP | 1-4 hours | >90% | Less reactive and easier to handle, byproduct (acetic acid) is less corrosive.[1] | Slower reaction times compared to acetyl chloride. |
| Acetyl Chloride | Pyridine or Triethylamine | < 1 hour | >95% | More reactive, leading to faster conversions. | Highly reactive with moisture, produces corrosive HCl gas. |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
This protocol describes the synthesis of an (E)-alkenoate, a precursor to the C1-C11 fragment of the target molecule.
-
Ylide Generation: To a suspension of sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂), add triethyl phosphonoacetate (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Reaction with Aldehyde: Cool the resulting clear solution to 0 °C and add a solution of the aldehyde (e.g., dodecanal, 1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the (E)-α,β-unsaturated ester.
Protocol 2: Lindlar Hydrogenation for (Z)-Alkene Synthesis
This protocol details the semi-hydrogenation of an enyne to form the (2E,13Z)-dienol precursor.
-
Setup: To a flask containing the enyne substrate (1.0 eq.) is added a suitable solvent (e.g., ethyl acetate or hexane).
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% by weight of the alkyne) is added.[15]
-
The flask is evacuated and backfilled with nitrogen three times.
-
Hydrogenation: The nitrogen atmosphere is replaced with hydrogen gas (H₂), typically from a balloon, to maintain a pressure of approximately 1 atm.[15]
-
The mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or GC. The reaction should be stopped as soon as the starting material is consumed to avoid over-reduction.[9]
-
Workup: Upon completion, the hydrogen is replaced with nitrogen, and the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude (Z)-alkene, which can be purified by column chromatography if necessary.
Protocol 3: Acetylation of (2E,13Z)-Octadecadien-1-ol
-
Setup: Dissolve the purified (2E,13Z)-octadecadien-1-ol (1.0 eq.) in anhydrous pyridine under an inert atmosphere.[12]
-
Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (1.5 eq.) dropwise.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting alcohol is no longer visible.[1]
-
Workup: Quench the reaction with the addition of ice water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove excess acetic anhydride), and brine.[1][12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify by silica gel column chromatography if necessary.
Mandatory Visualization
Caption: A high-level overview of the convergent synthesis strategy.
Caption: Workflow for the HWE reaction to form the (E)-alkene.
Caption: Workflow for the Lindlar hydrogenation to form the (Z)-alkene.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 3.5. Acetylation Reactions [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting thermal degradation of pheromones during GC-MS analysis.
Welcome to the technical support center for the analysis of pheromones by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the thermal degradation of pheromones during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pheromone degradation during GC-MS analysis?
A1: The primary causes of pheromone degradation during GC-MS analysis are:
-
High Injector Temperature: Many pheromones are thermally labile, meaning they can break down at the high temperatures commonly used in GC injectors.[1]
-
Active Sites: Active sites in the GC inlet liner, on the column, or in the transfer line can catalytically degrade sensitive analytes.[2] These sites are often exposed silanol (B1196071) groups on glass surfaces.
-
Presence of Oxygen: Leaks in the system can introduce oxygen, which can cause oxidation of certain pheromone functional groups, especially at elevated temperatures.
-
Incompatible Sample Matrix: The sample matrix itself can sometimes contribute to the degradation of the target pheromones.
Q2: My pheromone samples contain aldehydes and esters. Are there specific precautions I should take?
A2: Yes, aldehydes and esters are particularly susceptible to thermal degradation and hydrolysis. For these compounds, it is crucial to:
-
Use lower injector temperatures.
-
Employ derivatization techniques to convert them into more stable forms.[3]
-
Ensure a completely inert flow path to prevent catalytic degradation.
-
Use high-purity, dry solvents to minimize hydrolysis.
Q3: What is derivatization, and when should I use it for pheromone analysis?
A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method.[4] For GC-MS analysis of pheromones, derivatization is used to:
-
Increase thermal stability.[3]
-
Improve chromatographic behavior (e.g., reduce peak tailing).
-
Enhance detectability.
You should consider derivatization when you are working with thermally labile pheromones containing active hydrogen atoms, such as alcohols and carboxylic acids. Silylation is a common derivatization technique for these compounds.[2][5]
Q4: How do I choose the right GC column for pheromone analysis?
A4: The choice of a GC column depends on the polarity of your target pheromones. A good starting point for many pheromone analyses is a non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms).[6] These columns separate compounds primarily based on their boiling points. For more polar pheromones, a more polar column may be necessary to achieve adequate separation.
Q5: What are "ghost peaks," and how can I get rid of them?
A5: Ghost peaks are unexpected peaks that appear in your chromatogram. They can be caused by:
-
Contamination: Contamination of the syringe, injector liner, or carrier gas can introduce interfering compounds.
-
Septum Bleed: Small particles from the injector septum can break off and enter the system.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.
To eliminate ghost peaks, you should regularly clean your syringe, replace the injector liner and septum, and run blank solvent injections between samples to check for carryover.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks, with a "tail" or "front" extending from the main peak.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Sites | - Use a deactivated inlet liner (e.g., silylated).- Use a high-quality, inert GC column.- Perform column conditioning according to the manufacturer's instructions. |
| Column Overload | - Dilute the sample.- Use a split injection instead of splitless. |
| Improper Injection Technique | - Ensure a fast and smooth injection.- For manual injections, use a consistent technique. |
| Inlet Temperature Too Low | - Increase the injector temperature in small increments (e.g., 10-20°C) to ensure complete vaporization without causing degradation. |
Issue 2: Analyte Degradation
-
Symptom: Smaller than expected peak for the target pheromone, and/or the appearance of unexpected peaks that are degradation products.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Injector Temperature | - Lower the injector temperature. Start with a lower temperature (e.g., 180-200°C) and gradually increase it to find the optimal balance between vaporization and stability.- Use a Programmed Temperature Vaporization (PTV) injector, which allows for a cool injection followed by a rapid temperature ramp.[7][8]- Use a Cool On-Column (COC) injection, which introduces the sample directly onto the column at a low temperature, eliminating the hot injector as a source of degradation.[9][10] |
| Active Liner | - Replace the standard glass liner with a deactivated (silylated) liner. |
| Thermal Lability of Analyte | - Derivatize the pheromone to form a more thermally stable analog (see Silylation Protocol below). |
Quantitative Data Summary
The following tables provide example data on the effect of different GC parameters on pheromone recovery.
Table 1: Effect of Injector Temperature on the Recovery of a Thermally Labile Pheromone (Aldehyde)
| Injector Temperature (°C) | Injection Mode | Analyte Recovery (%) | Degradation Product Peak Area (Arbitrary Units) |
| 250 | Splitless | 65 | 15,200 |
| 220 | Splitless | 82 | 8,100 |
| 200 | Splitless | 95 | 2,300 |
| 180 | Splitless | 98 | < 500 |
| 50 (ramped to 250) | PTV | 99 | < 200 |
| 40 (oven track) | Cool On-Column | >99 | Not Detected |
Table 2: Comparison of Injection Techniques for a Mixture of Pheromones
| Injection Technique | Pheromone 1 (Alkene) Recovery (%) | Pheromone 2 (Ester) Recovery (%) | Pheromone 3 (Alcohol) Recovery (%) |
| Hot Splitless (250°C) | 98 | 85 | 70 |
| PTV (50°C to 250°C) | >99 | 97 | 96 |
| Cool On-Column (40°C) | >99 | >99 | >99 |
Experimental Protocols
Protocol 1: Silylation of Pheromones for GC-MS Analysis
This protocol describes a general procedure for the silylation of pheromones containing hydroxyl groups using BSTFA with TMCS as a catalyst.[5]
Materials:
-
Pheromone extract in a suitable solvent (e.g., hexane (B92381) or dichloromethane)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (GC grade)
-
Heating block or oven
-
Nitrogen gas for evaporation
-
GC vials with inserts
Procedure:
-
Transfer a known volume of the pheromone extract to a clean GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Add 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Add 50 µL of pyridine or acetonitrile to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Cool On-Column (COC) Injection for Thermally Labile Pheromones
This protocol provides a general guideline for performing a cool on-column injection.[9][10]
GC-MS Parameters:
-
Inlet: Cool On-Column
-
Injection Volume: 1 µL
-
Inlet Temperature Program: Track oven temperature
-
Oven Temperature Program:
-
Initial Temperature: 40°C (hold for 2 minutes)
-
Ramp: 10°C/min to 280°C (hold for 5 minutes)
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Procedure:
-
Ensure the GC oven and COC inlet are at the initial low temperature (e.g., 40°C).
-
Inject the sample directly onto the column.
-
Start the GC-MS run, which will initiate the oven temperature program. The COC inlet will track the oven temperature, ensuring a gentle vaporization of the sample and minimizing thermal stress on the analytes.
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: Decision tree for considering derivatization.
References
- 1. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Pheromone Components [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. glsciences.eu [glsciences.eu]
- 9. ecs.umass.edu [ecs.umass.edu]
- 10. 3-5 Cold-on-Column Injection Method | Technical Information | GL Sciences [glsciences.com]
Overcoming low capture rates in pheromone traps for Sesiidae moths.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and pest management professionals in overcoming low capture rates in pheromone traps for Sesiidae moths (clearwing moths).
Troubleshooting Guide
Low capture rates can be attributed to a variety of factors, from lure composition to trap placement and environmental conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems with your trapping experiments.
Issue: My traps are catching few or no Sesiidae moths.
Initial Troubleshooting Steps:
-
Verify the Pheromone Lure:
-
Is it the correct pheromone for your target species? Sesiidae pheromones are often species-specific blends of different chemical compounds in precise ratios.[1][2] Using a lure for a different species will likely result in zero captures.[3]
-
Is the lure fresh and stored correctly? Pheromone lures should be stored in a cool, dark place, preferably frozen at -20°C when not in use for extended periods, to maintain their efficacy for years.[4] Avoid cross-contamination by storing lures for different species separately.[5]
-
Has the lure expired? Lures have a limited field life and should be replaced according to the manufacturer's instructions, typically every few weeks.[6][7]
-
-
Check Trap Placement and Density:
-
Are the traps at the correct height? Trap height can significantly impact capture rates. For many Sesiidae species, a height of 1-1.5 meters is recommended.[4] However, for species that inhabit taller trees, traps may need to be placed in the upper third of the canopy.[8] Some studies have found higher catches at heights greater than 6 meters for certain species.[6]
-
Is the trap placement appropriate for the habitat? Traps should be placed in areas where the target moths are likely to be active, such as near host plants.[4] Ensure the trap entrance is clear of foliage to allow for unimpeded airflow and moth entry.[7][8]
-
Is the trap density optimal? Placing traps too close together (less than 0.8-1 meter apart) can cause interference between pheromone plumes.[4] For monitoring in orchards, a density of one trap per 2.5 acres has been suggested for some moth species.[8] When monitoring multiple species, keep traps at least 5 meters apart.[7]
-
-
Evaluate Trap Design and Color:
-
Are you using an effective trap type? Common trap types for Sesiidae include delta, bucket, and funnel traps.[1][6][9] The effectiveness of a particular trap design can vary by species.[9] For instance, bucket traps caught significantly more Synanthedon bicingulata than delta traps.[1][9]
-
Is the trap color attractive to your target species? Trap color can influence capture rates. Yellow is often an attractive color for many Sesiidae species.[1][10] Studies have shown that solid yellow delta traps were more attractive to Synanthedon tipuliformis than several other colors.[10] Similarly, yellow bucket traps attracted more S. bicingulata males.[1]
-
-
Consider Environmental Factors:
-
Is the weather suitable for moth flight? Sesiidae are typically active on warm, sunny days with light wind.[4][5] Strong winds, rain, and low temperatures can all reduce moth activity and, consequently, trap captures.[11]
-
Are you trapping at the right time of day and year? The daily flight activity is species-specific, with some active in the morning and others in the afternoon or evening.[4] Ensure your trapping period aligns with the known flight season of the target species in your region.
-
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal pheromone blend for my target Sesiidae species?
A1: The optimal pheromone blend is often species-specific and may require a review of existing literature for identified sex attractants. For example, the optimal ratio for Synanthedon bicingulata was found to be approximately 4.3:5.7 of E3,Z13-18:OAc and Z3,Z13-18:OAc.[1] For a newly studied species, field screening of various compounds and ratios may be necessary.[2]
Q2: Does the pheromone loading dose in the lure matter?
A2: Yes, the pheromone loading dose can significantly affect capture rates. Generally, an increase in pheromone loading leads to a higher trap catch.[10] However, there can be an optimal range, and excessively high concentrations do not always result in proportionally higher captures.
Q3: What type of trap is best for Sesiidae moths?
A3: The best trap type can vary depending on the specific Sesiidae species. Delta, bucket (or funnel), and wing traps are commonly used.[1][6][9] For Synanthedon bicingulata, bucket traps were found to be superior to delta traps.[1][9] It is advisable to consult literature specific to your target species or conduct a preliminary experiment comparing different trap types.
Q4: How important is trap color?
A4: Trap color can be a critical factor in trap performance.[9] For many day-flying Sesiidae, yellow appears to be a highly attractive color.[1][10] For example, solid yellow delta traps were more attractive to the currant clearwing moth than red, black, blue, or white traps.[10]
Q5: What is the best way to handle and store pheromone lures?
A5: To prevent contamination and degradation, wear disposable gloves when handling lures and change them between different pheromone types.[8] Lures should be stored in their original sealed packaging in a refrigerator or freezer until use.[4] When not in use for an extended period, freezing at -20°C is recommended to preserve their attractiveness for years.[4]
Q6: How often should I check the traps and replace the lures?
A6: Traps should be checked regularly, for example, weekly, to count and remove captured moths.[7] The sticky bottoms of traps should be replaced when they become dirty or saturated with insects.[8] Pheromone lures should be replaced according to the manufacturer's recommendations, which is often every few weeks to a month.[6][7]
Q7: What environmental conditions are optimal for trapping Sesiidae?
A7: Sesiidae moths are most active in warm, sunny weather with light winds, which help to disperse the pheromone plume.[4][5] Trapping success will likely be low during cold, rainy, or very windy conditions.[11]
Data Presentation: Summary of Quantitative Data
Table 1: Effect of Trap Type on Capture of Synanthedon bicingulata Males
| Trap Type | Mean Number of Males Caught (± SE) |
| Bucket | 13.2 ± 2.2 |
| Delta | 7.6 ± 2.0 |
Source: Kwon et al. (2021)[1][9]
Table 2: Effect of Trap Color on Capture of Sesiidae Moths
| Species | Trap Type | Most Attractive Color(s) | Less Attractive Colors |
| Synanthedon tipuliformis | Delta | Yellow, Green | Red, Black, Blue, White |
| Synanthedon bicingulata | Bucket | Yellow | Green, White, Blue, Black, Red |
Source: Webb et al. (2012), Kwon et al. (2021)[1][10]
Experimental Protocols
Protocol 1: Evaluating the Effect of Trap Color on Sesiidae Capture Rates
Objective: To determine the most effective trap color for capturing a target Sesiidae species.
Materials:
-
Pheromone lures for the target Sesiidae species.
-
Delta or bucket traps of various solid colors (e.g., yellow, green, red, blue, black, white).[1][10]
-
Stakes or hangers for trap placement.
-
Disposable gloves.
-
Data collection sheets.
Methodology:
-
Site Selection: Choose a study site with a known population of the target Sesiidae species and suitable habitat.
-
Experimental Design: Use a randomized block design. In each block, place one trap of each color being tested. The number of blocks will depend on the size of the study area.
-
Trap Preparation and Placement:
-
Wearing disposable gloves, place a fresh pheromone lure in each trap.
-
Hang the traps at a consistent height (e.g., 1.5 meters) from the ground or within the tree canopy, depending on the target species' behavior.[4][8]
-
Ensure traps within a block are spaced at least 10 meters apart to avoid interference.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly) throughout the flight period of the target species.
-
Record the number of captured target moths in each trap.
-
Replace sticky liners and lures as needed.
-
-
Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates among the different trap colors.
Visualizations
Caption: Troubleshooting workflow for low Sesiidae moth capture rates.
Caption: Experimental workflow for evaluating trap color effectiveness.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 4. Instructions for use of pheromones for Sesiidae [sesiidae.net]
- 5. butterfly-conservation.org [butterfly-conservation.org]
- 6. The Effect of some Factors on the Efficacy of Pheromone Traps for Capturing Leopard Moth in Walnut Orchards [jpp.um.ac.ir]
- 7. nz.uplcorp.com [nz.uplcorp.com]
- 8. How to optimize placement of pheromone traps in your orchard - Integrated Pest Management [canr.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of pheromone lure and trap characteristics for currant clearwing, Synanthedon tipuliformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing the effects of spatial variation in field trapping experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the effects of spatial variation in their field trapping experiments.
Frequently Asked Questions (FAQs)
Q1: What is spatial variation and why is it a problem in field trapping experiments?
A1: Spatial variation refers to the differences in environmental conditions across a study area. In field experiments, this can include gradients in soil properties, moisture levels, vegetation density, or microclimate.[1][2] This inherent heterogeneity can obscure the true effects of the treatments being studied, making it difficult to determine if observed differences in trap captures are due to the experimental variables or the underlying environmental variation.[3][4]
Q2: What is the fundamental principle behind minimizing spatial variation?
A2: The core principle is to design the experiment in a way that separates the variation caused by the experimental treatments from the variation caused by spatial heterogeneity.[5] This is achieved through strategic placement of traps and the use of specific experimental designs that account for predictable environmental gradients.[1][2]
Q3: What are the most common experimental designs to control for spatial variation?
A3: The most widely used designs are the Randomized Complete Block Design (RCBD) and the Latin Square Design.[3][6][7]
-
Randomized Complete Block Design (RCBD): This design groups experimental units into "blocks" where conditions are relatively homogeneous.[3] Each treatment is then randomly assigned to a unit within each block, ensuring that each treatment appears once per block.[2] This is particularly useful for controlling a single, predictable environmental gradient.[1][2]
-
Latin Square Design: This design is more complex and is used to control for two sources of variation (nuisance variables) simultaneously, often represented as rows and columns.[7][8] In this design, treatments are arranged so that each treatment appears only once in each row and each column.[7][8]
Q4: How does habitat heterogeneity affect my trapping results?
A4: Habitat heterogeneity, or the structural complexity of the environment, can significantly influence the distribution and behavior of target species and their predators.[9][10] This can lead to non-uniform trap captures that are a result of the habitat structure rather than your experimental treatments. For instance, some species may be more active along trails or near specific landscape features, leading to biased capture rates if traps are placed non-randomly with respect to these features.[11][12] Understanding the influence of habitat is crucial for interpreting results accurately.[9][10]
Q5: What statistical methods can be used to account for spatial variation in my data?
A5: Geostatistical analysis is a powerful tool for studying the spatial patterns in your data.[13][14] Techniques like kriging can be used to interpolate and predict values at unsampled locations, helping to visualize and understand the spatial distribution of your target species.[13][14] Other methods include autocovariate regression, spatial eigenvector mapping, and generalized least squares, which can account for spatial autocorrelation in your data.[15][16]
Troubleshooting Guides
Problem: High variability in capture rates between traps with the same treatment.
| Possible Cause | Troubleshooting Steps |
| Underlying Environmental Gradient | 1. Map your study site: Identify any obvious gradients in elevation, soil type, vegetation, or water availability. 2. Re-evaluate your experimental design: If a clear gradient exists, consider implementing a Randomized Complete Block Design (RCBD) where blocks are oriented perpendicular to the gradient.[1][2] 3. Post-hoc statistical analysis: Use statistical methods like Analysis of Covariance (ANCOVA) to account for the effect of the environmental variable if it was measured. |
| Habitat Heterogeneity | 1. Characterize the habitat around each trap: Note features like vegetation cover, proximity to trails, or presence of other landscape elements.[9][10] 2. Randomize trap placement: Ensure that within each block or treatment group, trap placement is truly random and not biased towards or away from specific habitat features.[11][12] 3. Incorporate habitat variables in your analysis: Treat habitat characteristics as covariates in your statistical models to determine their influence on capture rates. |
| Edge Effects | 1. Assess proximity to field edges: Traps near the edge of a field or habitat patch may experience different environmental conditions and species movement patterns. 2. Establish a buffer zone: Avoid placing traps too close to the edge of the study area. 3. Include "edge" as a factor in your analysis: If traps must be placed near edges, you can analyze the data to see if "edge" vs. "interior" placement has a significant effect. |
Problem: Consistently low or zero captures in certain areas of the study site, regardless of treatment.
| Possible Cause | Troubleshooting Steps |
| Unsuitable Microhabitat | 1. Investigate the abiotic and biotic factors in the low-capture areas. This could include soil compaction, lack of cover, or the presence of a predator.[17][18] 2. Conduct a pilot study to assess habitat suitability across the entire site before launching a large-scale experiment. |
| Barriers to Movement | 1. Identify potential physical or ecological barriers such as dense vegetation, roads, or streams that might be preventing the target species from reaching the traps.[17][18] 2. Adjust trap placement to ensure all areas of the study site are accessible to the target species. |
Experimental Protocols
Protocol 1: Implementing a Randomized Complete Block Design (RCBD)
This protocol outlines the steps for setting up a field trapping experiment using an RCBD to control for a single environmental gradient.
Methodology:
-
Identify the Gradient: Determine the primary direction of spatial variation in your field site (e.g., a slope, a moisture gradient).
-
Establish Blocks: Divide your study area into a series of "blocks" that are perpendicular to the identified gradient. Within each block, the environmental conditions should be as uniform as possible.[1][2]
-
Define Experimental Units: Within each block, create as many experimental units (plots for your traps) as you have treatments.
-
Randomize Treatments: Randomly assign each treatment to one experimental unit within each block. Every treatment must appear once in every block.[2]
-
Trap Deployment: Place one trap in the center of each experimental unit.
-
Data Collection: Collect data from each trap over the designated experimental period.
-
Data Analysis: Use a two-way ANOVA to analyze the data, with "treatment" and "block" as the two factors. This will allow you to statistically separate the effect of the treatments from the effect of the spatial variation represented by the blocks.
Protocol 2: Implementing a Latin Square Design
This protocol is for situations where there are two potential sources of spatial variation (e.g., a north-south and an east-west gradient).
Methodology:
-
Identify Two Gradients: Determine the two primary directions of spatial variation in your field site. These will be your "row" and "column" blocking factors.
-
Create a Grid: Divide your study area into a grid where the number of rows and columns is equal to the number of treatments.[7][8]
-
Assign Treatments: Arrange the treatments in the grid such that each treatment appears only once in each row and each column.[7][8] There are standard Latin Square arrangements you can use, or you can generate one randomly.
-
Trap Deployment: Place one trap in the center of each cell of the grid.
-
Data Collection: Collect data from each trap over the designated experimental period.
-
Data Analysis: Use a three-way ANOVA to analyze the data, with "row," "column," and "treatment" as the three factors. This will allow you to statistically account for the two sources of spatial variation.
Data Presentation
To effectively identify and understand the impact of spatial variation, it is crucial to present your data in a structured manner.
Table 1: Example of Raw Capture Data from an RCBD Experiment
| Block | Treatment A | Treatment B | Treatment C |
| 1 | 15 | 22 | 18 |
| 2 | 25 | 30 | 28 |
| 3 | 12 | 18 | 15 |
| 4 | 28 | 35 | 31 |
| Block Mean | 20.0 | 26.25 | 23.0 |
In this example, the increasing block means from Block 3 to Block 4 suggest a potential environmental gradient across the blocks.
Table 2: Example of ANOVA Output for an RCBD
| Source of Variation | Sum of Squares | Degrees of Freedom | Mean Square | F-statistic | P-value |
| Treatment | 150.25 | 2 | 75.13 | 15.82 | <0.01 |
| Block | 350.67 | 3 | 116.89 | 24.61 | <0.01 |
| Error | 28.50 | 6 | 4.75 | ||
| Total | 529.42 | 11 |
A significant P-value for the "Block" effect confirms that there was significant spatial variation across the blocks and that the RCBD was effective in accounting for it.
Visualizations
Caption: Workflow for a Randomized Complete Block Design (RCBD).
Caption: Example of a 4x4 Latin Square Design layout.
References
- 1. pbea.agron.iastate.edu [pbea.agron.iastate.edu]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. medium.com [medium.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. mdpi.com [mdpi.com]
- 6. The Open Educator - 1. What is Randomized Complete Block Design (RCBD)? [theopeneducator.com]
- 7. statisticsbyjim.com [statisticsbyjim.com]
- 8. 4.3 - The Latin Square Design | STAT 503 [online.stat.psu.edu]
- 9. Habitat heterogeneity induces rapid changes in the feeding behaviour of generalist arthropod predators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Habitat heterogeneity affects predation of European pine sawfly cocoons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Camera trap placement and the potential for bias due to trails and other features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Camera trap placement and the potential for bias due to trails and other features | PLOS One [journals.plos.org]
- 13. Plant Protection Science: Geostatistical tools for the study of insect spatial distribution: practical implications in the integrated management of orchard and vineyard pests [pps.agriculturejournals.cz]
- 14. Geostatistical Analysis of the Spatial Variation of Chrysolina aeruginosa Larvae at Different Stages in Desert Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. whoi.edu [whoi.edu]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
How to prevent isomerization during the synthesis of dienyl acetates.
Welcome to the Technical Support Center for the synthesis of dienyl acetates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to preventing isomerization during the synthesis of dienyl acetates.
Frequently Asked Questions (FAQs)
Q1: What is dienyl acetate (B1210297) isomerization and why is it a concern?
A1: Dienyl acetate isomerization refers to the conversion of one geometric isomer of the dienyl acetate into another (e.g., E,E to E,Z or Z,Z) or the migration of the double bonds to different positions within the carbon chain. This is a significant concern because the biological activity and chemical properties of dienyl acetates, which are often used as insect pheromones or key intermediates in pharmaceutical synthesis, are highly dependent on their specific stereochemistry.[1] The presence of unwanted isomers can lead to reduced efficacy, difficulties in purification, and compromised final product quality.
Q2: What are the primary factors that cause isomerization during dienyl acetate synthesis?
A2: Isomerization can be induced by several factors throughout the synthesis, workup, and purification stages:
-
Heat: Elevated temperatures can provide the energy needed to overcome the rotational barrier of the double bonds, leading to a mixture of isomers.
-
Light: UV radiation can promote photochemical isomerization.
-
Acidic and Basic Conditions: Both strong acids and bases can catalyze the isomerization of double bonds. This is particularly relevant during aqueous workup or purification on standard silica (B1680970) gel, which is slightly acidic.
-
Catalysts: Residual transition metal catalysts from previous synthetic steps can sometimes facilitate isomerization.
Q3: Which synthetic methods offer the best stereocontrol for preparing dienyl acetates?
A3: Several methods are known for their high stereoselectivity:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used method that generally provides excellent E-selectivity for the newly formed double bond.[2]
-
Still-Gennari Olefination: This is a modification of the HWE reaction that employs phosphonates with electron-withdrawing groups to achieve high Z-selectivity.[3]
-
Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically favor Z-alkenes, while stabilized ylides favor E-alkenes.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki, Stille, and Negishi couplings can be highly stereospecific, preserving the geometry of the starting vinyl halides or vinyl boronates.
-
Palladium-Catalyzed Dienylation of Allenyl Acetates: This method can provide access to diversely functionalized 1,3-dienes with good regioselectivity.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of dienyl acetates.
Issue 1: Poor E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction
| Possible Cause | Solution |
| Sub-optimal Base/Counterion | The choice of base and its corresponding counterion can influence the equilibration of the reaction intermediates. For high E-selectivity, sodium or lithium bases are often preferred. For example, using NaH or LiHMDS can favor the formation of the more thermodynamically stable E-isomer.[5] |
| Incorrect Reaction Temperature | Running the reaction at a higher temperature can promote the equilibration of the oxaphosphetane intermediates, which generally favors the formation of the more stable (E)-alkene.[5] |
| Steric Hindrance | Significant steric bulk on the aldehyde or the phosphonate (B1237965) can hinder the formation of the desired transition state. In some cases, this can lead to a decrease in selectivity. Consider modifying the structure of the reactants if possible, or screen different reaction conditions (solvent, temperature) to optimize the selectivity. |
Issue 2: Isomerization During Workup and Purification
| Possible Cause | Solution |
| Acidic or Basic Aqueous Workup | Quenching the reaction with strong acids or bases, or using non-neutral water for extractions, can cause isomerization of the dienyl acetate. |
| Solution: Use a buffered aqueous solution (e.g., saturated aqueous ammonium (B1175870) chloride or a phosphate (B84403) buffer at pH 7) to quench the reaction. Wash the organic layers with brine until the aqueous layer is neutral. | |
| Acidic Silica Gel in Column Chromatography | Standard silica gel is slightly acidic and can cause on-column isomerization of acid-sensitive compounds like some dienyl acetates.[6][7] |
| Solution: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent containing 1-2% triethylamine (B128534), packing the column, and then flushing with the eluent without triethylamine before loading the sample.[6][8] Alternatively, use a different stationary phase like neutral alumina.[9] | |
| Prolonged Exposure to Heat | Concentrating the product at high temperatures on a rotary evaporator can lead to thermal isomerization. |
| Solution: Remove the solvent under reduced pressure at the lowest possible temperature (e.g., room temperature or below). |
Issue 3: Difficulty in Distinguishing Isomers by NMR
| Problem | Solution |
| Overlapping Signals in 1D ¹H NMR | The olefinic protons of different isomers may have very similar chemical shifts, making it difficult to determine the isomeric ratio. |
| Solution: Utilize 2D NMR techniques such as COSY and NOESY to help resolve overlapping signals and establish through-bond and through-space correlations. The coupling constants (J-values) across the double bonds are also diagnostic: for trans (E) isomers, the J-value is typically larger (around 15 Hz) compared to cis (Z) isomers (around 10 Hz).[10] ¹³C NMR can also be helpful, as the chemical shifts of the allylic carbons can differ between isomers. |
Data Presentation: Stereoselectivity in HWE Reactions
The following tables summarize the effect of different reaction conditions on the stereoselectivity of the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated esters, which are precursors to or structurally related to dienyl acetates.
Table 1: Effect of Phosphonate Reagent on Z-Selectivity (Still-Gennari Conditions)
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temp (°C) | Z:E Ratio | Yield (%) | Reference |
| Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 97:3 | 99 | [11] |
| Octanal | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 88:12 | 87 | [11] |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 (B118740) | THF | -78 | 15.5:1 | 78 | |
| Benzaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | NaH | THF | -20 | 74:26 | 99 | [11] |
Table 2: Effect of Base and Cation on E/Z Selectivity in HWE Reactions
| Aldehyde | Phosphonate | Base | Solvent | Temp (°C) | E:Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | DME | 25 | 95:5 | HWE Principles |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | KHMDS/18-crown-6 | DME | 25 | 10:90 | HWE Principles |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | >95:5 | [12] |
| Isovaleraldehyde | Triethyl phosphonoacetate | LiCl, DBU | CH₃CN | 25 | 98:2 | [12] |
Experimental Protocols
Protocol 1: General Procedure for E-Selective Horner-Wadsworth-Emmons Olefination
This protocol is adapted for the synthesis of (E,E)-tetradeca-9,11-dienyl acetate.[2]
-
Preparation of the Ylide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.05 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes and carefully decant the hexanes. Add anhydrous tetrahydrofuran (B95107) (THF) and cool the suspension to 0 °C. Slowly add triethyl phosphonoacetate (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Olefination: Cool the resulting ylide solution back to 0 °C. In a separate flask, dissolve the appropriate aldehyde (e.g., (E)-non-2-enal, 1.0 eq) in anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at low temperature. Purify the crude product by column chromatography on neutralized silica gel to afford the (E,E)-dienyl acetate.
Protocol 2: General Procedure for Z-Selective Still-Gennari Olefination
This protocol is adapted from a general procedure for Z-olefination.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 eq), and 18-crown-6 (3.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Ylide Formation and Olefination: In a separate flask, prepare a solution of potassium tert-butoxide (2.1 eq) in anhydrous THF. Add this base solution dropwise to the aldehyde/phosphonate mixture at -78 °C. Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers and wash sequentially with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. Purify the residue by column chromatography on neutralized silica gel to afford the Z-dienyl acetate.
Protocol 3: Neutralization of Silica Gel for Column Chromatography
Adapted from general laboratory procedures.[6][7][8]
-
Prepare the Slurry: In a fume hood, calculate the required amount of silica gel for your column. In a beaker, add the silica gel to your chosen eluent system (e.g., hexane/ethyl acetate) containing 1-2% triethylamine (v/v) to form a slurry.
-
Pack the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Flush the Column: Once the column is packed, pass 1-2 column volumes of the eluent containing triethylamine through the column.
-
Equilibrate the Column: Flush the column with 1-2 column volumes of the eluent without triethylamine. This removes the excess base, leaving the silica gel neutralized.
-
Load and Run: The column is now ready for loading your acid-sensitive dienyl acetate and running the chromatography as usual.
Visualizations
Caption: A generalized workflow for the stereoselective synthesis of dienyl acetates.
Caption: A decision tree for troubleshooting isomerization issues in dienyl acetate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd(ii)-catalyzed β- and γ-C-(sp3)–H dienylation with allenyl acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Selecting the optimal trap design and color for clearwing moth capture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing clearwing moth traps in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective trap designs for capturing clearwing moths?
A1: The most commonly used and effective trap designs for clearwing moths are bucket traps and delta traps.[1] The choice between them can depend on the specific clearwing moth species being targeted. For instance, in studies with Synanthedon bicingulata, bucket traps were found to capture significantly more adult males than delta traps.[1]
Q2: How does trap color influence the capture rate of clearwing moths?
A2: Trap color can have a significant impact on capture rates. For some species, certain colors are more attractive. For example, yellow bucket traps have been shown to be more attractive to Synanthedon bicingulata males compared to green, white, blue, black, and red traps.[1] Research on other lepidopteran species has also shown color to be a critical parameter in trap performance.
Q3: How important is the correct pheromone lure, and how should it be handled?
A3: The pheromone lure is the primary attractant for clearwing moths, as they are generally not drawn to light traps.[2] It is crucial to use a lure specifically designed for the target species. Proper handling is essential to maintain the lure's effectiveness and prevent contamination. Lures should not be touched with bare hands, and different lures for different species should be stored separately in airtight containers, preferably in a freezer, to prolong their viability.
Q4: What is the optimal placement for clearwing moth traps?
A4: Traps should be placed at the typical flight height of the male moths, which is generally between 3-6 feet high.[3] They should be positioned in relatively undisturbed, low-traffic areas.[3] It is also important to keep traps away from direct light and drafts.[3] For orchard settings, placing traps in the upper third of the tree canopy is recommended for species like the codling moth.[4] Ensure the trap entrances are clear of foliage to allow for an unobstructed pheromone plume.[4]
Q5: How often should I check the traps and replace the lures?
A5: Traps should be checked regularly, typically once a week.[5] During each check, captured moths should be counted and removed, along with any other insects or debris.[4] The sticky bottoms of traps should be changed when they become dirty.[4] Pheromone lures have a limited lifespan and should be replaced according to the manufacturer's instructions, often every few weeks, to maintain their effectiveness.[5]
Troubleshooting Guides
Problem: Low or no capture of target clearwing moth species.
| Possible Cause | Troubleshooting Steps |
| Incorrect Pheromone Lure | Verify that you are using the correct pheromone lure for your target species. Pheromone lures are often species-specific. |
| Improper Lure Handling | Lures can be contaminated by handling with bare hands or by being stored with other lures. Always use gloves or tweezers when handling lures and store them in separate, airtight containers in a freezer. |
| Ineffective Trap Placement | Traps may be placed too high, too low, or in an area with high wind or competing odors. Reposition traps to the recommended height of 3-6 feet in a sheltered location.[3] Ensure trap entrances are not blocked by leaves or branches.[4] |
| Incorrect Timing | Traps may have been deployed before or after the flight season of the target species. Consult literature for the known flight period of your target species in your geographic location. |
| Environmental Factors | High temperatures can degrade the pheromone lure, and strong air currents can disrupt the pheromone plume.[6] Consider repositioning traps to more shaded and less windy locations. |
Problem: High capture of non-target insects.
| Possible Cause | Troubleshooting Steps |
| Trap Color | Certain colors, like white and yellow, can be highly attractive to non-target insects such as bees.[3] Consider using red or green traps, which have been shown to catch fewer non-target Hymenoptera. |
| Pheromone Lure Specificity | Some pheromone lures can attract multiple species of clearwing moths.[7] Be prepared to identify all captured species to distinguish your target moths from others. |
| Trap Design | The design of the trap itself may be attracting a wide range of insects. While bucket and delta traps are standard, you may need to experiment with variations if non-target captures are excessively high. |
Data Presentation
Table 1: Comparison of Trap Designs for Synanthedon bicingulata Capture
| Trap Design | Mean Number of Males Captured (± SE) |
| Bucket Trap | 13.2 ± 2.2 |
| Delta Trap | 7.6 ± 2.0 |
Source: Effect of pheromone blends, trap type and color on the capture of male clearwing moths, Synanthedon bicingulata (Lepidoptera: Sesiidae)[1]
Table 2: Effect of Bucket Trap Color on Synanthedon bicingulata Capture
| Trap Color | Relative Capture Rate |
| Yellow | Highest |
| Green | Lower than Yellow |
| White | Lower than Yellow |
| Blue | Lower than Yellow |
| Black | Lower than Yellow |
| Red | Lower than Yellow |
Source: Effect of pheromone blends, trap type and color on the capture of male clearwing moths, Synanthedon bicingulata (Lepidoptera: Sesiidae)[1]
Experimental Protocols
Protocol 1: Determining the Optimal Trap Design
-
Objective: To determine the most effective trap design (e.g., bucket vs. delta) for a specific clearwing moth species.
-
Materials:
-
Bucket traps
-
Delta traps
-
Pheromone lures for the target species
-
Stakes or hangers for trap placement
-
Data collection sheets
-
-
Methodology:
-
Select a study site with a known population of the target clearwing moth.
-
Deploy both bucket and delta traps in a randomized block design. Each block should contain one of each trap type.
-
Place traps at a standardized height and distance from each other (e.g., 20 meters apart) to avoid interference.
-
Bait each trap with a fresh pheromone lure of the same type.
-
Check traps at regular intervals (e.g., weekly) for a predetermined period during the moth's flight season.
-
At each check, record the number of target moths captured in each trap.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there is a significant difference in capture rates between the trap designs.
-
Protocol 2: Evaluating the Effect of Trap Color
-
Objective: To assess the influence of different trap colors on the capture efficiency of a target clearwing moth species.
-
Materials:
-
Traps of the same design but in different colors (e.g., yellow, red, green, white, blue, black)
-
Pheromone lures for the target species
-
Stakes or hangers for trap placement
-
Data collection sheets
-
-
Methodology:
-
Choose a study site with a known population of the target species.
-
Deploy traps of each color in a randomized complete block design.
-
Ensure all traps are of the same design and are placed at a uniform height and spacing.
-
Bait each trap with a fresh, identical pheromone lure.
-
Monitor the traps at regular intervals throughout the flight season of the target moth.
-
Record the number of captured target moths for each trap color at each monitoring event.
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the capture rates among the different colors.
-
Visualizations
Caption: Experimental workflow for clearwing moth trap optimization.
Caption: Troubleshooting guide for low clearwing moth capture rates.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. butterfly-conservation.org [butterfly-conservation.org]
- 3. moth-prevention.com [moth-prevention.com]
- 4. How to optimize placement of pheromone traps in your orchard - Integrated Pest Management [canr.msu.edu]
- 5. ipm.ucanr.edu [ipm.ucanr.edu]
- 6. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 7. Identifying Clearwing Moth Borers in Pheromone Traps — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
Validation & Comparative
Validating the Structure of (2E,13Z)-Octadecadienyl Acetate: A Comparative NMR Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for (2E,13Z)-octadecadienyl acetate (B1210297) and its geometric isomers, offering a robust framework for its structural validation.
The correct assignment of the geometry of the double bonds in long-chain unsaturated esters like (2E,13Z)-octadecadienyl acetate, a known insect pheromone, is critical for understanding its biological activity. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom. This guide presents a summary of expected ¹H and ¹³C NMR chemical shifts and coupling constants, a detailed experimental protocol for acquiring the necessary data, and a logical workflow for the validation process.
Comparative NMR Data
The definitive validation of the (2E,13Z) isomer comes from comparing its NMR spectrum with those of other possible geometric isomers: (2Z,13Z), (2E,13E), and (2Z,13E). The key differentiating features are the chemical shifts and coupling constants of the olefinic and allylic protons and carbons.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) of 2,13-Octadecadienyl Acetate Isomers
| Proton Assignment | This compound | (2Z,13Z)-Octadecadienyl Acetate | (2E,13E)-Octadecadienyl Acetate | (2Z,13E)-Octadecadienyl Acetate |
| H-1 (-CH₂OAc) | ~4.06 (d, J ≈ 6.5 Hz) | ~4.15 (d, J ≈ 6.0 Hz) | ~4.06 (d, J ≈ 6.5 Hz) | ~4.15 (d, J ≈ 6.0 Hz) |
| H-2 (=CH-) | ~5.73 (dt, J ≈ 15.0, 6.5 Hz) | ~5.65 (dt, J ≈ 11.0, 6.0 Hz) | ~5.73 (dt, J ≈ 15.0, 6.5 Hz) | ~5.65 (dt, J ≈ 11.0, 6.0 Hz) |
| H-3 (=CH-) | ~5.55 (dt, J ≈ 15.0, 7.0 Hz) | ~5.50 (dt, J ≈ 11.0, 7.0 Hz) | ~5.55 (dt, J ≈ 15.0, 7.0 Hz) | ~5.50 (dt, J ≈ 11.0, 7.0 Hz) |
| H-4 (-CH₂-) | ~2.01 (q, J ≈ 7.0 Hz) | ~2.08 (q, J ≈ 7.0 Hz) | ~2.01 (q, J ≈ 7.0 Hz) | ~2.08 (q, J ≈ 7.0 Hz) |
| H-12 & H-15 (-CH₂-) | ~2.03 (m) | ~2.03 (m) | ~2.03 (m) | ~2.03 (m) |
| H-13 & H-14 (=CH-) | ~5.35 (m) | ~5.35 (m) | ~5.35 (m) | ~5.35 (m) |
| H-18 (-CH₃) | ~0.89 (t, J ≈ 7.0 Hz) | ~0.89 (t, J ≈ 7.0 Hz) | ~0.89 (t, J ≈ 7.0 Hz) | ~0.89 (t, J ≈ 7.0 Hz) |
| -OCOCH₃ | ~2.05 (s) | ~2.05 (s) | ~2.05 (s) | ~2.05 (s) |
Note: Chemical shifts (δ) are in ppm relative to TMS in CDCl₃. Coupling constants (J) are in Hz. Data is compiled from typical values for similar long-chain unsaturated esters and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ) of 2,13-Octadecadienyl Acetate Isomers
| Carbon Assignment | This compound | (2Z,13Z)-Octadecadienyl Acetate | (2E,13E)-Octadecadienyl Acetate | (2Z,13E)-Octadecadienyl Acetate |
| C-1 (-CH₂OAc) | ~65.1 | ~60.5 | ~65.1 | ~60.5 |
| C-2 (=CH-) | ~124.5 | ~123.8 | ~124.5 | ~123.8 |
| C-3 (=CH-) | ~135.0 | ~134.2 | ~135.0 | ~134.2 |
| C-4 (-CH₂-) | ~32.1 | ~27.0 | ~32.1 | ~27.0 |
| C-12 (-CH₂-) | ~27.2 | ~27.2 | ~32.6 | ~32.6 |
| C-13 (=CH-) | ~129.9 | ~129.9 | ~130.4 | ~130.4 |
| C-14 (=CH-) | ~130.1 | ~130.1 | ~130.5 | ~130.5 |
| C-15 (-CH₂-) | ~27.2 | ~27.2 | ~32.6 | ~32.6 |
| C-18 (-CH₃) | ~14.1 | ~14.1 | ~14.1 | ~14.1 |
| -OCOCH₃ | ~171.2 | ~171.2 | ~171.2 | ~171.2 |
| -OCOCH₃ | ~21.0 | ~21.0 | ~21.0 | ~21.0 |
Note: Chemical shifts (δ) are in ppm relative to TMS in CDCl₃. Data is compiled from typical values for similar long-chain unsaturated esters and may vary slightly based on experimental conditions.
Experimental Protocols
To obtain high-quality NMR data for structural validation, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations. Use a standard gradient-selected COSY pulse sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons. Use a standard gradient-selected HSQC pulse sequence.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. Use a standard gradient-selected HMBC pulse sequence.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using the acquired NMR data.
Caption: NMR data acquisition and analysis workflow for structural validation.
By systematically following this workflow and comparing the experimental data with the reference values provided, researchers can confidently validate the structure of this compound and distinguish it from its geometric isomers. This rigorous approach is essential for ensuring the quality and reliability of chemical compounds used in research and development.
Comparing the bioactivity of (2E,13Z)-Octadecadienyl acetate across different moth populations.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of (2E,13Z)-octadecadienyl acetate (B1210297) and its isomers, which are significant sex pheromones in various moth species, particularly within the Sesiidae (clearwing moth) family. The effectiveness of these semiochemicals as attractants can vary notably across different moth populations, underscoring the species-specific nature of insect chemical communication. This document synthesizes electrophysiological and behavioral data to facilitate research and development in pest management and neurobiology.
Quantitative Bioactivity Data
The following tables summarize the electroantennography (EAG) and field trapping responses of several moth species to (2E,13Z)-octadecadienyl acetate and its related isomers. It is important to consider that experimental conditions such as compound purity, dosage, and specific methodologies can differ between studies, which may affect direct comparisons.
Electroantennography (EAG) Response Data
EAG measures the summated electrical potential from the moth's antenna in response to a volatile compound. A higher amplitude in millivolts (mV) indicates a stronger antennal response.
| Species | Compound/Blend | Dosage | Mean EAG Response (mV) | Notes |
| Vitacea polistiformis (Grape Root Borer) | 99:1 blend of (E,Z)-2,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate | 1 µg | Threshold dosage | Antennae of both virgin male and female moths showed similar dose-response patterns.[1] |
| Micromelalopha siversi | (13Z,15E)-octadecadienal | Not specified | Electrophysiologically active | (13Z,15Z)-octadecadienal elicited no activity.[2] |
Note: Comparative EAG response data for pure this compound across multiple moth populations is limited in the current literature. The data presented often involves blends of related isomers.
Field Trapping and Behavioral Response Data
Field trapping assays provide crucial insights into the real-world attractiveness of pheromones. The data below represents the number of male moths captured in traps baited with specific pheromone lures.
| Target Species | Lure Composition | Mean Male Moths Captured (± SE) | Reference |
| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate (4.3:5.7 ratio) | 13.2 ± 2.2 (in bucket traps) | [3] |
| Synanthedon nashivora | (Z,Z)-3,13-octadecadienyl acetate : (E,Z)-2,13-octadecadienyl acetate (7:3 ratio) | Data not specified, but this ratio was most attractive. | [3] |
| Synanthedon tipuliformis | (E,Z)-2,13-octadecadienyl acetate (single component) | No significant difference in catch compared to a two-component lure. | [3] |
| Synanthedon tipuliformis | 97% (E,Z)-2,13-octadecadienyl acetate : 3% (E,Z)-3,13-octadecadienyl acetate | Up to 200-300 moths/trap/wk during peak flight. | [4] |
| Nokona pernix | (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol (B13684098) (9:1 ratio) | Attracted males effectively, while single components did not. | [5] |
| Herpetogramma submarginale | (Z)-13-hexadecenyl acetate | Attracted significantly more males than virgin females. | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of bioactivity studies. The following are generalized protocols for the key experiments cited.
Electroantennography (EAG) Protocol
EAG is employed to measure the summed electrical potential from the antennal olfactory receptor neurons in response to an odor stimulus.[1]
-
Moth Preparation:
-
Anesthetize the moth using carbon dioxide or by chilling.
-
Immobilize the moth, often by placing it in a pipette tip with only the head and antennae exposed. For a whole-insect preparation, the moth can be tethered in a stable holder like a foam block.
-
-
Electrode Placement:
-
Use silver/silver-chloride (Ag/AgCl) electrodes.
-
Insert a reference electrode into a non-olfactory part of the head, such as the eye or the neck region.
-
Place a recording electrode in contact with the distal end of the antenna. A small portion of the antennal tip may be excised to ensure good electrical contact.
-
-
Stimulus Delivery:
-
A continuous stream of purified and humidified air is passed over the antenna to establish a stable baseline.
-
The pheromone compound is dissolved in a solvent (e.g., hexane) and applied to a filter paper inside a Pasteur pipette.
-
A puff of air is delivered through the pipette to introduce the pheromone into the continuous air stream.
-
A pipette with solvent only serves as a negative control.
-
-
Data Acquisition and Analysis:
-
The potential difference between the electrodes is amplified (typically 10x-100x gain).
-
The signal is filtered to reduce noise (e.g., a 0.1-50 Hz band-pass filter).
-
The peak amplitude of the negative deflection (in mV) is the primary measure of the response strength.
-
Field Trapping Protocol
Field trapping experiments assess the attractiveness of a pheromone lure under natural conditions.
-
Lure Preparation:
-
Synthesize and purify the this compound and any other isomers to be tested.
-
The pheromone is loaded onto a dispenser, such as a rubber septum or a capillary tube. The loading dose can be varied to test for optimal concentration.
-
-
Trap Selection and Placement:
-
Common trap types include delta, wing, and funnel traps. The choice of trap can influence capture rates.[4][7]
-
Deploy traps in the natural habitat of the target moth species.
-
Place traps at a height corresponding to the typical flight level of the moths and at sufficient distances from each other to avoid interference.
-
-
Experimental Design:
-
Use a randomized block design to account for spatial variability in the environment.
-
Include unbaited traps as negative controls.
-
The number of traps per treatment and the duration of the trapping period should be sufficient to obtain statistically meaningful data.
-
-
Data Collection and Analysis:
-
Check traps at regular intervals and record the number of captured male moths.
-
The mean number of moths captured per trap per time interval is calculated.
-
Statistical analyses (e.g., ANOVA) are used to compare the effectiveness of different lure compositions and trap types.
-
Visualizations
Pheromone Signaling Pathway in Moths
The following diagram illustrates the generalized signal transduction pathway for pheromone detection in moths.
Caption: Generalized moth olfactory signal transduction pathway.
Experimental Workflow for Bioactivity Comparison
This diagram outlines the logical flow of a typical experimental setup to compare the bioactivity of a pheromone across different moth populations.
Caption: Workflow for comparing pheromone bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and bioactivity of (13Z,15E)-octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pheromone Reception in Insects: The Example of Silk Moths - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of (2E,13Z)-Octadecadienyl Acetate Versus Other Attractants for Pest Control: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of (2E,13Z)-Octadecadienyl acetate (B1210297), a known insect sex pheromone, against other classes of attractants used in pest control. The information presented is intended for researchers, scientists, and drug development professionals engaged in the development of novel and effective pest management strategies. This document synthesizes experimental data on attractant performance, details methodologies for key experiments, and visualizes relevant biological pathways.
Data Presentation: Comparative Efficacy of Attractants
The following table summarizes quantitative data from various field studies, offering a comparative overview of the performance of (2E,13Z)-Octadecadienyl acetate and its blends against other types of attractants. Efficacy is primarily measured by the mean number of target insects captured in traps baited with the respective lures.
| Attractant Type | Active Component(s) | Target Pest(s) | Mean Trap Catch (Insects/Trap/Period) | Efficacy Relative to Pheromone | Reference(s) |
| Sex Pheromone | This compound & Isomers | Clearwing Moths (Synanthedon spp.) | High (species-specific, blend-dependent) | Baseline | [1] |
| (Z,Z)-3,13-octadecadienyl acetate : (E,Z)-2,13-octadecadienyl acetate (7:3) | Synanthedon nashivora | Most attractive blend tested | N/A | [1] | |
| Floral Attractant | Phenylacetaldehyde, etc. | Noctuid Moths | Lower than pheromone traps for target species, but broader range of species captured. | Lower for specific target species | [2] |
| Food Bait (Protein Hydrolysate) | Protein hydrolysates (e.g., SolBait) | Melon Fly (Bactrocera cucurbitae) | High, increases with concentration | N/A (Different target pest) | [3] |
| Food Bait (Oviposition) | Food bait cups | Indianmeal Moth (Plodia interpunctella) | Effective in reducing larval numbers | Complements pheromone-based methods | [4] |
Note: Direct comparative data for this compound against non-pheromone attractants for the same target species is limited in the reviewed literature. The table provides an efficacy comparison based on the general performance of these attractant classes against their respective target pests.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of insect attractants.
Protocol 1: Field Trapping Efficacy Trial
This protocol outlines a typical field experiment to compare the efficacy of different attractant lures.
Objective: To determine the relative attractiveness of this compound-based lures compared to other attractants for a target pest species.
Materials:
-
Traps (e.g., Delta, Wing, Funnel, or Bucket traps, depending on the target species)[2][5]
-
Lures containing:
-
This compound (and/or its blends)
-
Alternative attractants (e.g., floral scents, food baits)
-
Control (unbaited) lures
-
-
Stakes or hangers for trap deployment
-
Gloves to prevent contamination
-
Data collection sheets or electronic device
-
GPS unit for marking trap locations
Procedure:
-
Site Selection: Choose a location with a known population of the target pest.
-
Experimental Design: Employ a randomized complete block design to minimize the effects of spatial variability. Each block should contain one replicate of each treatment (lure type).
-
Trap Preparation:
-
Assemble traps according to the manufacturer's instructions.
-
Wearing gloves, place one lure in the designated position within each trap. Use separate gloves for each lure type to prevent cross-contamination.
-
-
Trap Deployment:
-
Place traps in the field at a predetermined height and spacing, ensuring they are separated by a distance sufficient to prevent interference between lures.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Inspect traps at regular intervals (e.g., weekly).
-
Count and record the number of target and non-target insects captured in each trap.
-
Replace sticky liners or collection containers as needed and re-randomize trap positions within each block at each inspection to further reduce positional bias.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the number of insects captured by each lure type.
-
Protocol 2: Pheromone Gland Extraction and Analysis (for lure development)
Objective: To identify and quantify the pheromone components produced by the target insect to develop a species-specific lure.
Materials:
-
Virgin female insects of the target species
-
Dissecting microscope
-
Fine-tipped forceps
-
Glass vials
-
Hexane (B92381) (or other suitable solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Electroantennography (EAG) system
Procedure:
-
Pheromone Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland from the terminal abdominal segments of a virgin female insect.
-
Extraction: Place the excised gland into a glass vial containing a small volume of hexane to extract the pheromone components.
-
GC-MS Analysis: Inject an aliquot of the hexane extract into a GC-MS to separate and identify the chemical compounds present in the pheromone blend. The mass spectrum of each compound is compared to a library of known spectra for identification.
-
EAG Analysis: To determine which of the identified compounds are biologically active, the separated compounds from the GC are passed over a live insect antenna. The electrical response of the antenna to each compound is recorded. Compounds that elicit a significant electrical response are considered potential pheromone components.
-
Quantification: Once the active components are identified, their relative ratios in the natural pheromone blend are quantified from the GC-MS data. This information is crucial for creating a synthetic lure that mimics the natural pheromone.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates the generalized signaling pathway for the detection of pheromones versus general odorants in insects.
Caption: Generalized insect olfactory signaling pathways for pheromones and general odorants.
Experimental Workflow for Attractant Field Evaluation
The following diagram illustrates the logical workflow for conducting a field evaluation of different insect attractants.
Caption: A logical workflow for the field evaluation of insect attractants.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Different Trap Designs for Capture of Noctuid Moths (Lepidoptera: Noctuidae) With Pheromone and Floral Odor Attractants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agents.cirad.fr [agents.cirad.fr]
- 4. researchgate.net [researchgate.net]
- 5. entomoljournal.com [entomoljournal.com]
A Comparative Guide to Behavioral Assays for Confirming Synthetic Pheromone Attractiveness
For researchers engaged in chemical ecology, pest management, and neuroethology, the synthesis of artificial pheromones represents a significant advancement. However, the true measure of a synthetic pheromone's success lies in its ability to elicit a behavioral response in the target species comparable to its natural counterpart. This guide provides an objective comparison of key behavioral assays used to validate the attractiveness of synthetic pheromones, complete with experimental data, detailed protocols, and workflow visualizations to aid in experimental design and interpretation.
Electroantennography (EAG): A High-Throughput Screening Tool
Electroantennography (EAG) is an electrophysiological technique that measures the summated electrical potential from an insect's entire antenna in response to an olfactory stimulus.[1][2] It serves as a rapid and effective initial screening method to determine if a synthetic compound can be detected by the insect's olfactory system. While EAG does not confirm behavioral attraction, a strong EAG response is a prerequisite for a compound to be considered a potential attractant.[3]
-
Insect Preparation: An insect is anesthetized (e.g., by chilling or with CO2), and an antenna is carefully excised.[1] Alternatively, a whole-insect preparation can be used by immobilizing the insect and inserting the reference electrode into the head.[1][4]
-
Electrode Placement: The basal end of the antenna is mounted onto a reference electrode, and the distal tip is brought into contact with a recording electrode. Both electrodes are typically silver/silver-chloride (Ag/AgCl) and make contact via a conductive gel or saline solution.[1]
-
Stimulus Preparation: Synthetic pheromone candidates are serially diluted in a high-purity solvent like hexane (B92381) or paraffin (B1166041) oil. A small volume (e.g., 10 µL) of each dilution is applied to a filter paper strip, which is then inserted into a glass pipette (a "puffer"). A solvent-only pipette serves as a negative control.[1]
-
Stimulus Delivery: The prepared pipette is connected to a stimulus delivery system that provides a purified, humidified air stream. A puff of air is passed through the pipette, delivering the pheromone-laden air over the antennal preparation.[1]
-
Data Acquisition and Analysis: The voltage difference between the electrodes is amplified and recorded. The peak amplitude of the negative voltage deflection (the EAG response) is measured. Responses are often normalized by subtracting the response to the solvent control and expressing it relative to a standard compound.[5]
The following table presents representative EAG data comparing the antennal responses of a male moth species to its natural sex pheromone extract and several synthetic analogs.
| Compound Tested | Dose (ng on filter paper) | Mean EAG Response (mV ± SE) | Normalized Response (%) |
| Solvent Control (Hexane) | - | 0.1 ± 0.02 | 0 |
| Natural Pheromone Extract | 10 | 1.5 ± 0.15 | 100 |
| Synthetic Pheromone A | 10 | 1.4 ± 0.12 | 93 |
| Synthetic Pheromone B | 10 | 0.8 ± 0.09 | 53 |
| Synthetic Analog C | 10 | 0.2 ± 0.03 | 7 |
Data are hypothetical and for illustrative purposes.
Wind Tunnel Bioassay: Quantifying In-Flight Behavior
Wind tunnel bioassays are a critical step for observing and quantifying the complex sequence of behaviors involved in long-range attraction.[6][7] By creating a controlled environment with laminar airflow, researchers can precisely measure an insect's flight response to a synthetic pheromone plume, providing strong evidence of its attractiveness.[6][8]
-
Insect Preparation: Insects of a consistent age and physiological state (e.g., virgin males for sex pheromone assays) are used.[8] They are acclimated to the wind tunnel's light and temperature conditions before the trial.[6]
-
Tunnel Setup: A wind tunnel (e.g., 2.5m x 1m x 1m) is used, with a fan pulling or pushing air through charcoal filters and flow-straightening screens to create a laminar airflow of a defined speed (e.g., 30 cm/s).[6][9] The experiment is often conducted under red light to avoid visual cues influencing nocturnal insects.[6]
-
Pheromone Dispensing: The synthetic pheromone is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel. A control dispenser with solvent only is used for comparison.[6] The structure of the resulting odor plume can be visualized using a smoke generator.[6]
-
Insect Release & Observation: An individual insect is released onto a platform at the downwind end of the tunnel.[8] Its behavior is observed for a set period (e.g., 5 minutes), and a sequence of key behaviors is recorded.
-
Data Collection & Analysis: The percentage of insects exhibiting each behavior is calculated for both the synthetic pheromone and control treatments. Statistical tests (e.g., Chi-squared test) are used to determine if the observed responses to the synthetic pheromone are significantly different from the control.[10]
The table below summarizes typical data from a wind tunnel bioassay comparing a synthetic pheromone blend to a solvent control for a moth species.
| Behavioral Parameter | Treatment | Number of Insects Tested (n) | Percentage of Insects Responding (%) |
| Taking Flight | Synthetic Pheromone | 50 | 92% |
| Solvent Control | 50 | 15% | |
| Upwind Flight | Synthetic Pheromone | 50 | 85% |
| Solvent Control | 50 | 5% | |
| Source Contact | Synthetic Pheromone | 50 | 78% |
| Solvent Control | 50 | 2% |
Data are hypothetical and for illustrative purposes, based on common behaviors recorded in such assays.[8][10]
Olfactometer Assays: Assessing Preference in Choice Tests
Olfactometers, such as the Y-tube or multi-arm olfactometer, are used to assess an insect's preference between two or more odor sources in a controlled setting.[11][12] These assays are particularly useful for determining the relative attractiveness of different synthetic blends or comparing a synthetic pheromone directly against a natural one.
-
Apparatus Setup: A glass Y-tube olfactometer is used. A purified and humidified air stream is split and passed through two separate arms.[13]
-
Odor Sources: The synthetic pheromone is applied to a filter paper and placed in one arm's airflow. The other arm contains a control (solvent only) or a competing stimulus (e.g., natural pheromone extract).[13] The position of the treatment and control arms is frequently swapped to avoid positional bias.
-
Insect Release: An individual insect is introduced at the base of the Y-tube's main arm.
-
Data Collection: The insect is given a set amount of time (e.g., 10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms and remains there for a specified period. The number of insects choosing each arm is recorded.[12]
-
Data Analysis: The results are analyzed using a Chi-squared or binomial test to determine if the distribution of choices is significantly different from a random 50:50 distribution.
This table shows the choices of a predatory beetle in a Y-tube olfactometer when presented with a synthetic pheromone blend versus a solvent control.
| Choice | Number of Insects Choosing | Percentage of Insects Choosing |
| Synthetic Pheromone Arm | 42 | 84% |
| Solvent Control Arm | 8 | 16% |
| Total Responding | 50 | 100% |
Data are hypothetical and for illustrative purposes. A Chi-squared test would likely show a significant preference (P < 0.001) for the synthetic pheromone.
Field Trapping Assays: The Ultimate Validation
The definitive test of a synthetic pheromone's effectiveness is its performance in the field. Field trapping studies compare the number of target insects captured in traps baited with the synthetic lure versus traps baited with the natural pheromone (e.g., live virgin females) or unbaited control traps.[14][15] These experiments confirm that the synthetic blend is attractive under complex, real-world environmental conditions.
-
Lure Preparation: Traps (e.g., delta traps) are baited with dispensers loaded with a precise amount of the synthetic pheromone. Control traps are baited with dispensers containing only the solvent, and if possible, another set of traps is baited with live virgin females of the target species.[15]
-
Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. Traps are spaced sufficiently far apart to avoid interference with one another.
-
Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target insects in each trap is recorded.
-
Data Analysis: The mean number of insects captured per trap per day (or week) is calculated for each treatment. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the capture rates between the different lure types.
The following table summarizes data from a field trial comparing the attractiveness of a synthetic pheromone lure to natural pheromones for two moth species.
| Species | Lure Type | Mean No. Males Captured/Trap (± SE) |
| Codling Moth | Synthetic Pheromone | 25.4 ± 3.1 |
| Natural Pheromone (Females) | 23.9 ± 2.8 | |
| Control (Unbaited) | 0.5 ± 0.2 | |
| Oriental Fruit Moth | Synthetic Pheromone | 31.2 ± 4.5 |
| Natural Pheromone (Females) | 29.8 ± 4.1 | |
| Control (Unbaited) | 0.8 ± 0.3 |
Data are adapted from real-world findings where synthetic blends performed comparably to natural pheromones.[14]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Electroantennography - Wikipedia [en.wikipedia.org]
- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 4. google.com [google.com]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
- 6. benchchem.com [benchchem.com]
- 7. ento.psu.edu [ento.psu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Behavioral Assays [ice.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thehive.icipe.org [thehive.icipe.org]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
Comparative analysis of pheromone components in different clearwing moth species.
A Guide for Researchers and Chemical Ecologists
This guide provides a comparative analysis of sex pheromone components identified in various species of clearwing moths (family Sesiidae). The information is intended for researchers, scientists, and professionals involved in chemical ecology, pest management, and drug development. This document summarizes quantitative data on pheromone blends, details common experimental protocols for their identification, and illustrates key biological and experimental pathways.
Data Presentation: Pheromone Composition in Clearwing Moth Species
The species-specific blend of pheromone components is crucial for reproductive isolation among clearwing moths. The following table summarizes the identified sex pheromone components and their relative ratios in several species. The primary components are typically long-chain, unsaturated alcohols or acetates.
| Species | Family | Major Component(s) | Minor Component(s) | Ratio |
| Paranthrene tabaniformis | Sesiidae | (3E,13Z)-octadeca-3,13-dien-1-ol (E3,Z13-18:OH), (3Z,13Z)-octadeca-3,13-dien-1-ol (Z3,Z13-18:OH) | (2E,13Z)-octadeca-2,13-dien-1-ol (E2,Z13-18:OH), (13Z)-octadec-13-en-1-ol (Z13-18:OH), octadecan-1-ol (18:OH) | 64.0 : 32.4 : 1.4 : 0.9 : 1.3[1] |
| Synanthedon bicingulata | Sesiidae | (E,Z)-3,13-octadecadienyl acetate (B1210297) (E3,Z13-18:OAc), (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc) | ~4.3 : 5.7 | |
| Synanthedon myopaeformis (Red-belted Clearwing) | Sesiidae | (Z,Z)-3,13-octadecadien-1-yl acetate (Z3,Z13-18:OAc) | Other secondary components play a minor role.[2] | Major component is attractive alone.[2] |
| Synanthedon tipuliformis (Currant Clearwing) | Sesiidae | (E,Z)-2,13-octadecadienyl acetate (E2,Z13-18:OAc) | (E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc) | 100 : 3[3][4] |
| Carmenta chrysophanes | Sesiidae | (Z,Z)-3,13-octadecadien-1-OAc | (Z,Z)-3,13-octadecadien-1-ol | 88 : 12 |
| Sesia apiformis (Hornet Moth) | Sesiidae | (3Z,13Z)-octadeca-3,13-dien-1-ol (Z3,Z13-18:OH), (2E,13Z)-octadeca-2,13-dienal (2E,13Z-18:Al) | ~2 : 3 (in pooled gland extracts) to ~1 : 7 (in single female SPME)[1] | |
| Glossosphecia romanovi | Sesiidae | (Z,Z)-3,13-octadecadien-1-ol (Z3,Z13-18:OH) | (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc) | ~9 : 1 |
| Pennisetia hylaeiformis (Raspberry Clearwing) | Sesiidae | (E,Z)-3,13-octadecadienyl acetate (EZ-3,13-18:Ac) | (E,Z)-3,13-octadecadien-1-ol (EZ-3,13-18:OH) | Not specified |
| Podosesia syringae (Lilac Borer) | Sesiidae | Attracted to (Z,Z)-3,13-octadecadienyl acetate (Z,Z)-3,13-ODDA and blends. | Not specified |
Experimental Protocols
The identification and quantification of pheromone components in clearwing moths typically involve a combination of the following experimental procedures.
Pheromone Gland Extraction
This protocol describes the excision of the pheromone gland and extraction of its contents.
-
Insect Preparation: Virgin female moths, typically 2-3 days post-eclosion, are used. The calling behavior (pheromone release) is often observed to ensure the glands contain a high concentration of the pheromone.
-
Gland Excision: The female moth is immobilized, often by chilling. The terminal abdominal segments containing the pheromone gland are excised using fine scissors or forceps.
-
Extraction: The excised gland is immediately submerged in a small volume (e.g., 20-100 µL) of a suitable organic solvent, most commonly hexane. The gland may be gently crushed to facilitate the extraction of the pheromones. The extraction is typically carried out for a short period, after which the solvent containing the pheromone components is carefully transferred to a clean vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique used to separate, identify, and quantify the individual components of the pheromone extract.
-
Sample Injection: A small volume (typically 1-2 µL) of the pheromone extract is injected into the gas chromatograph.
-
Separation: The volatile pheromone components are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a nonpolar DB-5 or a polar DB-WAX column). The oven temperature is programmed to ramp up gradually to facilitate the separation of compounds with different volatilities.
-
Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them in a predictable pattern, generating a mass spectrum for each component. This mass spectrum serves as a "fingerprint" that can be compared to libraries of known compounds (e.g., NIST mass spectral library) for identification. The retention time of each component is also compared to that of a synthetic standard for confirmation.
-
Quantification: The relative abundance of each pheromone component is determined by integrating the area under its corresponding peak in the total ion chromatogram.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of a male moth's antenna to airborne chemical stimuli, providing a bioassay to determine which of the identified compounds are biologically active.
-
Antenna Preparation: An antenna is carefully excised from a male moth. The tip and base of the antenna are then placed in contact with two electrodes coated in a conductive gel.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a specific chemical compound (either from a synthetic standard or the effluent from a GC column) are introduced into this airstream.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. When the antenna's olfactory receptor neurons are stimulated by a biologically active compound, a characteristic depolarization, known as the EAG response, is generated. The amplitude of this response is proportional to the strength of the stimulus.
-
Data Analysis: The EAG responses to different compounds are compared to identify the specific pheromone components that the male moth can detect.
Visualizations
Pheromone Biosynthesis Pathway
The following diagram illustrates a generalized biosynthetic pathway for Type I moth sex pheromones, which are common in the Sesiidae family. This pathway typically starts with a common fatty acid precursor, such as palmitic or stearic acid, which undergoes a series of desaturation, chain-shortening, and modification steps to produce the final pheromone components.
Caption: Generalized biosynthetic pathway of Type I moth sex pheromones.
Experimental Workflow for Pheromone Analysis
This diagram outlines the typical experimental workflow for the collection, identification, and validation of clearwing moth pheromone components.
References
Differentiating Positional Isomers of Octadecadienyl Acetates by Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid isomers is a critical challenge. Among these, the differentiation of positional isomers of octadecadienyl acetates, which vary only in the location of their double bonds, demands sophisticated analytical strategies. This guide provides an objective comparison of key mass spectrometric techniques for this purpose, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The subtle differences in the positions of double bonds within octadecadienyl acetates can lead to significant variations in their biological activity, making their unambiguous identification essential in fields ranging from pheromone research to drug development. Standard electron ionization mass spectrometry (EI-MS) often yields similar fragmentation patterns for these isomers, necessitating more advanced approaches. This guide explores and compares four principal methods: Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization, GC-MS with Dimethyl Disulfide (DMDS) derivatization, Ozone-Induced Dissociation (OzID), and the Paternò-Büchi (PB) reaction coupled with tandem mass spectrometry (MS/MS).
Comparative Analysis of Mass Spectrometric Methods
The selection of an appropriate analytical technique depends on several factors, including the required level of structural detail, sample complexity, and available instrumentation. The following tables summarize the performance of each method in differentiating octadecadienyl acetate (B1210297) isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a foundational technique for the analysis of volatile and semi-volatile compounds. The separation of isomers is achieved based on their differential interactions with the GC stationary phase, while the mass spectrometer provides fragmentation data for identification.
Table 1: GC Retention Data for Selected Octadecadienyl Acetate Isomers
| Isomer | Kovats Retention Index (DB-23 column) | Kovats Retention Index (HP-5 column) |
| (E,Z)-3,13-Octadecadienyl acetate | 2239 | 2185 |
| (Z,Z)-3,13-Octadecadienyl acetate | 2245 | 2188 |
| (E,Z)-2,13-Octadecadienyl acetate | 2251 | 2192 |
| (Z,Z)-2,13-Octadecadienyl acetate | 2256 | 2195 |
Data compiled from available literature. Retention indices are dependent on specific chromatographic conditions and should be used as a relative guide.
While GC can provide separation of some isomers, the mass spectra of underivatized octadecadienyl acetates are often very similar, making definitive identification based on fragmentation alone challenging.
GC-MS with Dimethyl Disulfide (DMDS) Derivatization
DMDS derivatization is a pre-analysis chemical modification that adds a dimethyl disulfide group across the double bonds. Upon electron ionization, the resulting adducts fragment at the original location of the double bond, producing diagnostic ions that reveal its position.
Table 2: Diagnostic Ions for DMDS Adducts of an Exemplary Octadecenyl Acetate Isomer (Δ9)
| Fragment Ion | m/z (Theoretical) | Interpretation |
| [M]+• | 406 | Molecular ion of the DMDS adduct |
| [CH3S-(CH2)8-CH=S-CH3]+ | 203 | Fragment containing the terminal alkyl chain |
| [CH3S-(CH2)7-CH=OOCCH3]+ | 203 | Fragment containing the acetate functional group |
This table presents a theoretical fragmentation pattern for a generic Δ9-octadecenyl acetate DMDS adduct. The key diagnostic ions are those resulting from the cleavage between the two sulfur atoms.
Ozone-Induced Dissociation (OzID)
OzID is a tandem mass spectrometry technique where mass-selected ions are reacted with ozone gas within the mass spectrometer. This reaction selectively cleaves the carbon-carbon double bonds, generating product ions that are diagnostic of the double bond's position.[1]
Table 3: Diagnostic Neutral Losses in OzID for a Generic Octadecadienyl Acetate Isomer
| Double Bond Position | Neutral Loss 1 (Aldehyde) | Neutral Loss 2 (Criegee Ion) |
| Δ9 | C9H18O | C9H18O2 |
| Δ11 | C11H22O | C11H22O2 |
| Δ13 | C13H26O | C13H26O2 |
The masses of the neutral losses are calculated based on the cleavage at the specified double bond position. The precursor ion is the protonated or sodiated octadecadienyl acetate.
Paternò-Büchi (PB) Reaction Coupled with MS/MS
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (e.g., acetone) and an alkene (the double bond of the lipid).[2] The resulting oxetane (B1205548) ring is then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, which leads to fragmentation pathways that reveal the original position of the double bond.[2][3]
Table 4: Diagnostic Ion Pairs from PB-MS/MS of a Generic Octadecadienyl Acetate Isomer
| Double Bond Position | Diagnostic Ion 1 (m/z) | Diagnostic Ion 2 (m/z) |
| Δ9 | [M+Acetone (B3395972) - C9H18O]+ | [M+Acetone - C11H20O2]+ |
| Δ11 | [M+Acetone - C11H22O]+ | [M+Acetone - C9H16O2]+ |
| Δ13 | [M+Acetone - C13H26O]+ | [M+Acetone - C7H12O2]+ |
The m/z values of the diagnostic ions depend on the precursor ion (e.g., [M+H]+ or [M+Na]+) and the specific fragments formed upon CID of the oxetane ring.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful differentiation of isomers.
GC-MS Analysis of Octadecadienyl Acetates
-
Sample Preparation: Dissolve the octadecadienyl acetate isomers in a suitable volatile solvent (e.g., hexane) to a concentration of approximately 10-100 ng/µL.
-
Gas Chromatography:
-
Column: Use a high-polarity capillary column (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for optimal separation of isomers.
-
Injector: Set to splitless mode at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230°C.
-
Data Analysis: Identify isomers based on their retention times and comparison of their mass spectra to libraries and known standards.
-
DMDS Derivatization for GC-MS
-
Derivatization:
-
To approximately 100 µg of the octadecadienyl acetate sample in a vial, add 100 µL of dimethyl disulfide and 5 µL of a 5% iodine solution in diethyl ether (catalyst).
-
Seal the vial and heat at 40°C overnight.
-
After cooling, quench the reaction by adding 200 µL of a 5% aqueous sodium thiosulfate (B1220275) solution to remove excess iodine.
-
Extract the derivatives with 500 µL of hexane (B92381).
-
Wash the hexane layer with deionized water and dry over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Follow the GC-MS protocol described above. The derivatives will have longer retention times than the underivatized compounds.
-
Data Analysis: Identify the molecular ion of the DMDS adduct. Look for the characteristic fragment ions resulting from the cleavage between the two sulfur atoms to determine the original position of the double bond.
-
Ozone-Induced Dissociation (OzID) Analysis
-
Sample Preparation: Dissolve the sample in a solvent suitable for electrospray ionization (e.g., methanol/chloroform 2:1 v/v with 1 mM sodium acetate) to a concentration of approximately 1 µM.
-
Mass Spectrometry:
-
Instrumentation: A mass spectrometer equipped with an OzID cell (typically a modified ion trap or traveling wave ion mobility cell).
-
Ionization: Electrospray ionization (ESI) in positive ion mode to generate [M+Na]+ ions.
-
Ozone Generation: Introduce ozone into the designated reaction cell of the mass spectrometer.
-
MS/MS Experiment:
-
Isolate the [M+Na]+ precursor ion of the octadecadienyl acetate.
-
Allow the isolated ions to react with ozone in the reaction cell for a defined period (e.g., 100-500 ms).
-
Mass analyze the resulting product ions.
-
-
Data Analysis: Identify the pairs of product ions (aldehyde and Criegee-type fragments) that are characteristic of cleavage at each double bond. The m/z values of these fragments will pinpoint the double bond's location.
-
Paternò-Büchi (PB) Reaction and MS/MS Analysis
-
Online PB Reaction Setup:
-
Reagents: Prepare a solution of the octadecadienyl acetate in acetone or a mixture of acetone and a solvent suitable for ESI (e.g., methanol/water).
-
Photoreactor: Use a fused silica (B1680970) capillary that is irradiated by a UV lamp (e.g., a low-pressure mercury lamp at 254 nm).
-
Infusion: Infuse the sample solution through the photoreactor directly into the ESI source of the mass spectrometer.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode to generate protonated or sodiated adducts of the oxetane product ([M+Acetone+H]+ or [M+Acetone+Na]+).
-
MS/MS Experiment:
-
Isolate the precursor ion of the PB product.
-
Subject the isolated ion to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting product ion spectrum for the characteristic fragment ions that arise from the cleavage of the oxetane ring, which will be diagnostic of the original double bond position.[4]
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the methodologies, the following diagrams illustrate the key experimental workflows and fragmentation principles.
Caption: Workflow for GC-MS analysis of octadecadienyl acetates.
Caption: DMDS derivatization and fragmentation pathway.
Caption: Experimental workflow for Ozone-Induced Dissociation (OzID).
Caption: Paternò-Büchi reaction and subsequent MS/MS fragmentation.
Conclusion
The differentiation of positional isomers of octadecadienyl acetates by mass spectrometry is a challenging yet achievable task with the appropriate methodology. While GC-MS can provide separation based on retention time, it often lacks the specificity in fragmentation for unambiguous identification. Derivatization with DMDS offers a robust solution by creating diagnostic ions that pinpoint double bond locations. For more advanced and direct structural elucidation within the mass spectrometer, OzID and the Paternò-Büchi reaction coupled with MS/MS provide powerful alternatives by inducing specific cleavages at the sites of unsaturation. The choice of method will ultimately depend on the specific research question, available instrumentation, and the desired level of analytical detail. This guide provides the foundational information to assist researchers in making an informed decision for their analytical needs.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Pinpointing Double Bonds in Lipids by Paternò-Büchi Reactions and Mass Spectrometry - PURSPEC [purspec.com]
- 3. A method of coupling the Paternò–Büchi reaction with direct infusion ESI-MS/MS for locating the C=C bond in glycerophospholipids - PURSPEC [purspec.com]
- 4. Pinpointing double bonds in lipids by Paternò-Büchi reactions and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Male Antennal Response to Pheromone Isomers: A Comparative Electrophysiological Guide
For Researchers, Scientists, and Drug Development Professionals
The precise recognition of sex pheromones is a critical aspect of chemical communication in insects, vital for successful reproduction. Male insects have evolved highly sensitive and specific olfactory systems to detect and discriminate among complex pheromone blends, often including subtle variations in isomeric composition. This guide provides a comparative overview of the electrophysiological responses of male antennae to different pheromone isomers, supported by experimental data from key studies. We delve into the methodologies of Electroantennography (EAG) and Single Sensillum Recording (SSR) to provide a framework for understanding and conducting such research.
Data Presentation: Comparative Electrophysiological Responses
The following tables summarize quantitative data from electrophysiological studies, illustrating the differential responses of male insect antennae to various pheromone isomers. These responses are crucial in determining the biological activity of specific isomers and their roles in attraction, inhibition, or synergy.
Table 1: Electroantennogram (EAG) Responses of Male Moth Antennae to Pheromone Isomers
| Species | Pheromone Component/Isomers | EAG Response (mV) | Notes |
| Spodoptera frugiperda (Fall Armyworm) | (Z)-9-tetradecen-1-yl acetate (B1210297) (Z9-14:OAc) | ~1.36 | Major component, elicits the strongest response. |
| (Z)-7-dodecen-1-yl acetate (Z7-12:OAc) | ~1.25 | Minor component, elicits a significant response. | |
| (E)-7-dodecen-1-yl acetate (E7-12:OAc) | Lower than Z7-12:OAc | The Z-isomer consistently elicits a higher response than the E-isomer.[1] | |
| Ostrinia nubilalis (European Corn Borer) | (Z)-11-tetradecenyl acetate (Z11-14:OAc) | Higher amplitude in Z-strain males | The Z-isomer elicits a greater EAG amplitude than the corresponding E-isomer in all strains.[2][3] |
| (E)-11-tetradecenyl acetate (E11-14:OAc) | Higher amplitude in E-strain males | Each strain shows a stronger response to its primary pheromone isomer.[2][3] | |
| Megalophanes viciella | 1-methylethyl octanoate (B1194180) (MEO) | Highest EAG response | Main sex pheromone component. |
| (R)-1-methylbutyl octanoate (R-MBO) | Significant but lower than MEO | ||
| (S)-1-methylbutyl octanoate (S-MBO) | Significant but lower than MEO |
Table 2: Single Sensillum Recording (SSR) Responses of Male Moth Olfactory Sensory Neurons (OSNs) to Pheromone Isomers
| Species | Pheromone Component/Isomers | Neuron Response (spikes/s) | Neuron Type/Notes |
| Cydia pomonella (Codling Moth) | (E,E)-8,10-dodecadienol (Codlemone) | High spike frequency | Most abundant receptor neuron type is highly sensitive to the main pheromone component.[4][5] |
| (E,Z), (Z,E), (Z,Z)-8,10-dodecadienol | Comparable to a tenfold lower dose of (E,E) isomer | The same neuron type responds to geometric isomers, but with lower sensitivity.[4][5] | |
| Helicoverpa armigera | (Z)-11-hexadecenal (Z11-16:Ald) | High spike frequency | Responds in Type A sensilla, the most abundant type in this species.[6] |
| (Z)-9-hexadecenal (Z9-16:Ald) | Lower spike frequency | Responds in Type C sensilla. | |
| Mythimna separata | (Z)-11-hexadecenal (Z11-16:Ald) | High spike frequency | Specifically tuned neuron (ORN-B of type-I TS). |
| (Z)-11-hexadecen-1-yl acetate (Z11-16:OAc) | 63 ± 7 | Activates ORN-Bs in type-III TS. | |
| (Z)-9-tetradecen-1-yl acetate (Z9-14:OAc) | 41 ± 8 | Activates ORN-Bs in type-III TS. |
Experimental Protocols
The following are generalized methodologies for Electroantennography (EAG) and Single Sensillum Recording (SSR), the primary techniques for measuring the electrophysiological responses of insect antennae.
Electroantennography (EAG) Protocol
EAG measures the summated potential of all responding olfactory sensory neurons on the antenna, providing an overall measure of antennal sensitivity to a given odorant.
1. Insect Preparation:
-
An adult male insect is anesthetized, typically by chilling on ice or brief exposure to CO2.
-
The insect is immobilized on a platform (e.g., wax or a specialized holder) with its head and antennae freely accessible.
-
For a whole-insect preparation, a reference electrode is inserted into the head or an eye. For an excised antenna preparation, the antenna is carefully removed at its base.
2. Electrode Placement:
-
Glass capillary microelectrodes filled with a conductive saline solution (e.g., Ringer's solution) are used.
-
Reference Electrode: Inserted into the base of the antenna or the insect's head.
-
Recording Electrode: The tip of the antenna is placed into the recording electrode. A small portion of the antennal tip may be clipped to ensure good electrical contact.
3. Odor Stimulus Preparation and Delivery:
-
Pheromone isomers are diluted to desired concentrations in a solvent like hexane (B92381) or paraffin (B1166041) oil.
-
A known volume (e.g., 10 µL) of the solution is applied to a filter paper strip, which is then placed inside a Pasteur pipette.
-
A continuous stream of purified and humidified air is passed over the antennal preparation.
-
A stimulus controller injects a puff of air through the pipette, delivering the odorant to the antenna.
4. Recording and Data Analysis:
-
The EAG signal, a negative voltage deflection, is amplified and recorded using specialized software.
-
The amplitude of the EAG response (in millivolts) is measured.
-
To account for solvent effects, a control stimulus with the solvent alone is used, and its response is subtracted from the responses to the pheromone isomers.
-
Responses are often normalized to a standard compound to allow for comparisons across different preparations.
Single Sensillum Recording (SSR) Protocol
SSR is a more refined technique that measures the action potentials (spikes) from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing detailed information about the specificity and sensitivity of individual neurons.
1. Insect Preparation:
-
The insect is immobilized as in the EAG protocol, ensuring the antennae are stable.
-
The preparation is placed under a high-magnification microscope.
2. Electrode Placement:
-
Reference Electrode: A sharp tungsten or glass electrode is inserted into the insect's eye or another suitable location on the head to serve as a ground.
-
Recording Electrode: A very fine-tipped tungsten electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph.
3. Odor Stimulus Delivery:
-
The odor delivery system is similar to that used for EAG, with a continuous airstream and pulsed delivery of the odorant over the antenna.
4. Recording and Data Analysis:
-
The electrical signals (action potentials or "spikes") from the OSNs within the sensillum are amplified, filtered, and recorded.
-
Spike frequency (in spikes per second or Hz) is the primary measure of the neuronal response.
-
The spontaneous firing rate of the neuron is recorded before stimulus presentation.
-
The number of spikes in a defined period after the stimulus is counted and the spontaneous rate is subtracted to determine the net response.
-
Different neurons within the same sensillum can often be distinguished by their different spike amplitudes.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for EAG and SSR, as well as a simplified signaling pathway for odorant detection in an olfactory sensory neuron.
References
- 1. Revisiting the sex pheromone of the fall armyworm Spodoptera frugiperda, a new invasive pest in South China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Male european corn borer,Ostrinia nubilalis (Hübner), antennal responses to analogs of its sex pheromone : Strain, electroantennogram, and behavior relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Male European corn borer, Ostrinia nubilalis (Hubner), antennal responses to analogs of its sex pheromone: Strain, electroantennogram, and behavior relationships [agris.fao.org]
- 4. Antennal response of codling moth males, Cydia pomonella L. (Lepidoptera: Tortricidae), to the geometric isomers of codlemone and codlemone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity of (2E,13Z)-Octadecadienyl Acetate in Non-Target Moth Species: A Comparative Guide
(2E,13Z)-Octadecadienyl acetate (B1210297) is a key semiochemical, primarily identified as a sex pheromone component for several species of clearwing moths (family Sesiidae). Its specificity is crucial for its use in monitoring and mating disruption programs for pest species. This guide provides a comparative overview of the known cross-reactivity of this compound in non-target moth species, supported by available experimental data.
Data Presentation
The following tables summarize the available quantitative data from field trapping and electrophysiological studies. It is important to note that the behavioral response of a moth to a pheromone is often dependent on a specific blend of compounds rather than a single component.
Table 1: Field Trapping Responses of Sesiidae Moths to Lures Containing (2E,13Z)-Octadecadienyl Acetate or its Isomers
| Target Species | Lure Composition | Non-Target Species Captured | Location | Reference |
| Synanthedon nashivora | (3Z,13Z)-3,13-octadecadienyl acetate : (2E,13Z)-2,13-octadecadienyl acetate (7:3 ratio) | Data not specified, but this ratio was most attractive to the target species. | Kyoto, Japan | [1] |
| Synanthedon flaviventris | (2E,13Z)-18:OAc / (3Z,13Z)-18:OAc (from 49:1 to 9:1 ratio) | Synanthedon mesiaeformis | Altai Mountains | |
| Synanthedon mesiaeformis | (2E,13Z)-18:OAc / (3Z,13Z)-18:OAc (5:5 ratio recommended for species-specificity) | Synanthedon flaviventris | Altai Mountains |
Table 2: Electroantennographic (EAG) Responses to this compound and Related Compounds
| Species | Compound Tested | EAG Response | Notes |
| Nokona pernix | (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol | Active | The acetate form was not the primary component identified. |
| Macroscelesia japona | (2E,13Z)-2,13-octadecadienal | Active | The aldehyde, not the acetate, was identified as the major component. |
Note: Comprehensive EAG screening data for this compound across a wide range of non-target moth families is limited in the currently available literature.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of studies on pheromone cross-reactivity. The following are generalized protocols for the key experiments cited.
Electroantennography (EAG) Protocol
EAG is employed to measure the overall electrical response of a moth's antenna to a volatile compound, indicating its potential as a semiochemical.
-
Moth Preparation: A male moth is immobilized, often by placing it in a pipette tip with its head and antennae exposed.
-
Electrode Placement: A reference electrode is inserted into the head capsule, and a recording electrode is placed in contact with the distal end of one antenna.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound, such as this compound, is injected into the airstream for a defined duration (e.g., 0.5 seconds).
-
Data Recording: The voltage difference between the electrodes is amplified and recorded. The amplitude of the depolarization in response to the stimulus is measured as the EAG response.
Wind Tunnel Behavioral Assay
Wind tunnel assays are used to observe and quantify the behavioral responses of moths to a pheromone source in a controlled environment that simulates natural conditions.
-
Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and light conditions is used. The interior surfaces are typically made of a non-adsorbent material like glass or plexiglass.
-
Pheromone Source: The test compound or blend is applied to a dispenser, such as a rubber septum, which is placed at the upwind end of the tunnel.
-
Moth Acclimation and Release: Male moths are acclimated to the experimental conditions before being released onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: The moths' behaviors are observed and recorded. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source. The percentage of moths exhibiting each behavior is calculated.
Field Trapping Protocol
Field trapping studies are conducted to assess the attractiveness of a pheromone lure to target and non-target species in their natural habitat.
-
Lure Preparation: Pheromone lures are prepared by applying a precise amount of the synthetic pheromone, often dissolved in a solvent like hexane, onto a dispenser (e.g., rubber septum). The solvent is allowed to evaporate completely.
-
Trap Selection and Placement: Traps (e.g., delta or funnel traps) are deployed in the field. The type of trap and its placement height can influence capture rates. Traps are typically placed at a distance from each other to avoid interference.
-
Experimental Design: A randomized block design is often used to minimize the effects of location on trap catch. Traps with different lures and a control (blank lure) are placed in each block.
-
Data Collection and Analysis: Traps are checked at regular intervals, and the number of captured moths of each species is recorded. The data is then statistically analyzed to determine the attractiveness of the different lures.
Mandatory Visualization
Experimental Workflow for Assessing Pheromone Cross-Reactivity
Pheromone Signaling Pathway in Moths (Simplified)
References
Safety Operating Guide
Proper Disposal of (2E,13Z)-Octadecadienyl Acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (2E,13Z)-Octadecadienyl acetate (B1210297), a synthetic chemical often used in research applications, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to correct disposal procedures minimizes risks to personnel and the environment. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.
I. Hazard and Safety Information
While a comprehensive Safety Data Sheet (SDS) for the specific (2E,13Z) isomer is not consistently available, data for the closely related (E,Z)-2,13-Octadecadienyl acetate provides essential safety information. The primary identified hazard is skin irritation.[2]
Summary of Safety and Disposal Information:
| Parameter | Information | Source |
| Chemical Name | (2E,13Z)-Octadecadienyl acetate | N/A |
| CAS Number | 86252-74-6 (for (E,Z) isomer: 86252-65-5) | [2][3] |
| Molecular Formula | C20H36O2 | [2][4] |
| Molecular Weight | 308.5 g/mol | [4][5] |
| Primary Hazard | Causes skin irritation.[2][4] | [2][4] |
| Environmental Hazards | May be very toxic to aquatic life.[4] Discharge into the environment must be avoided.[2] | [2][4] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, protective gloves, and suitable protective clothing.[1][2] | [1][2] |
| In case of Spills | Absorb with inert material and place in a suitable container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.[1] | [1] |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to utilize a licensed professional waste disposal service.[1] This ensures compliance with all relevant regulations.
1. Initial Containment and Labeling:
-
Ensure the chemical is stored in a suitable, closed, and clearly labeled container.[1]
-
The label should include the full chemical name: this compound.
2. Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2]
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as PPE, absorbent materials from spills, or empty containers, should be treated as contaminated waste.[1]
-
These materials should be collected and disposed of in the same manner as the unused chemical.[1]
4. Prohibited Disposal Methods:
-
Do not dispose of this compound in the general waste.[1]
-
Do not pour this chemical down the drain, as this can lead to environmental contamination.[1][2][6]
5. Professional Waste Disposal:
-
The primary and most critical step is to consult with and engage a licensed professional waste disposal service.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted safely, in compliance with regulations, and with due consideration for environmental protection. Always prioritize guidance from your institution's environmental health and safety department and licensed waste disposal professionals.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. (E,Z)-2,13-Octadecadienyl acetate | C20H36O2 | CID 5363215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. E,E-2,13-Octadecadien-1-ol acetate | C20H36O2 | CID 5363216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
